molecular formula C21H25NO4 B15564745 DPPC-13C

DPPC-13C

Cat. No.: B15564745
M. Wt: 355.4 g/mol
InChI Key: PBLQSFOIWOTFNY-UHFFFAOYSA-N
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Description

Ppc-1, MitoUncoupler has been reported in Heterostelium tenuissimum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-14(2)9-11-25-18-8-6-7-16-19(24-5)13-17(22-20(16)18)21(23)26-12-10-15(3)4/h6-10,13H,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLQSFOIWOTFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=CC2=C1N=C(C=C2OC)C(=O)OCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Chemical Synthesis of Isotopically Labeled DPPC (DPPC-¹³C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis protocols for ¹³C-labeled 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a critical tool in biomedical research and drug development. The inclusion of stable isotopes like carbon-13 enables detailed investigation of lipid metabolism, membrane dynamics, and the fate of lipid-based drug delivery systems in vivo. This document outlines the primary synthetic strategies, detailed experimental methodologies, and expected yields.

Introduction

DPPC is a major phospholipid component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant. Isotopically labeled DPPC, particularly with ¹³C, allows for non-invasive tracking and quantification in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4] The ability to synthesize DPPC with site-specific or uniform ¹³C labeling is crucial for studies ranging from understanding surfactant metabolism in infants to developing advanced lipid nanoparticle-based therapeutics.[2][5]

Synthetic Strategies

Two primary strategies are employed for the synthesis of DPPC-¹³C:

  • Labeling the Choline (B1196258) Headgroup: This approach introduces ¹³C atoms into the choline moiety of the phospholipid. It is particularly useful for tracking the metabolism and uptake of the entire phospholipid molecule. A common method involves starting with ¹³C-labeled glycine (B1666218).[1]

  • Labeling the Acyl Chains: This strategy involves incorporating ¹³C into the palmitic acid chains. This is achieved by first synthesizing ¹³C-labeled palmitic acid, which is then used to acylate the glycerophosphate backbone. This method is ideal for studying the remodeling and degradation of the fatty acid components of the phospholipid.[6][7]

I. Synthesis of Headgroup-Labeled DPPC-¹³C

This section details the synthesis of DPPC with ¹³C labels in the choline headgroup, based on the method described by Lin et al. (1997).[1] The overall strategy involves the synthesis of ¹³C-labeled choline derivatives from ¹³C-labeled glycine, followed by their coupling to phosphatidic acid.

Overall Reaction Scheme

The synthesis of 1,2-di-O-palmitoyl-sn-glycero-3-phospho[α-¹³C]choline and 1,2-di-O-palmitoyl-sn-glycero-3-phospho[β-¹³C]choline starts from [1-¹³C]glycine and [2-¹³C]glycine, respectively. The process is a multi-step synthesis that culminates in the coupling of the labeled phosphocholine (B91661) headgroup to a diacylglycerol backbone.[1]

Experimental Protocol

Step 1: Synthesis of ¹³C-Labeled 2-(Dimethylamino)ethanol

The initial steps involve the conversion of ¹³C-labeled glycine into the corresponding N,N-dimethylaminoethanol. This is a crucial intermediate for building the choline headgroup.

Step 2: Phosphorylation and Coupling

The labeled 2-(dimethylamino)ethanol is then phosphorylated and subsequently coupled with 1,2-di-O-palmitoyl-sn-glycero-3-phosphatidic acid. This is a key step where the labeled headgroup is attached to the lipid backbone.

Step 3: Quaternization of the Amino Group

The final step in forming the choline headgroup is the quaternization of the tertiary amine using a methylating agent, which yields the final DPPC-¹³C product.

Step 4: Purification

Purification of the final product is typically achieved using column chromatography to ensure high purity.

Quantitative Data

The overall yields for the synthesis of headgroup-labeled DPPC analogs are summarized below.[1]

Labeled PrecursorFinal ProductOverall Yield
[1-¹³C]glycine1,2-di-O-palmitoyl-sn-glycero-3-phospho[α-¹³C]choline (DPPC-α-¹³C)52%
[2-¹³C]glycine1,2-di-O-palmitoyl-sn-glycero-3-phospho[β-¹³C]choline (DPPC-β-¹³C)56%

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of Headgroup-Labeled DPPC-13C A [1-13C]glycine or [2-13C]glycine B Synthesis of 13C-labeled 2-(Dimethylamino)ethanol A->B Multi-step conversion C Phosphorylation B->C E Coupling Reaction C->E D 1,2-di-O-palmitoyl-sn-glycero-3- phosphatidic acid D->E F Quaternization (Methylation) E->F G Purification (Column Chromatography) F->G H Final Product: DPPC-alpha-13C or DPPC-beta-13C G->H

Synthesis workflow for headgroup-labeled DPPC-¹³C.

II. Synthesis of Acyl Chain-Labeled DPPC-¹³C

This section outlines the general methodology for synthesizing DPPC with ¹³C labels in the palmitoyl (B13399708) chains. This approach relies on the prior synthesis of ¹³C-labeled palmitic acid.

Overall Reaction Scheme

The synthesis involves the acylation of sn-glycero-3-phosphocholine (GPC) with ¹³C-labeled palmitic acid. A common method for this esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[8][9]

Experimental Protocol

Step 1: Synthesis of ¹³C-Labeled Palmitic Acid

The synthesis of palmitic acid with ¹³C at specific positions (e.g., the carbonyl carbon) can be achieved through various organic synthesis routes. For instance, [1-¹³C]palmitic acid can be synthesized from 1-bromopentadecane (B48590) and K¹³CN.[6]

Step 2: Acylation of sn-Glycero-3-phosphocholine (GPC)

The ¹³C-labeled palmitic acid is then esterified to the sn-1 and sn-2 positions of GPC. This can be performed in a one-pot reaction or in a stepwise manner if specific labeling at either sn-1 or sn-2 is desired.

Step 3: Purification

The resulting DPPC-¹³C is purified from the reaction mixture, often involving recrystallization or column chromatography to remove byproducts and unreacted starting materials.[8][9]

Synthesis Pathway Diagram

G cluster_synthesis_acyl Synthesis of Acyl Chain-Labeled this compound A 1-Bromopentadecane + K13CN B Synthesis of [1-13C]Palmitic Acid A->B D Steglich Esterification (DCC, DMAP) B->D C sn-Glycero-3-phosphocholine (GPC) C->D E Purification (e.g., Recrystallization) D->E F Final Product: [1,1'-13C2]DPPC E->F

Synthesis pathway for acyl chain-labeled DPPC-¹³C.

Characterization

The synthesized DPPC-¹³C should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure and the position of the ¹³C label.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of the final product.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized phospholipid.[8][9]

Conclusion

The chemical synthesis of ¹³C-labeled DPPC is a well-established process that provides researchers with invaluable tools for probing the complexities of lipid biology and pharmacology. The choice of labeling strategy—either on the headgroup or the acyl chains—depends on the specific research question being addressed. The protocols outlined in this guide provide a solid foundation for the successful synthesis and application of these important molecules.

References

A Technical Guide to the Physicochemical Properties of 13C Labeled DPPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with a focus on the application and effects of carbon-13 (13C) isotopic labeling. This document details the key thermodynamic and structural characteristics of DPPC bilayers and outlines the experimental protocols for their characterization.

Introduction to 13C Labeled DPPC

DPPC is a saturated phospholipid that is a major component of lung surfactant and is widely used as a model system for studying the structure and function of biological membranes. Isotopic labeling of DPPC, particularly with 13C, is a powerful technique that enhances the utility of various analytical methods for probing the molecular details of lipid bilayers. By replacing the naturally abundant 12C with 13C at specific positions or uniformly, researchers can gain unprecedented insights into lipid conformation, dynamics, and interactions with other molecules. The introduction of 13C provides a sensitive spectroscopic handle without significantly perturbing the overall physicochemical properties of the lipid.

Quantitative Physicochemical Data

The primary phase transition of DPPC vesicles from the gel phase (Lβ') to the liquid crystalline phase (Lα) is a key characteristic. While the effect of 13C labeling on these thermodynamic parameters is generally considered to be minimal and is not extensively documented in the literature, the well-established values for unlabeled DPPC provide a crucial baseline.

PropertyUnlabeled DPPC13C Labeled DPPC
Main Phase Transition Temperature (Tm) ~41 °CExpected to be very similar to unlabeled DPPC. Specific values are not widely reported, as the mass difference is considered to have a negligible effect on the collective phase transition behavior.
Enthalpy of Main Transition (ΔH) ~35-42 kJ/molExpected to be very similar to unlabeled DPPC.
Pre-transition Temperature (Tp) ~35 °CExpected to be very similar to unlabeled DPPC.
Enthalpy of Pre-transition (ΔHp) ~4-7 kJ/molExpected to be very similar to unlabeled DPPC.

Experimental Protocols

The characterization of 13C labeled DPPC involves a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermodynamic properties of the lipid phase transitions.

Methodology:

  • Sample Preparation:

    • Prepare a suspension of multilamellar vesicles (MLVs) of 13C labeled DPPC in a buffer solution (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • The lipid concentration is typically in the range of 1-5 mg/mL.

    • The lipid is first dissolved in chloroform (B151607), which is then evaporated under a stream of nitrogen to form a thin film on the walls of a glass vial.

    • The vial is then placed under vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with the buffer at a temperature above the Tm of DPPC (~50 °C) and vortexed to form MLVs.

  • DSC Measurement:

    • An aliquot of the lipid suspension (typically 10-20 µL) is hermetically sealed in an aluminum DSC pan.

    • An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a range that encompasses the phase transitions of DPPC (e.g., 20 °C to 60 °C) at a controlled rate (e.g., 1 °C/min).

  • Data Analysis:

    • The resulting thermogram (heat flow versus temperature) is analyzed to determine the Tm and the enthalpy of the transition (ΔH), which is calculated from the area under the transition peak.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for obtaining atomic-level information on the structure and dynamics of 13C labeled DPPC in a bilayer environment.

Methodology:

  • Sample Preparation:

    • Prepare MLVs of 13C labeled DPPC as described for DSC.

    • The lipid suspension is then centrifuged to form a pellet.

    • The pellet is carefully transferred to a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

  • NMR Measurement:

    • The rotor is placed in the NMR spectrometer.

    • Experiments are typically performed under magic-angle spinning (MAS) to average out anisotropic interactions and obtain higher resolution spectra.

    • A typical experiment for 13C labeled DPPC is a 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) experiment.

    • The temperature of the sample is controlled to study the lipid in different phases (gel and liquid crystalline).

  • Data Analysis:

    • The 13C chemical shifts provide information about the local chemical environment of the labeled carbon atoms.

    • Changes in chemical shifts and line widths as a function of temperature can be used to monitor the phase transition and changes in molecular dynamics.

    • 13C-1H dipolar couplings can provide information about the orientation and dynamics of specific C-H bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the vibrational modes of the lipid molecules, providing information on conformation and hydrogen bonding. 13C labeling of specific functional groups, such as the carbonyl group, is particularly useful.

Methodology:

  • Sample Preparation:

    • A thin film of 13C labeled DPPC is prepared by depositing a solution of the lipid in chloroform onto an infrared-transparent substrate (e.g., CaF2 or BaF2 window).

    • The solvent is evaporated to leave a uniform lipid film.

    • The film is then hydrated by exposing it to a controlled humidity environment or by adding a small amount of D2O.

  • FTIR Measurement:

    • The sample is placed in the FTIR spectrometer.

    • Spectra are recorded over a range of wavenumbers (e.g., 4000-1000 cm-1).

    • Temperature-dependent studies can be performed using a temperature-controlled sample holder.

  • Data Analysis:

    • The C=O stretching vibration band in the region of 1700-1750 cm-1 is particularly sensitive to the local environment.

    • 13C labeling of the carbonyl group results in a downward shift of this band by approximately 40-45 cm-1, allowing for the unambiguous assignment of the carbonyl groups of the sn-1 and sn-2 chains if selectively labeled.[1]

    • Changes in the frequency and shape of the C=O and CH2 stretching bands are used to monitor the phase transition and changes in lipid packing and hydration.

X-ray Diffraction

X-ray diffraction provides information on the overall structure and dimensions of the lipid bilayer, such as the bilayer thickness and the area per lipid molecule.

Methodology:

  • Sample Preparation:

    • For small-angle X-ray scattering (SAXS), MLVs of 13C labeled DPPC are prepared as described for DSC.

    • For X-ray diffraction from oriented samples, a thin film of the lipid is deposited on a solid substrate (e.g., a silicon wafer) and hydrated.

  • X-ray Diffraction Measurement:

    • The sample is placed in the X-ray beam.

    • The scattered X-rays are detected as a function of the scattering angle.

  • Data Analysis:

    • The positions of the diffraction peaks in the SAXS pattern are used to calculate the lamellar repeat distance (d-spacing) of the lipid bilayers.

    • Wide-angle X-ray scattering (WAXS) provides information on the packing of the acyl chains.

    • From the diffraction data, structural parameters such as the bilayer thickness and the area per lipid molecule can be determined.

Visualizations

The following diagrams illustrate the experimental workflows and the principles behind the characterization of 13C labeled DPPC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_characterization Physicochemical Characterization cluster_data Data Analysis start 13C Labeled DPPC film Lipid Film Formation start->film hydration Hydration with Buffer film->hydration ftir FTIR film->ftir Vibrational Analysis vesicles Formation of Vesicles (MLVs/SUVs) hydration->vesicles dsc DSC vesicles->dsc Thermal Analysis nmr Solid-State NMR vesicles->nmr Structural & Dynamic Analysis xrd X-ray Diffraction vesicles->xrd Structural Analysis thermo Thermodynamic Properties (Tm, ΔH) dsc->thermo structure Molecular Structure & Dynamics nmr->structure vibration Vibrational Modes & Conformation ftir->vibration dimensions Bilayer Dimensions xrd->dimensions

Caption: Experimental workflow for the physicochemical characterization of 13C labeled DPPC.

nmr_principle cluster_unlabeled Unlabeled DPPC (Natural Abundance 13C) cluster_labeled 13C Labeled DPPC cluster_info Derived Information unlabeled_nmr 13C NMR Spectrum unlabeled_signals Overlapping Signals Low Sensitivity unlabeled_nmr->unlabeled_signals info Site-Specific Structural and Dynamic Information unlabeled_signals->info Limited Information labeled_nmr 13C NMR Spectrum labeled_signals Enhanced, Specific Signals High Sensitivity labeled_nmr->labeled_signals labeled_signals->info Detailed Information

Caption: Principle of enhanced information from 13C NMR of labeled versus unlabeled DPPC.

ftir_principle cluster_spectrum FTIR Spectrum (C=O Stretch Region) cluster_advantage Advantage of Labeling unlabeled Unlabeled DPPC (12C=O) unlabeled_peak ~1735 cm-1 unlabeled->unlabeled_peak Vibrational Frequency labeled 13C=O Labeled DPPC labeled_peak ~1690 cm-1 labeled->labeled_peak Isotopic Shift advantage Unambiguous assignment of specific carbonyl groups (e.g., sn-1 vs. sn-2) labeled_peak->advantage

Caption: Principle of isotopic editing in FTIR spectroscopy of 13C=O labeled DPPC.

Conclusion

13C isotopic labeling is an invaluable tool for the detailed physicochemical characterization of DPPC bilayers. While the introduction of 13C has a negligible effect on the bulk thermodynamic properties such as the phase transition temperature and enthalpy, it provides a powerful spectroscopic probe for high-resolution studies of membrane structure and dynamics. The experimental protocols outlined in this guide provide a framework for researchers to leverage the benefits of 13C labeling in their studies of model membrane systems, with applications ranging from fundamental biophysics to drug development.

References

An In-depth Technical Guide to the Structure and Conformation of ¹³C-Labeled Dipalmitoylphosphatidylcholine (DPPC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitoylphosphatidylcholine (DPPC) is a major constituent of eukaryotic cell membranes and the primary component of pulmonary surfactant. Its well-defined phase behavior and structural properties make it a cornerstone model system in membrane biophysics. Isotopic labeling, particularly with Carbon-13 (¹³C), provides a powerful, non-invasive tool to probe the detailed structure and dynamics of DPPC molecules within lipid bilayers. This technical guide offers a comprehensive overview of the structure and conformation of DPPC, with a special focus on the application of ¹³C labeling. It includes a summary of key structural data, detailed experimental methodologies, and visual representations of experimental workflows to facilitate a deeper understanding for researchers in biophysics and drug development.

Molecular Structure of DPPC

Dipalmitoylphosphatidylcholine is a glycerophospholipid. Its molecular structure consists of a hydrophilic headgroup and two hydrophobic acyl chains.

  • Headgroup: The phosphocholine (B91661) headgroup is zwitterionic at physiological pH, containing a positively charged trimethylammonium group and a negatively charged phosphate (B84403) group. This headgroup is crucial for interactions with the aqueous environment and other lipids.

  • Glycerol (B35011) Backbone: A central glycerol molecule links the headgroup to the two acyl chains.

  • Acyl Chains: DPPC possesses two saturated palmitoyl (B13399708) (C16:0) chains. The absence of double bonds allows for tight packing of the lipid molecules, leading to a relatively high main phase transition temperature (Tₘ) of approximately 41°C.

The use of ¹³C labeling, where specific carbon atoms in the DPPC molecule are replaced with the ¹³C isotope, is instrumental in nuclear magnetic resonance (NMR) spectroscopy studies. This selective labeling allows for the investigation of the local environment and dynamics of different segments of the lipid molecule with high precision.

Conformational States of DPPC in a Bilayer

DPPC molecules within a lipid bilayer exhibit significant conformational flexibility, which is highly dependent on the phase state of the membrane (e.g., gel phase vs. liquid crystalline phase).

  • Gel Phase (Lβ'): Below the main phase transition temperature (Tₘ), DPPC exists in the gel phase. In this state, the acyl chains are largely in an all-trans conformation, leading to a tightly packed and ordered bilayer. The chains are tilted with respect to the bilayer normal.

  • Liquid Crystalline Phase (Lα): Above Tₘ, the bilayer transitions to the liquid crystalline phase. This phase is characterized by a significant increase in the population of gauche conformations within the acyl chains, leading to a more disordered and fluid membrane. This conformational change results in a decrease in bilayer thickness and an increase in the area per lipid.

¹³C NMR is particularly powerful in characterizing these conformational changes. The chemical shift of a ¹³C-labeled carbon is sensitive to its local electronic environment, which is directly influenced by the conformation of the molecule.

Quantitative Structural and Conformational Data

The following tables summarize key quantitative data regarding the structure and conformation of DPPC in a bilayer environment, often determined using techniques that employ ¹³C-labeled lipids.

Table 1: Key Structural Parameters of DPPC in Different Phases

ParameterGel Phase (Lβ') at 20°CLiquid Crystalline Phase (Lα) at 50°C
Area per Lipid (Ų)~47-48~62-64
Bilayer Thickness (d-spacing, Å)~64~58
Acyl Chain Tilt Angle (°)~32~0
Main Phase Transition Temperature (Tₘ, °C)\multicolumn{2}{c}{~41}

Table 2: Representative ¹³C Chemical Shifts of Labeled DPPC in the Liquid Crystalline Phase

Labeled Carbon PositionChemical Shift (ppm)
sn-1 Carbonyl (C=O)~173.4
sn-2 Carbonyl (C=O)~173.8
sn-1 Methylene (C2)~34.5
sn-2 Methylene (C2)~30.2
Choline Methyl (N(CH₃)₃)~54.3

Note: Chemical shifts can vary slightly depending on the specific experimental conditions (e.g., temperature, hydration, presence of other molecules).

Experimental Methodologies

The determination of DPPC structure and conformation relies on a variety of biophysical techniques. The protocol below outlines a general workflow for studying ¹³C-labeled DPPC using solid-state NMR.

Sample Preparation for Solid-State NMR
  • Synthesis of ¹³C-Labeled DPPC: Obtain or synthesize DPPC with ¹³C labels at the desired position(s) on the acyl chains or headgroup.

  • Preparation of Multilamellar Vesicles (MLVs): a. Dissolve the ¹³C-labeled DPPC (and any other lipids if preparing a mixed bilayer) in an organic solvent (e.g., chloroform/methanol mixture). b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. c. Place the flask under high vacuum for several hours to remove any residual solvent. d. Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline) at a temperature above the Tₘ of DPPC (~50°C). e. Vortex the mixture to form a milky suspension of MLVs.

  • Sample Packing: a. Pellet the MLVs by centrifugation. b. Transfer the hydrated lipid pellet into a solid-state NMR rotor.

Solid-State NMR Spectroscopy
  • Spectrometer Setup: a. Place the rotor in the solid-state NMR probe. b. Tune the probe to the ¹³C frequency. c. Set the sample temperature using the spectrometer's temperature control unit. It is crucial to perform experiments both below and above the Tₘ to characterize the gel and liquid crystalline phases.

  • Data Acquisition: a. Acquire ¹³C spectra using appropriate pulse sequences. A common experiment is Cross-Polarization Magic Angle Spinning (CP-MAS). b. For conformational analysis, one-dimensional (1D) MAS spectra are often sufficient to observe changes in chemical shifts. c. For more detailed structural information, two-dimensional (2D) correlation experiments may be employed.

  • Data Analysis: a. Process the acquired free induction decay (FID) using Fourier transformation. b. Analyze the resulting spectra to determine chemical shifts, line widths, and relaxation parameters. c. Correlate the observed spectral parameters with the conformational state of the labeled carbon segment.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the study of DPPC conformation.

experimental_workflow cluster_prep Sample Preparation cluster_nmr Solid-State NMR Analysis cluster_interp Interpretation synthesis Synthesis of ¹³C-Labeled DPPC dissolve Dissolve Lipid in Organic Solvent synthesis->dissolve film Create Thin Lipid Film dissolve->film hydrate Hydrate Film to Form MLVs film->hydrate pack Pack Sample into NMR Rotor hydrate->pack setup Spectrometer Setup (Tune Probe, Set Temp) pack->setup acquire Acquire ¹³C Spectra (e.g., CP-MAS) setup->acquire process Process FID (Fourier Transform) acquire->process analyze Analyze Spectra (Chemical Shifts, Linewidths) process->analyze correlate Correlate NMR Data with Conformational State analyze->correlate conclusion Determine Phase-Dependent Structure & Dynamics correlate->conclusion

Caption: Workflow for studying DPPC conformation using ¹³C solid-state NMR.

Caption: Key characteristics of DPPC's gel and liquid crystalline phases.

Conclusion

The study of ¹³C-labeled DPPC provides invaluable insights into the structure and dynamics of lipid bilayers. The ability to probe specific atomic positions within the lipid molecule allows for a detailed characterization of conformational changes that are fundamental to membrane function. The methodologies and data presented in this guide serve as a foundational resource for researchers employing DPPC as a model system in fields ranging from fundamental biophysics to the development of lipid-based drug delivery systems. The precise structural and dynamic information obtained from such studies is critical for understanding lipid-protein interactions, membrane permeability, and the mechanisms of action of membrane-active drugs.

Understanding DPPC-13C Isotopic Labeling Patterns: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dipalmitoylphosphatidylcholine (DPPC) labeled with the stable isotope carbon-13 (¹³C). It covers common isotopic labeling patterns, methodologies for synthesis and analysis, and applications in various research fields.

Introduction to DPPC and Isotopic Labeling

Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant.[1] Its well-defined physical properties make it a cornerstone for research in membrane biophysics, drug delivery, and respiratory science.

Isotopic labeling of DPPC with ¹³C allows researchers to trace, quantify, and characterize the molecule and its metabolic fate with high precision using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The introduction of ¹³C, with a nuclear spin of ½, makes the carbon atoms NMR-active, while the increased mass is readily detected by MS.[2]

Common ¹³C Isotopic Labeling Patterns in DPPC

The strategic placement of ¹³C labels within the DPPC molecule is crucial for addressing specific research questions. Common labeling patterns can be categorized by their location within the molecule: the fatty acid chains, the glycerol (B35011) backbone, or the choline (B1196258) headgroup.

Fatty Acid Chain Labeling

Labeling within the two palmitoyl (B13399708) (C16:0) chains is common for studying lipid metabolism, membrane dynamics, and intermolecular interactions.

  • Uniform Labeling (U-¹³C): In this pattern, all carbon atoms of one or both palmitoyl chains are replaced with ¹³C. This provides a strong and distinct signal for tracking the entire fatty acid moiety.

  • Specific Position Labeling: This involves placing a ¹³C label at a specific carbon atom in the fatty acid chain.

    • Carbonyl Labeling ([1-¹³C]-palmitoyl): The carboxyl carbon is labeled. This is useful for studying ester bond cleavage and the orientation of the carbonyl group within the membrane.[3]

    • Methyl Labeling ([16-¹³C]-palmitoyl): The terminal methyl carbon is labeled, which is often used as a probe for the hydrophobic core of the membrane.

    • Specific Methylene Labeling (e.g., [2-¹³C], [3-¹³C]-palmitoyl): Labeling at specific positions along the acyl chain allows for detailed studies of chain order and dynamics at different depths within the lipid bilayer.

Glycerol Backbone Labeling

Labeling the glycerol backbone is employed to investigate the structural core of the phospholipid and its enzymatic processing.

  • sn-1, sn-2, sn-3 Labeling: Specific labeling of the carbon atoms of the glycerol moiety allows for the differentiation of the two fatty acid chains and the phosphocholine (B91661) headgroup attachment point.

Choline Headgroup Labeling

Isotopic enrichment in the polar headgroup is valuable for probing the membrane-water interface and interactions with other molecules.

  • [α-¹³C]-, [β-¹³C]-choline: Labeling the carbons of the choline group provides insights into headgroup conformation, hydration, and dynamics.[4]

  • [N-methyl-¹³C₃]-choline: Labeling the three methyl groups on the nitrogen atom offers a strong and specific signal for monitoring the outermost part of the headgroup.

Data Presentation: Spectroscopic Signatures of ¹³C-Labeled DPPC

The primary techniques for analyzing ¹³C-labeled DPPC are NMR spectroscopy and mass spectrometry. The choice of labeling pattern will dictate the information obtained from each technique.

¹³C NMR Spectroscopy

¹³C NMR provides detailed information about the chemical environment of the labeled carbon atoms. Chemical shifts are sensitive to the local structure and dynamics.

Labeled PositionTypical ¹³C Chemical Shift Range (ppm)Information Gained
Carbonyl (C=O)170-180Ester linkage conformation, hydration
Glycerol (CH, CH₂)60-75Backbone structure and dynamics
Choline (CH₂)55-70Headgroup conformation and mobility
Choline (N(CH₃)₃)~54Headgroup surface interactions
Acyl Chain (CH₂)20-40Chain order and dynamics
Acyl Chain (CH₃)~14Hydrophobic core environment

Note: Chemical shifts can vary depending on the solvent, temperature, and phase of the lipid (e.g., gel vs. liquid-crystalline). The values presented are typical ranges for DPPC in a bilayer environment.[5][6]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the labeled DPPC and to analyze its fragments, providing information on the location and extent of labeling.

Labeling PatternExpected Mass Shift (Da)Fragmentation Analysis
Single ¹³C Label+1Identification of the labeled fragment based on its m/z ratio.
Uniformly ¹³C-labeled Palmitoyl Chain+16A shift of +16 in fragments containing this chain.
Uniformly ¹³C-labeled DPPC (U-¹³C₄₀)+40The molecular ion peak will be shifted by +40 amu.

Expected Fragmentation Patterns:

In mass spectrometry, the molecular ion of DPPC can fragment at several locations. Common fragmentation patterns involve the loss of the choline headgroup or cleavage of the fatty acid chains. For a ¹³C-labeled DPPC, the mass of the resulting fragments will be increased by the number of ¹³C atoms they contain. For instance, in a DPPC molecule with one [1-¹³C]-palmitoyl chain, fragments containing this modified fatty acid will have a mass increase of 1 Da.

Experimental Protocols

Synthesis of [1-¹³C]-Palmitoyl-labeled DPPC (Illustrative Protocol)

This protocol outlines a general strategy for synthesizing DPPC with a ¹³C label at the carbonyl position of one of the palmitoyl chains. This is a multi-step process often starting from a labeled precursor. A common precursor is K¹³CN.[7]

Step 1: Synthesis of [1-¹³C]-Palmitic Acid

  • Grignard Reagent Formation: Prepare a Grignard reagent from 1-bromopentadecane.

  • Carboxylation with ¹³CO₂: React the Grignard reagent with ¹³C-labeled carbon dioxide (generated from a suitable ¹³C source like Ba¹³CO₃) to introduce the labeled carboxyl group.

  • Acidification and Purification: Acidify the reaction mixture to protonate the carboxylate and purify the resulting [1-¹³C]-palmitic acid using chromatography or recrystallization.

Step 2: Acylation of Glycerophosphocholine (GPC)

  • Activation of Labeled Palmitic Acid: Convert the [1-¹³C]-palmitic acid to a more reactive species, such as an acyl chloride or an activated ester.

  • Esterification: React the activated [1-¹³C]-palmitic acid and unlabeled palmitic acid with a GPC backbone. This can be done in a stepwise manner to control the position of the labeled fatty acid (sn-1 or sn-2). Enzymatic methods using lipases can also be employed for regioselective acylation.

  • Purification: Purify the final ¹³C-labeled DPPC product using column chromatography on silica (B1680970) gel.

Characterization:

  • ¹³C NMR: Confirm the position of the ¹³C label by observing a signal in the carbonyl region (~173 ppm).

  • Mass Spectrometry: Verify the incorporation of the ¹³C label by observing the expected +1 Da mass shift in the molecular ion peak.

Sample Preparation and Analysis for Metabolic Studies

This protocol describes a general workflow for using ¹³C-labeled DPPC to trace its uptake and metabolism in a cell culture system.

  • Cell Culture: Culture the cells of interest to the desired confluency.

  • Labeling: Introduce ¹³C-labeled DPPC to the cell culture medium. The DPPC can be delivered as part of a liposomal formulation or complexed with a carrier protein like albumin.

  • Incubation: Incubate the cells with the labeled DPPC for a specific period to allow for uptake and metabolism.

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells to remove any unincorporated labeled DPPC.

    • Harvest the cells.

    • Extract the total lipids from the cells using a standard method such as the Bligh-Dyer or Folch extraction.

  • Analysis by LC-MS/MS:

    • Separate the lipid extract using liquid chromatography (LC).

    • Analyze the eluting compounds by tandem mass spectrometry (MS/MS).

    • Monitor for the parent mass of the ¹³C-labeled DPPC and the masses of its expected metabolic products (e.g., lyso-PC, labeled fatty acids). The mass shift due to the ¹³C label allows for the clear differentiation of the tracer from the endogenous, unlabeled lipid pool.

Visualizing DPPC in Metabolic Pathways

DPPC synthesis in cells occurs through two primary pathways: the de novo (Kennedy) pathway and the remodeling (Lands) pathway.[8] Understanding these pathways is crucial for interpreting data from ¹³C-labeling experiments.

DPPC_Metabolism cluster_denovo De Novo (Kennedy) Pathway cluster_remodeling Remodeling (Lands) Pathway choline Choline choline_p Choline-P choline->choline_p Choline Kinase cdp_choline CDP-Choline choline_p->cdp_choline CTP:phosphocholine cytidylyltransferase dppc_denovo DPPC cdp_choline->dppc_denovo Cholinephosphotransferase dag Diacylglycerol (DAG) dag->dppc_denovo pc Other PC lyso_pc Lyso-PC pc->lyso_pc Phospholipase A2 dppc_remodeling DPPC lyso_pc->dppc_remodeling LPCAT palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->dppc_remodeling

Caption: DPPC Synthesis Pathways.

The following diagram illustrates a general workflow for a stable isotope tracing experiment using ¹³C-labeled DPPC.

Experimental_Workflow start Prepare 13C-DPPC (e.g., in liposomes) culture Incubate with Cell Culture start->culture harvest Harvest Cells & Quench Metabolism culture->harvest extract Lipid Extraction (e.g., Bligh-Dyer) harvest->extract analyze LC-MS/MS or NMR Analysis extract->analyze data Data Processing & Isotopologue Analysis analyze->data interpret Metabolic Flux Interpretation data->interpret

Caption: ¹³C-DPPC Experimental Workflow.

Conclusion

¹³C isotopic labeling of DPPC is a powerful tool for researchers in the fields of biochemistry, cell biology, and pharmaceutical sciences. By carefully selecting the labeling pattern and analytical technique, it is possible to gain detailed insights into the metabolism, trafficking, and biophysical properties of this fundamentally important phospholipid. This guide provides a foundational understanding to aid in the design and interpretation of experiments utilizing ¹³C-labeled DPPC.

References

DPPC-13C Natural Abundance Correction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for correcting the natural abundance of ¹³C in dipalmitoylphosphatidylcholine (DPPC) analysis. Accurate correction is critical in stable isotope labeling experiments to distinguish between experimentally introduced ¹³C tracers and the naturally occurring ¹³C isotopes, ensuring precise quantification of metabolic fluxes and pathway activities.

Data Presentation: Quantitative Isotopic Abundance of DPPC

The accurate interpretation of ¹³C labeling studies hinges on understanding the natural isotopic distribution of the molecule of interest. Dipalmitoylphosphatidylcholine (DPPC), with a molecular formula of C₄₀H₈₀NO₈P, has a complex isotopic pattern due to the natural abundance of stable isotopes of its constituent elements. The following tables summarize the natural abundances of these isotopes and the theoretical mass isotopomer distribution of unlabeled DPPC.

Table 1: Natural Abundance of Stable Isotopes

ElementIsotopeRelative Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Phosphorus³¹P100

Table 2: Theoretical Mass Isotopomer Distribution of Unlabeled DPPC (C₄₀H₈₀NO₈P)

This table presents the calculated relative abundance of the first few mass isotopologues (M+0, M+1, M+2, etc.) of DPPC due to the natural abundance of stable isotopes. The monoisotopic mass of DPPC (M+0) is 733.5621 g/mol .

Mass IsotopologueRelative Abundance (%)
M+0100.00
M+145.49
M+210.58
M+31.70
M+40.21

Note: The theoretical distribution is calculated based on the binomial expansion of the isotopic abundances for each element in the molecular formula.

Experimental Protocols

Lipid Extraction from Biological Tissues (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from animal tissues.[1][2][3][4][5]

Materials:

  • Tissue sample (e.g., lung tissue)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution (or 1 M KCl)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas supply

Procedure:

  • Homogenization: Homogenize the tissue sample (1 g) in a 2:1 (v/v) mixture of chloroform and methanol (20 mL). For tissues with high water content, the initial solvent ratio should be adjusted to account for the water in the sample to maintain a single phase during extraction.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.

  • Filtration/Centrifugation: Separate the liquid phase from the solid residue by either filtering through a funnel with filter paper or by centrifuging the homogenate.

  • Washing: Transfer the filtrate to a new glass tube and add 0.2 volumes (4 mL for 20 mL of extract) of 0.9% NaCl solution. Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) to facilitate phase separation.

  • Phase Separation: Two distinct phases will form: an upper aqueous methanol phase and a lower chloroform phase containing the lipids.

  • Lipid Collection: Carefully remove the upper phase by aspiration. The lower chloroform phase, which contains the purified lipids, is collected.

  • Drying: Evaporate the chloroform from the collected lipid extract under a stream of nitrogen gas or using a rotary evaporator.

  • Storage: The dried lipid extract can be redissolved in a small volume of chloroform and stored at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

DPPC Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of DPPC using LC-MS/MS.[6][7][8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Materials:

  • DPPC standard for calibration curve

  • Internal standard (e.g., a deuterated or ¹³C-labeled DPPC analog)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extracts in the initial mobile phase composition. Spike with an internal standard to a known concentration.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate DPPC from other lipids. A typical gradient might be:

      • 0-2 min: 80% A

      • 2-10 min: Gradient to 100% A

      • 10-15 min: Hold at 100% A

      • 15-16 min: Return to 80% A

      • 16-20 min: Re-equilibration at 80% A

    • The flow rate is typically around 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for DPPC is [M+H]⁺ at m/z 734.6. A characteristic product ion is the phosphocholine (B91661) headgroup fragment at m/z 184.1.

    • MRM Transition for DPPC: 734.6 → 184.1

    • Optimize ESI source parameters (e.g., spray voltage, capillary temperature) for maximum signal intensity of DPPC.

  • Quantification: Create a calibration curve using the DPPC standard and the internal standard. Quantify the amount of DPPC in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Experimental Workflow for DPPC-13C Analysis

The following diagram illustrates the overall workflow for a typical DPPC-¹³C labeling experiment, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cell_culture Cell Culture with ¹³C-labeled Precursor tissue_homogenization Tissue Homogenization lipid_extraction Lipid Extraction (e.g., Folch Method) tissue_homogenization->lipid_extraction lcms_analysis LC-MS/MS Analysis lipid_extraction->lcms_analysis raw_data Raw Mass Spectra (Mass Isotopomer Distribution) lcms_analysis->raw_data na_correction Natural Abundance Correction raw_data->na_correction corrected_data Corrected Isotopic Enrichment na_correction->corrected_data flux_analysis Metabolic Flux Analysis corrected_data->flux_analysis

Workflow for DPPC-¹³C natural abundance correction.
DPPC Biosynthesis Pathways

DPPC is synthesized in cells through two primary pathways: the de novo pathway and the remodeling (or reacylation) pathway.[10]

dppc_biosynthesis DPPC Biosynthesis Pathways choline Choline phosphocholine Phosphocholine choline->phosphocholine Choline Kinase cdp_choline CDP-Choline phosphocholine->cdp_choline CTP:phosphocholine cytidylyltransferase pc Phosphatidylcholine (PC) cdp_choline->pc CDP-choline: cholinephosphotransferase (CPT) dag Diacylglycerol dag->pc lyso_pc Lyso-PC pc->lyso_pc Phospholipase A₂ (PLA₂) dppc DPPC lyso_pc->dppc Lyso-PC Acyltransferase (LPCAT) palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->dppc

De novo and remodeling pathways of DPPC synthesis.
DPPC Modulation of TLR4 Signaling

DPPC, as a major component of lung surfactant, can modulate inflammatory responses, in part through the Toll-like Receptor 4 (TLR4) signaling pathway.[11][12][13][14][15][16][17][18]

tlr4_signaling DPPC Modulation of TLR4 Signaling Pathway lps LPS tlr4 TLR4/MD-2 Complex lps->tlr4 Activates dppc DPPC dppc->tlr4 Modulates myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb cytokines Pro-inflammatory Cytokines nfkb->cytokines Upregulates Transcription

Simplified TLR4 signaling pathway and DPPC modulation.

References

Unveiling the Thermal Landscape of DPPC Bilayers: A Technical Guide to the Impact of ¹³C Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers, with a special focus on the influence of carbon-13 (¹³C) isotopic labeling. While direct, quantitative comparative data on the thermal properties of ¹³C-labeled versus unlabeled DPPC is not extensively available in current literature, this guide provides a comprehensive overview of the well-established thermal behavior of unlabeled DPPC, discusses the theoretical implications of isotopic substitution, and details the experimental protocols necessary to elucidate these properties. This information is critical for researchers in membrane biophysics, drug delivery, and materials science who utilize ¹³C-labeled lipids for structural and dynamic studies and need to understand the potential thermodynamic perturbations introduced by isotopic enrichment.

Thermal Properties of DPPC Bilayers: A Quantitative Overview

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as a primary model system for studying the structure and function of biological membranes. In aqueous environments, DPPC molecules self-assemble into bilayer structures that exhibit distinct thermotropic phase transitions. These transitions are characterized by changes in the organization and mobility of the lipid molecules.

The two primary, well-characterized phase transitions in fully hydrated multilamellar vesicles (MLVs) of DPPC are the pre-transition (Lβ' to Pβ') and the main phase transition (Pβ' to Lα).

  • Gel Phase (Lβ'): At low temperatures, the acyl chains of DPPC are in a highly ordered, all-trans conformation, and the bilayer is in a tilted gel phase.

  • Ripple Phase (Pβ'): Upon heating, the bilayer undergoes a pre-transition into a "ripple" phase, characterized by a periodic undulation of the bilayer surface.

  • Liquid Crystalline Phase (Lα): Further heating leads to the main phase transition, where the hydrocarbon chains "melt" and become disordered with a mix of trans and gauche conformations. This fluid phase is biologically relevant as it mimics the state of many cell membranes.

The thermodynamic parameters for these transitions in unlabeled DPPC are well-documented and summarized in the table below.

Thermal ParameterPre-transition (Lβ' → Pβ')Main Transition (Pβ' → Lα)
Transition Temperature (T)Tp ≈ 34-36 °CTm ≈ 41-42 °C
Enthalpy of Transition (ΔH)≈ 1.0 - 1.5 kcal/mol≈ 7 - 10 kcal/mol
Entropy of Transition (ΔS)≈ 3.2 - 4.8 cal/mol·K≈ 22 - 32 cal/mol·K

Note: The exact values can vary slightly depending on experimental conditions such as hydration level, pH, ionic strength, and the specific technique used for measurement.

The Impact of ¹³C Isotopic Labeling on Thermal Properties: Theoretical Considerations

While extensive experimental data is lacking, the theoretical impact of substituting ¹²C with the heavier ¹³C isotope on the thermal properties of DPPC bilayers is expected to be subtle. The primary mechanism through which isotopic substitution can influence phase transitions is through the "kinetic isotope effect," which relates to changes in vibrational frequencies of chemical bonds.

The increased mass of ¹³C leads to a lower vibrational frequency for C-C and C-H bonds compared to ¹²C. This can result in a slightly stronger effective bond strength and altered van der Waals interactions between adjacent acyl chains. In the context of lipid bilayers, these subtle changes in intermolecular forces could theoretically lead to minor shifts in the phase transition temperatures.

Studies on deuterium (B1214612) (²H) labeling of lipids, a more common isotopic substitution for thermodynamic studies, have shown small but measurable increases in the main transition temperature. For instance, deuteration of the acyl chains of DPPC has been reported to increase the T by approximately 2°C[1]. This is attributed to the increased strength of C-²H bonds and altered packing of the lipid chains. A similar, though likely smaller, effect might be anticipated for ¹³C labeling.

A logical workflow for investigating the impact of ¹³C labeling would involve comparing the thermal properties of unlabeled and labeled DPPC using high-precision techniques like Differential Scanning Calorimetry (DSC).

G Logical Workflow: Assessing the Impact of ¹³C Labeling cluster_synthesis Sample Preparation cluster_characterization Thermal Analysis cluster_analysis Data Comparison and Interpretation Unlabeled_DPPC Synthesize/Procure Unlabeled DPPC DSC_Unlabeled DSC Analysis of Unlabeled DPPC Unlabeled_DPPC->DSC_Unlabeled Labeled_DPPC Synthesize/Procure ¹³C-Labeled DPPC DSC_Labeled DSC Analysis of ¹³C-Labeled DPPC Labeled_DPPC->DSC_Labeled Compare_Tm Compare Main Transition Temperatures (Tm) DSC_Unlabeled->Compare_Tm Compare_Tp Compare Pre-transition Temperatures (Tp) DSC_Unlabeled->Compare_Tp Compare_dH Compare Enthalpies (ΔH) DSC_Unlabeled->Compare_dH DSC_Labeled->Compare_Tm DSC_Labeled->Compare_Tp DSC_Labeled->Compare_dH Conclusion Draw Conclusions on Isotope Effect Compare_Tm->Conclusion Compare_Tp->Conclusion Compare_dH->Conclusion

Caption: Logical workflow for assessing the impact of ¹³C labeling.

Experimental Protocols

To accurately determine and compare the thermal properties of unlabeled and ¹³C-labeled DPPC bilayers, rigorous experimental protocols are essential. The primary technique for this purpose is Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique allows for the precise determination of phase transition temperatures and the enthalpy of these transitions.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dry lipid (unlabeled or ¹³C-labeled DPPC) into a DSC sample pan.

    • Add a precise volume of buffer (e.g., 10-20 µL of a buffered saline solution like PBS, pH 7.4) to fully hydrate (B1144303) the lipid. The lipid concentration should be consistent between samples.

    • Hermetically seal the DSC pans to prevent solvent evaporation during the experiment.

    • Allow the samples to hydrate and equilibrate for a sufficient period (e.g., overnight at a temperature above the main transition temperature) to ensure the formation of stable multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Place the sample pan and a reference pan (containing the same volume of buffer as the sample) into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the pre-transition (e.g., 20°C).

    • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the main transition (e.g., 60°C).

    • Record the differential heat flow as a function of temperature.

    • Perform multiple heating and cooling cycles to ensure reproducibility and to observe any hysteresis effects.

  • Data Analysis:

    • The phase transition temperatures (T and T) are determined as the peak temperatures of the endothermic transitions in the heating scan.

    • The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak after baseline subtraction.

    • The entropy of transition (ΔS) can be calculated using the equation: ΔS = ΔH / T, where T is the absolute temperature of the transition.

The experimental workflow for a typical DSC experiment is illustrated below.

G Experimental Workflow for DSC Analysis of DPPC Bilayers Start Start Prep Prepare Hydrated DPPC Sample Start->Prep Load Load Sample and Reference into DSC Prep->Load Equilibrate Equilibrate at Starting Temperature Load->Equilibrate Scan Perform Temperature Scan (Heating/Cooling) Equilibrate->Scan Record Record Heat Flow vs. Temperature Scan->Record Analyze Analyze Data: Determine T, ΔH, ΔS Record->Analyze End End Analyze->End

Caption: Experimental workflow for DSC analysis of DPPC bilayers.

Complementary Techniques

While DSC is the primary tool for thermodynamic characterization, other techniques can provide valuable complementary information:

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ²H NMR can provide atomistic details about the conformation and dynamics of the lipid molecules across the phase transitions. Changes in spectral lineshapes and relaxation times can be correlated with the thermodynamic events observed by DSC.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to the vibrational modes of the lipid molecules, particularly the C-H and C=O stretching frequencies. These frequencies change in response to the conformational ordering of the acyl chains and can be used to monitor the phase transitions.

Conclusion

The thermal properties of DPPC bilayers are a cornerstone of membrane biophysics research. While the thermodynamic effects of ¹³C isotopic labeling are presumed to be minor, a thorough experimental characterization is necessary for a complete understanding, especially when interpreting data from ¹³C-based structural and dynamic studies. This guide provides the foundational knowledge of unlabeled DPPC thermal behavior, a theoretical framework for considering isotope effects, and detailed experimental protocols to enable researchers to rigorously investigate the thermal landscape of ¹³C-containing DPPC bilayers. Such studies will contribute to a more nuanced understanding of lipid bilayer physics and enhance the precision of biophysical measurements that rely on isotopically labeled molecules.

References

An In-depth Technical Guide to the Phase Transition Temperature of DPPC-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DPPC and Its Phase Behavior

DPPC is a saturated phospholipid that serves as a primary constituent of eukaryotic cell membranes and is a major component of pulmonary surfactant. Its well-defined phase behavior makes it a cornerstone model system in membrane biophysics and a critical ingredient in liposomal drug delivery systems. The transition of DPPC membranes from a tightly packed gel phase (Lβ') to a fluid liquid-crystalline phase (Lα) is a key physical parameter influencing membrane permeability, fluidity, and interactions with embedded molecules. This main phase transition temperature (Tm) is a critical factor in the design and stability of lipid-based formulations.

Phase Transition Temperatures of Unlabeled DPPC

The phase transition behavior of unlabeled DPPC has been extensively studied and is characterized by a pre-transition (Tp) and a main transition (Tm). The pre-transition involves a change from a planar gel phase (Lβ') to a rippled gel phase (Pβ'), while the main transition is the melting of the hydrocarbon chains into the disordered liquid-crystalline state (Lα).

Table 1: Experimentally Determined Phase Transition Temperatures of Unlabeled DPPC

Transition TypeTemperature Range (°C)Measurement Technique
Main Transition (Tm)41.3 - 42Differential Scanning Calorimetry (DSC)
Main Transition (Tm)41.5Differential Scanning Calorimetry (DSC)
Main Transition (Tm)42 - 52Atomic Force Microscopy (on mica support)
Pre-transition (Tp)~35 - 36Differential Scanning Calorimetry (DSC)
Sub-transition (Ts)~22Differential Scanning Calorimetry (DSC)

Note: The exact transition temperature can be influenced by factors such as the hydration level, purity of the lipid, and the experimental conditions, including the support used for bilayer formation.

The Effect of Isotopic Labeling on Phase Transition: An Insight from Deuterium (B1214612) Studies

Direct experimental data on the phase transition temperature of DPPC-¹³C is currently unavailable. However, the effect of isotopic substitution on the physical properties of lipids has been investigated, most notably with deuterium (²H) labeling. The replacement of hydrogen with deuterium in the acyl chains of phospholipids (B1166683) has a consistent and measurable effect on the main phase transition temperature.

Studies have shown that perdeuteration of the acyl chains of DPPC leads to a decrease in the main phase transition temperature (Tm) by approximately 3-5 °C. This phenomenon is attributed to the subtle differences in intermolecular forces, specifically van der Waals interactions, and the altered conformational dynamics of the C-D bonds compared to C-H bonds, leading to a less ordered gel phase.

Table 2: Effect of Deuteration on the Main Phase Transition Temperature (Tm) of Phospholipids

PhospholipidIsotopic LabelingChange in Tm (°C)
DPPCAcyl Chain Deuteration-3 to -5
DMPCAcyl Chain Deuteration-3 to -5
DSPCAcyl Chain Deuteration-3 to -5

(DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine)

Anticipated Phase Transition Temperature of DPPC-¹³C

Based on the principles of isotope effects, it is reasonable to infer the likely impact of ¹³C labeling on the phase transition temperature of DPPC. The substitution of ¹²C with ¹³C results in a modest increase in mass (approximately 8.3%). While this is a smaller relative mass change compared to the doubling of mass with deuterium substitution for protium, it can still influence the vibrational modes of the molecule and, consequently, the intermolecular interactions that govern phase behavior.

Theoretically, the increased mass of ¹³C could lead to a slight alteration of the van der Waals forces. However, it is generally accepted that for heavier atoms like carbon, the isotopic effect on chemical and physical properties is less pronounced than for hydrogen. Therefore, it is anticipated that the phase transition temperature of DPPC-¹³C will be very close to that of unlabeled DPPC. Any deviation is expected to be significantly smaller than that observed for deuterated DPPC, likely within the typical experimental error of the measurement techniques.

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the most common and accurate method for determining the phase transition temperatures of liposomes. It measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of endothermic and exothermic transitions.

Liposome (B1194612) Preparation
  • Lipid Film Hydration:

    • Dissolve DPPC (or DPPC-¹³C) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation above the expected Tm of the lipid (e.g., at 50-60 °C for DPPC). This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • To obtain a more uniform liposome population, the MLV suspension can be subjected to sonication (probe or bath) or extrusion.

    • Extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) is the preferred method for producing large unilamellar vesicles (LUVs) with a narrow size distribution. This process should also be performed above the lipid's Tm.

DSC Measurement
  • Sample and Reference Preparation:

    • Accurately weigh a known amount of the liposome suspension into a DSC sample pan.

    • In a reference pan, place an equal volume of the same buffer used for liposome hydration.

    • Hermetically seal both pans.

  • Instrument Setup and Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature well below the expected pre-transition temperature (e.g., 20 °C).

    • Heat the sample at a controlled scan rate (e.g., 1-2 °C/min) over a temperature range that encompasses all expected phase transitions (e.g., 20 °C to 60 °C).

    • Record the differential heat flow as a function of temperature. The resulting plot is a thermogram.

  • Data Analysis:

    • The phase transitions will appear as endothermic peaks on the thermogram.

    • The peak temperature of the main endotherm is taken as the main phase transition temperature (Tm).

    • The onset temperature and the width of the peak can also provide information about the cooperativity of the transition.

Visualizations

Caption: Experimental workflow for determining the phase transition temperature of DPPC liposomes using DSC.

signaling_pathway cluster_phase DPPC Phase States cluster_isotope Isotopic Labeling Effect (Inferred) gel Gel Phase (Lβ') - Ordered Acyl Chains - Low Permeability liquid Liquid Crystalline Phase (Lα) - Disordered Acyl Chains - High Permeability gel->liquid Main Transition (Tm) temp Increase in Temperature unlabeled Unlabeled DPPC (Tm ≈ 41.5 °C) c13 DPPC-¹³C (Tm ≈ 41.5 °C) unlabeled->c13 Negligible Change h2 Deuterated DPPC (Tm ≈ 37.5 °C) unlabeled->h2 Significant Decrease

Caption: Logical relationship of DPPC phase transition and the inferred effects of isotopic labeling.

Conclusion

The main phase transition temperature (Tm) of unlabeled DPPC is well-established to be approximately 41.5 °C. While direct experimental determination of the Tm for DPPC-¹³C has not been reported, insights from studies on deuterated phospholipids suggest that the effect of ¹³C labeling on the phase transition temperature is likely to be negligible. The mass increase from ¹²C to ¹³C is significantly less than that from ¹H to ²H, and therefore, the perturbation to the intermolecular forces governing the phase transition is expected to be minimal. For all practical purposes in research and drug development, the phase transition temperature of DPPC-¹³C can be considered identical to that of its unlabeled counterpart. Accurate determination for specific applications would require direct measurement using techniques such as Differential Scanning Calorimetry, following the detailed protocol outlined in this guide.

The Self-Assembly of DPPC-13C in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), with a specific focus on its Carbon-13 (¹³C) labeled variant, in aqueous solutions. Understanding the spontaneous organization of these lipid molecules into supramolecular structures such as micelles, liposomes, and bilayers is fundamental for advancements in drug delivery, biomembrane modeling, and nanotechnology. The incorporation of ¹³C isotopes offers a powerful analytical window, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, to probe the structure, dynamics, and molecular interactions within these assemblies with high precision.

Core Principles of DPPC Self-Assembly

Dipalmitoylphosphatidylcholine (DPPC) is an amphiphilic molecule, possessing a hydrophilic phosphocholine (B91661) head group and two hydrophobic palmitoyl (B13399708) tails. This dual nature drives its self-assembly in aqueous environments to minimize the energetically unfavorable contact between the hydrophobic tails and water. This phenomenon, known as the hydrophobic effect, is a primary driving force for the formation of various ordered structures.[1]

The process is thermodynamically governed, seeking the lowest free energy state.[1] Below the critical micelle concentration (CMC), DPPC molecules exist predominantly as monomers. As the concentration surpasses the CMC, they spontaneously aggregate into structures like micelles and, more commonly for double-chained lipids like DPPC, bilayer vesicles (liposomes).[1][2] The specific morphology of the resulting assembly is influenced by factors such as lipid concentration, temperature, pH, and the presence of other molecules.

The self-assembly of DPPC is a multi-step process that can be conceptualized as follows:

G cluster_0 Initial State cluster_1 Aggregation cluster_2 Vesicle Formation DPPC-13C Monomers This compound Monomers Micelles Micelles This compound Monomers->Micelles > CMC Planar Bilayers Planar Bilayers This compound Monomers->Planar Bilayers Liposomes (Vesicles) Liposomes (Vesicles) Micelles->Liposomes (Vesicles) Fusion/Reorganization Planar Bilayers->Liposomes (Vesicles) Curvature G This compound in Organic Solvent This compound in Organic Solvent Thin Lipid Film Thin Lipid Film This compound in Organic Solvent->Thin Lipid Film Solvent Evaporation Hydration with Aqueous Buffer Hydration with Aqueous Buffer Thin Lipid Film->Hydration with Aqueous Buffer Multilamellar Vesicles (MLVs) Multilamellar Vesicles (MLVs) Hydration with Aqueous Buffer->Multilamellar Vesicles (MLVs) Vortexing Sonication or Extrusion Sonication or Extrusion Multilamellar Vesicles (MLVs)->Sonication or Extrusion Unilamellar Vesicles (SUVs/LUVs) Unilamellar Vesicles (SUVs/LUVs) Sonication or Extrusion->Unilamellar Vesicles (SUVs/LUVs) G cluster_0 Characterization Techniques cluster_1 Measured Properties This compound Vesicles This compound Vesicles 13C NMR 13C NMR This compound Vesicles->13C NMR DSC DSC This compound Vesicles->DSC DLS DLS This compound Vesicles->DLS Cryo-EM Cryo-EM This compound Vesicles->Cryo-EM Molecular Dynamics & Structure Molecular Dynamics & Structure 13C NMR->Molecular Dynamics & Structure Phase Transitions Phase Transitions DSC->Phase Transitions Vesicle Size Distribution Vesicle Size Distribution DLS->Vesicle Size Distribution Morphology & Lamellarity Morphology & Lamellarity Cryo-EM->Morphology & Lamellarity

References

DPPC-13C: A Comprehensive Technical Guide for Lipid Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the dynamic field of lipid research, understanding the tools of the trade is paramount. Among these, stable isotope-labeled lipids, particularly 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with carbon-13 (DPPC-13C), have emerged as indispensable probes for elucidating the structure, dynamics, and interactions of lipid membranes. This in-depth technical guide provides a foundational understanding of this compound, its properties, and its application in key experimental techniques, tailored for those new to the field.

Introduction to DPPC and the Significance of 13C Labeling

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that is a major constituent of eukaryotic cell membranes and the primary component of pulmonary surfactant.[1] Its well-defined physical properties, including a distinct gel-to-liquid crystalline phase transition, make it an excellent model for studying lipid bilayer behavior.[1]

The incorporation of the stable, non-radioactive isotope carbon-13 (¹³C) into the DPPC molecule provides a powerful analytical handle. Unlike the naturally abundant ¹²C, ¹³C possesses a nuclear spin that makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic enrichment allows researchers to selectively track the this compound molecules within a complex biological system, providing invaluable insights into lipid metabolism, membrane dynamics, and intermolecular interactions.[2]

Physicochemical Properties of DPPC

Understanding the fundamental physical characteristics of DPPC is crucial for designing and interpreting experiments. The following table summarizes key quantitative data for DPPC. While the isotopic labeling with ¹³C has a negligible effect on the macroscopic physical properties, it is the basis for its utility in specific analytical techniques.

PropertyValueUnitNotes
Molecular Weight734.04 g/mol [3]
Phase Transition Temperature (Tm)~41°CTransition from gel (Lβ') to liquid crystalline (Lα) phase.[1]
Area per Lipid (Gel Phase)~0.47 - 0.48nm²Highly ordered and tightly packed acyl chains.[4]
Area per Lipid (Liquid Crystalline Phase)~0.62 - 0.65nm²Disordered and more mobile acyl chains at temperatures above Tm.[4]
Bilayer Thickness (Gel Phase)~4.6nm[4]
Bilayer Thickness (Liquid Crystalline Phase)~3.4 - 4.0nm[4]

Experimental Applications and Protocols

This compound is a versatile tool employed in a range of biophysical and biochemical assays. The two primary techniques that leverage ¹³C labeling are Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy and Mass Spectrometry (MS).

Model Membrane Preparation: 13C-Labeled DPPC Liposomes

The foundation of many in vitro lipid studies is the creation of model membranes, most commonly in the form of liposomes. The following is a generalized protocol for the preparation of unilamellar vesicles (liposomes) composed of this compound.

Workflow for this compound Liposome Preparation

G cluster_0 Preparation cluster_1 Size Reduction A Dissolve this compound in Chloroform (B151607) B Dry to a Thin Film under Nitrogen A->B C Hydrate with Buffer (T > Tm) B->C D Vortex to form Multilamellar Vesicles (MLVs) C->D E Sonication or Extrusion D->E F Formation of Small Unilamellar Vesicles (SUVs) or Large Unilamellar Vesicles (LUVs) E->F

Caption: Workflow for preparing this compound liposomes.

Detailed Protocol:

  • Dissolution: Weigh the desired amount of this compound and dissolve it in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.[5]

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration: Add the desired aqueous buffer (e.g., PBS or Tris buffer) to the flask. It is crucial to perform this step at a temperature above the phase transition temperature (Tm) of DPPC (~41°C) to ensure proper hydration.[5]

  • Vesicle Formation: Agitate the flask by vortexing to detach the lipid film from the glass and form multilamellar vesicles (MLVs).[5]

  • Size Reduction (Sonication): For small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator. This process should be done on ice to prevent overheating and degradation of the lipids.[6]

  • Size Reduction (Extrusion): For large unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size using a mini-extruder. This should also be performed at a temperature above the Tm.[7]

Solid-State NMR (ssNMR) Spectroscopy

ssNMR is a powerful technique for obtaining atomic-level information on the structure and dynamics of lipids in bilayers. The ¹³C label in this compound provides the necessary signal for these measurements.

Experimental Workflow for ssNMR of this compound Bilayers

G A Prepare this compound Liposomes B Pack into NMR Rotor A->B C Acquire 13C ssNMR Spectra B->C D Process and Analyze Data C->D E Determine Structure, Dynamics, and Interactions D->E

Caption: General workflow for an ssNMR experiment with this compound.

Methodology:

  • Sample Preparation: Prepare highly concentrated samples of this compound liposomes (typically as a pellet from ultracentrifugation) and pack them into a solid-state NMR rotor.[8]

  • NMR Spectroscopy: Acquire ¹³C ssNMR spectra using appropriate pulse sequences. Common experiments include Cross-Polarization Magic Angle Spinning (CP-MAS) to enhance the signal of the less abundant ¹³C nuclei.[8]

  • Spectral Interpretation: The chemical shift of a particular ¹³C nucleus in the DPPC molecule provides information about its local chemical environment. Changes in chemical shifts can indicate alterations in lipid conformation, packing, or interactions with other molecules like proteins or drugs.[9][10] The table below provides approximate ¹³C chemical shifts for different carbon atoms in DPPC.

Approximate ¹³C Chemical Shifts for DPPC in a Bilayer Environment

Carbon AtomApproximate Chemical Shift (ppm)
Choline Methyls (-N(CH₃)₃)~54
Choline Methylene (-CH₂-N)~60
Phosphate-bound Methylene (-O-CH₂-CH₂-)~66
Glycerol CH₂-O-P~64
Glycerol CH-O-C=O~71
Acyl Chain C=O~174
Acyl Chain CH₂ (α to C=O)~34
Acyl Chain Bulk CH₂~30
Acyl Chain CH₂ (ω-2)~23
Acyl Chain CH₃ (ω)~14

Note: Chemical shifts can vary depending on the phase of the lipid, temperature, and interactions with other molecules.[9][11]

Mass Spectrometry (MS)

Mass spectrometry is used to identify and quantify lipids. When using this compound, MS can trace the metabolic fate of the labeled lipid in biological systems.

Workflow for MS-based Lipidomics using this compound

G A Introduce this compound into Biological System B Lipid Extraction A->B C LC-MS/MS Analysis B->C D Data Processing and Isotopologue Analysis C->D E Metabolic Flux and Pathway Elucidation D->E

Caption: Workflow for a lipidomics study using this compound.

Methodology:

  • Isotope Labeling: Introduce this compound into the biological system of interest (e.g., cell culture or in vivo model).

  • Lipid Extraction: After a defined period, extract the total lipids from the system using established methods like the Bligh-Dyer or Folch extraction.

  • Mass Spectrometry Analysis: Analyze the lipid extract using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer will be able to distinguish between the unlabeled (¹²C) and the ¹³C-labeled DPPC based on the mass difference.[12]

  • Data Analysis: The resulting data will show the incorporation of ¹³C into DPPC and potentially other lipids if the labeled DPPC is metabolized. This allows for the quantification of lipid turnover and the tracing of metabolic pathways.[13]

Conclusion

This compound is a powerful and versatile tool for researchers in the field of lipid science. Its well-characterized physical properties, combined with the analytical advantages conferred by ¹³C labeling, enable detailed investigations into the intricacies of lipid bilayers. By employing techniques such as solid-state NMR and mass spectrometry, scientists can gain unprecedented insights into membrane structure, dynamics, and metabolism, furthering our understanding of fundamental biological processes and aiding in the development of novel therapeutics. This guide serves as a starting point for researchers new to the field, providing the foundational knowledge necessary to begin incorporating this compound into their experimental repertoire.

References

Methodological & Application

Unlocking Membrane Dynamics: DPPC-¹³C for High-Resolution Solid-State NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as a primary component of biological membranes and a fundamental building block for model membrane systems. The site-specific incorporation of the stable isotope carbon-13 (¹³C) into the DPPC molecule provides a powerful, non-perturbative probe for solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. This technique offers unparalleled atomic-level insights into the structure, dynamics, and interactions of lipid bilayers, making ¹³C-labeled DPPC (DPPC-¹³C) an invaluable tool in biophysics, biochemistry, and pharmaceutical sciences.

These application notes provide a comprehensive overview of the utility of DPPC-¹³C in solid-state NMR spectroscopy, including detailed protocols for sample preparation and spectral acquisition. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this technology to investigate membrane properties, lipid-protein interactions, and the effects of therapeutic agents on membrane structure and function.

Application Notes

Solid-state NMR studies utilizing DPPC-¹³C can elucidate a wide range of membrane properties:

  • Membrane Phase Behavior: ¹³C chemical shifts are highly sensitive to the local electronic environment and conformational state of the carbon atoms. This sensitivity allows for the clear distinction between different lipid phases, such as the gel (Lβ'), ripple (Pβ'), and liquid-crystalline (Lα) phases, each characterized by a unique spectral signature.

  • Lipid Chain Order and Dynamics: By measuring ¹H-¹³C dipolar couplings, it is possible to determine segmental order parameters along the acyl chains of DPPC. This provides a detailed picture of the conformational freedom of the lipid tails, which is crucial for understanding membrane fluidity and packing.

  • Lipid-Cholesterol Interactions: The introduction of cholesterol into DPPC membranes induces significant changes in the ¹³C NMR spectrum. These changes can be used to characterize the formation of the liquid-ordered (lo) phase, quantify the ordering effect of cholesterol on the lipid chains, and probe the specific molecular interactions between cholesterol and DPPC.[1][2]

  • Protein-Lipid Interactions: Solid-state NMR can reveal the impact of membrane-associated peptides and proteins on the structure and dynamics of the surrounding lipid bilayer. Changes in DPPC-¹³C chemical shifts and relaxation parameters can identify the specific lipid segments that interact with the protein and characterize the nature of these interactions.

  • Drug-Membrane Interactions: The influence of pharmaceutical compounds on the physical properties of membranes is a critical aspect of drug development. DPPC-¹³C solid-state NMR can be employed to assess how a drug candidate alters membrane fluidity, order, and phase behavior, providing insights into its mechanism of action and potential membrane-disrupting effects.

Experimental Protocols

I. Sample Preparation: ¹³C-Labeled DPPC Multilamellar Vesicles (MLVs)

This protocol describes the preparation of multilamellar vesicles, a common sample format for solid-state NMR of lipids.

Materials:

  • ¹³C-labeled DPPC (specific labeling position as required for the study)

  • Buffer of choice (e.g., phosphate-buffered saline, Tris buffer)

  • Organic solvent (e.g., chloroform, chloroform/methanol mixture)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath

  • Vortex mixer

  • Solid-state NMR rotor (e.g., 4 mm MAS rotor)

  • Spatula or packing tool

Procedure:

  • Dissolution: Dissolve the desired amount of DPPC-¹³C in an appropriate organic solvent in a round-bottom flask. For co-reconstitution with other molecules (e.g., cholesterol, peptides), dissolve all components in the same solvent.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Ensure the film is as thin and evenly distributed as possible.

  • Drying: Place the flask under a high-vacuum pump for at least 2-4 hours to remove any residual solvent.

  • Hydration: Add the desired amount of buffer to the dried lipid film. The amount of buffer should be sufficient to achieve the desired hydration level (typically 30-50% water by weight).

  • Vesicle Formation: Gently rotate the flask to hydrate (B1144303) the lipid film. The hydration should be performed above the main phase transition temperature of DPPC (~41°C). A water bath can be used to maintain the temperature.

  • Homogenization: To ensure homogeneous vesicle formation, subject the sample to several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath (above the phase transition temperature). Vortexing between cycles can also aid in homogenization.

  • Rotor Packing: Carefully transfer the hydrated lipid dispersion into a solid-state NMR rotor using a spatula or a specialized packing tool.

  • Centrifugation: Centrifuge the packed rotor at a low speed to ensure the sample is well-compacted at the bottom of the rotor.

  • Sealing: Securely cap the rotor.

G Workflow for DPPC-¹³C MLV Sample Preparation cluster_0 Preparation cluster_1 Hydration & Homogenization cluster_2 Rotor Packing A Dissolve DPPC-¹³C in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Dry Under High Vacuum B->C D Hydrate with Buffer (above Tm) C->D E Freeze-Thaw Cycles & Vortexing D->E F Pack Sample into ssNMR Rotor E->F G Centrifuge Rotor F->G H Seal Rotor G->H I Ready for ssNMR H->I G Experimental Workflow for ¹³C CP-MAS NMR A Sample Insertion & Probe Tuning B Set MAS Rate & Temperature A->B C Calibrate ¹H 90° Pulse B->C D Optimize CP Contact Time C->D E Set Recycle Delay D->E F Acquire ¹³C CP-MAS Spectrum E->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) F->G H Spectral Analysis G->H

References

Application Note & Protocol: Preparation of DPPC-¹³C Supported Lipid Bilayers for Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biophysical research, serving as mimetics of cell membranes for studying lipid-protein interactions, drug delivery mechanisms, and membrane dynamics.[1][2][3][4] Dipalmitoylphosphatidylcholine (DPPC) is a common saturated phospholipid used for forming stable, gel-phase bilayers at room temperature.[1][4] The incorporation of ¹³C-labeled DPPC (DPPC-¹³C) enables the use of complementary analytical techniques, such as solid-state NMR, in conjunction with Atomic Force Microscopy (AFM) to gain deeper insights into molecular structure and dynamics.[5][6][7] This document provides a detailed protocol for the preparation of DPPC-¹³C supported lipid bilayers on mica substrates for AFM imaging and analysis. While the protocols provided are based on established methods for unlabeled DPPC, they are directly applicable to ¹³C-labeled DPPC as the isotopic substitution does not significantly alter the physicochemical properties relevant to SLB formation.

AFM is a high-resolution imaging technique that allows for the visualization of SLB topography, the identification of phase-separated domains, and the characterization of membrane defects in a liquid environment.[1][8][9] The successful formation of a continuous and stable SLB is crucial for obtaining high-quality AFM data.[10] The vesicle fusion method is a widely used technique for creating SLBs on hydrophilic substrates like mica.[9][11] This process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) on the substrate.[11]

Key Experimental Parameters

The formation and quality of DPPC SLBs are highly dependent on several critical parameters, including the method of vesicle preparation, lipid concentration, buffer composition, and deposition temperature.[1][2] Due to the gel-phase nature of DPPC at room temperature (main phase transition temperature, Tₘ ≈ 41.3°C), temperature control during the deposition process is particularly important for achieving a complete and uniform bilayer.[1][4][12]

Experimental Protocols

This section outlines the step-by-step procedures for preparing DPPC-¹³C SUVs and their subsequent fusion on a mica substrate to form a supported lipid bilayer for AFM analysis.

Protocol 1: Preparation of DPPC-¹³C Small Unilamellar Vesicles (SUVs)

This protocol describes two common methods for preparing SUVs: sonication and extrusion.

Materials:

  • DPPC-¹³C lipid powder

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

  • High-purity water (e.g., Milli-Q) or desired buffer (e.g., HEPES-NaCl, HEPES-NaCl-Mg)

  • Nitrogen or argon gas

  • Glass test tubes or round-bottom flask

  • Bath sonicator or probe sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DPPC-¹³C in a chloroform/methanol mixture in a glass vial to achieve the target stock concentration (e.g., 2 mM).[13]

    • Evaporate the organic solvent under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, uniform lipid film on the bottom and sides.

    • To ensure complete removal of residual solvent, place the vial under high vacuum for at least 1-2 hours or overnight.[14][15]

  • Hydration:

    • Hydrate (B1144303) the dry lipid film with the desired aqueous buffer (e.g., high-purity water, 10 mM HEPES with 150 mM NaCl, pH 7.4) to the desired final lipid concentration (see Table 1).[16]

    • Vortex the suspension vigorously to detach the lipid film from the glass, resulting in a milky suspension of multilamellar vesicles (MLVs).[14]

    • For DPPC, it is beneficial to hydrate and vortex above its Tₘ (e.g., at 50-60°C) to facilitate lipid hydration.

  • SUV Formation (Choose one method):

    • A) Sonication:

      • Place the MLV suspension in a bath sonicator.

      • Sonicate until the suspension becomes clear, which typically takes 10-30 minutes.[14][16] The temperature of the sonicator bath should be maintained above the Tₘ of DPPC.

      • Note: Probe sonication can also be used but may lead to lipid degradation if not carefully controlled.

    • B) Extrusion:

      • Hydrate the lipid film as described above.

      • To facilitate extrusion, the lipid suspension and the extruder should be heated to a temperature above the Tₘ of DPPC (e.g., 50-60°C).

      • Load the MLV suspension into a gas-tight syringe and assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

      • Pass the lipid suspension through the membrane 11-21 times to generate SUVs of a uniform size distribution.[15]

Protocol 2: Formation of DPPC-¹³C Supported Lipid Bilayer on Mica

Materials:

  • DPPC-¹³C SUV suspension

  • Freshly cleaved mica discs

  • AFM fluid cell

  • High-purity water or deposition buffer

  • Heating stage for AFM (optional but recommended)

Procedure:

  • Substrate Preparation:

    • Cleave the mica substrate using adhesive tape immediately before use to expose a fresh, atomically flat surface.

    • Mount the freshly cleaved mica onto an AFM sample puck.

  • Vesicle Fusion:

    • The vesicle fusion process for DPPC is critically dependent on temperature. It is generally recommended to perform the deposition at a temperature above the Tₘ of DPPC.[1][12]

    • Place the mica-mounted puck in the AFM fluid cell. If using a heating stage, set the temperature to the desired deposition temperature (e.g., 50-70°C).

    • Add a small volume (e.g., 50-100 µL) of the DPPC-¹³C SUV suspension onto the mica surface.

    • Incubate for a sufficient time to allow for vesicle adsorption and fusion (see Table 2 for typical incubation times).

  • Rinsing:

    • After incubation, gently rinse the surface with pre-warmed high-purity water or buffer to remove excess, non-fused vesicles. This step is crucial to obtain a clean bilayer for imaging. Perform the rinse by exchanging the solution in the fluid cell multiple times.

  • Cooling (if applicable):

    • If the deposition was performed at an elevated temperature, the sample can be slowly cooled to room temperature for imaging in the gel phase. The cooling rate can influence the domain structure of the bilayer.[4]

  • AFM Imaging:

    • Mount the fluid cell onto the AFM scanner.

    • Engage the AFM tip with the surface in tapping mode or contact mode in liquid.

    • Begin imaging the supported lipid bilayer. A complete bilayer should appear as a uniform, flat surface, potentially with distinct domains if cooled through the phase transition. The expected thickness of a DPPC bilayer is around 4.0 to 5.5 nm.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation of DPPC SLBs, compiled from various literature sources.

Table 1: Parameters for DPPC-¹³C SUV Preparation

ParameterValueSource
Lipid Concentration (for hydration) 0.06 - 0.3 mg/mL[1][4]
~10 mg/mL[15]
Solvent for Lipid Film Chloroform/Methanol (2:1 v/v)[13]
Hydration Buffer High-purity water, HEPES-NaCl, HEPES-NaCl-Mg[1]
10 mM Tris, 100 mM NaCl[15]
Sonication Time 10 - 30 minutes[14][16]
Extrusion Membrane Pore Size 100 nm[15]
Extrusion Passes 11 - 21[15]

Table 2: Parameters for DPPC-¹³C SLB Formation on Mica

ParameterValueSource
Deposition Temperature 50 - 70°C (above Tₘ)[1][12]
25°C (below Tₘ, can result in incomplete fusion)[19]
Incubation Time 2 - 60 minutes[1][13]
Cooling Rate 0.5 - 5 °C/min[1][4]
AFM Imaging Mode Tapping Mode in liquid[8]

Experimental Workflow Diagram

DPPC_SLB_Preparation cluster_suv 3. SUV Formation start Start lipid_film 1. Prepare DPPC-¹³C Lipid Film start->lipid_film end_node AFM Imaging hydration 2. Hydrate Lipid Film (above Tₘ) lipid_film->hydration sonication A. Sonication hydration->sonication Method A extrusion B. Extrusion hydration->extrusion Method B vesicle_fusion 5. Vesicle Deposition & Incubation (above Tₘ) sonication->vesicle_fusion extrusion->vesicle_fusion substrate_prep 4. Prepare Freshly Cleaved Mica substrate_prep->vesicle_fusion rinsing 6. Rinse to Remove Excess Vesicles vesicle_fusion->rinsing rinsing->end_node Image at elevated temp. cooling 7. Cool to Room Temperature (Optional) rinsing->cooling cooling->end_node

Caption: Workflow for preparing DPPC-¹³C SLBs for AFM.

Conclusion

This application note provides a comprehensive guide for the preparation of DPPC-¹³C supported lipid bilayers on mica for AFM studies. By carefully controlling key experimental parameters, particularly the deposition temperature, researchers can reliably produce high-quality SLBs suitable for high-resolution imaging and biophysical characterization. The use of ¹³C-labeled DPPC opens up possibilities for correlative studies with other analytical techniques, providing a more complete understanding of membrane structure and function.

References

High-Resolution Mass Spectrometry of DPPC-¹³C Labeled Lipids: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major component of pulmonary surfactant and a key constituent of cellular membranes. The use of stable isotope-labeled lipids, such as ¹³C-labeled DPPC (DPPC-¹³C), in conjunction with high-resolution mass spectrometry (HRMS), offers a powerful tool for quantitative lipidomics.[1][2] This technique enables precise tracking and quantification of lipid metabolism, transport, and distribution in complex biological systems. The high mass accuracy and resolving power of modern mass spectrometers are essential for distinguishing between isotopically labeled species and endogenous lipids, as well as for resolving isobaric interferences.[3][4] This application note provides detailed protocols and data analysis workflows for the study of DPPC-¹³C labeled lipids using HRMS.

Stable isotope labeling has become a fundamental technique for analyzing the dynamics of small molecules, providing a direct means to measure the biosynthesis, remodeling, and degradation of biomolecules.[1][2] By employing state-of-the-art analytical technologies like chromatography-coupled high-resolution tandem mass spectrometry, the stable isotope label can be accurately localized and quantified within the biomolecules.[1][2]

Applications

  • Pulmonary Surfactant Metabolism: Tracing the lifecycle of exogenous surfactant DPPC in the lungs to understand its catabolism and recycling pathways.[5]

  • Drug Delivery: Quantifying the delivery and distribution of liposomal drug carriers where DPPC is a primary component.[6]

  • Lipidomics Research: Using DPPC-¹³C as an internal standard for the accurate quantification of endogenous DPPC and other phosphatidylcholine species.[7][8]

  • Metabolic Flux Analysis: Studying the incorporation of ¹³C from labeled precursors into newly synthesized DPPC to elucidate metabolic pathways.[3]

Experimental Workflow Overview

The general workflow for analyzing DPPC-¹³C labeled lipids involves several key stages, from sample preparation to data analysis. Each step is critical for obtaining high-quality, reproducible results.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., tissue, cells, biofluids) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) Sample_Collection->Lipid_Extraction Sample_Cleanup Sample Cleanup (e.g., SPE) Lipid_Extraction->Sample_Cleanup LC_Separation LC Separation (Reversed-Phase) Sample_Cleanup->LC_Separation HRMS_Detection HRMS Detection (e.g., Orbitrap, FT-ICR) LC_Separation->HRMS_Detection Tandem_MS Tandem MS (MS/MS) (Fragmentation Analysis) HRMS_Detection->Tandem_MS Peak_Picking Peak Picking & Integration Tandem_MS->Peak_Picking Isotopologue_Analysis Isotopologue Analysis Peak_Picking->Isotopologue_Analysis Quantification Quantification Isotopologue_Analysis->Quantification

Fig 1. General experimental workflow for DPPC-¹³C analysis.

Protocols

Lipid Extraction from Biological Samples

This protocol is a modified Bligh-Dyer method suitable for extracting lipids from plasma or tissue homogenates.[9][10]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • DPPC-¹³C internal standard solution (concentration depends on expected endogenous levels)

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or tissue homogenate in a glass tube, add a known amount of DPPC-¹³C internal standard.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute.

  • Add 125 µL of chloroform. Vortex for 1 minute.

  • Add 125 µL of 0.9% NaCl solution. Vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).

High-Resolution Mass Spectrometry Analysis

This protocol outlines typical parameters for LC-HRMS analysis of DPPC.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR)[3][11]

LC Conditions:

Parameter Value
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid
Gradient 30% B to 100% B over 15 min, hold at 100% B for 5 min
Flow Rate 0.3 mL/min
Column Temperature 50°C

| Injection Volume | 5 µL |

MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Resolution >100,000 @ m/z 200[3][12]
Scan Range m/z 300-1200
AGC Target 1e6
Maximum IT 100 ms
Capillary Voltage 3.5 kV
Sheath Gas 40 (arbitrary units)
Aux Gas 10 (arbitrary units)

| Capillary Temp | 320°C |

Data Presentation and Analysis

Accurate quantification relies on the high resolving power of the mass spectrometer to separate the monoisotopic peak of the unlabeled DPPC from the isotopic envelope of the ¹³C-labeled standard.[3]

Theoretical m/z Values

The table below lists the theoretical exact masses for unlabeled DPPC and a universally ¹³C-labeled DPPC (U-¹³C-DPPC) as sodium adducts, which are commonly observed in positive ion mode.

SpeciesChemical FormulaMonoisotopic Mass (Da)m/z ([M+Na]⁺)
DPPCC₄₀H₈₀NO₈P733.5621756.5441
U-¹³C-DPPC¹³C₄₀H₈₀NO₈P773.7960796.7779

Note: The number of ¹³C labels can vary depending on the specific standard used.

Quantification

Quantification is typically performed by calculating the peak area ratio of the endogenous analyte to the ¹³C-labeled internal standard.[13]

Equation for Quantification:

Concentration of Endogenous DPPC = (Area of Endogenous DPPC / Area of DPPC-¹³C) * Concentration of DPPC-¹³C

Signaling Pathway Visualization

The metabolism of DPPC can be traced using ¹³C-labeled precursors. The diagram below illustrates a simplified pathway for the incorporation of ¹³C-labeled choline (B1196258) into DPPC.

DPPC_Metabolism C13_Choline ¹³C-Choline (Exogenous) C13_Phosphocholine ¹³C-Phosphocholine C13_Choline->C13_Phosphocholine Choline Kinase C13_CDP_Choline ¹³C-CDP-Choline C13_Phosphocholine->C13_CDP_Choline CTP:phosphocholine cytidylyltransferase C13_DPPC ¹³C-DPPC C13_CDP_Choline->C13_DPPC DAG Diacylglycerol (DAG) DAG->C13_DPPC Cholinephosphotransferase

Fig 2. Simplified pathway of ¹³C-DPPC synthesis.

Conclusion

The use of DPPC-¹³C in combination with high-resolution mass spectrometry provides a robust and accurate platform for quantitative studies in lipidomics. The protocols and guidelines presented here offer a framework for researchers to implement this powerful technique in their own studies. Careful sample preparation, optimized LC-MS conditions, and appropriate data analysis are paramount for achieving reliable and meaningful results. The high resolution offered by modern instrumentation is critical for resolving the complex spectra that arise from stable isotope labeling experiments.[3][4]

References

Application Note: High-Resolution ¹³C NMR Chemical Shift Assignments for DPPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in membrane biophysics, drug-membrane interaction studies, and biomaterial characterization.

Introduction Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as a primary component of biological membranes and is extensively used to create model lipid bilayers. These bilayers are crucial for studying membrane structure, dynamics, and interactions with therapeutic agents. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-invasive technique for characterizing the atomic-level details of lipid assemblies. Specifically, ¹³C ssNMR provides insights into the conformation and dynamics of different segments of the DPPC molecule within the bilayer. This application note provides a detailed protocol for sample preparation and data acquisition, along with a summary of established ¹³C chemical shift assignments for DPPC bilayers.

Experimental Protocol: ¹³C Solid-State NMR of DPPC Bilayers

This protocol outlines the preparation of multilamellar vesicles (MLVs) of DPPC and the subsequent acquisition of ¹³C NMR spectra using Magic Angle Spinning (MAS).

1. Materials and Equipment

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder

  • Buffer solution (e.g., phosphate (B84403) buffer in D₂O)

  • Chloroform and Methanol (for lipid film preparation, optional)

  • Round-bottom flask

  • Rotary evaporator (optional)

  • Nitrogen or Argon gas stream

  • Water bath or incubator

  • Vortex mixer

  • Lyophilizer (optional)

  • Solid-state NMR spectrometer with a Cross-Polarization Magic Angle Spinning (CP-MAS) probe

  • Zirconia MAS rotors (e.g., 3.2 mm or 4 mm)

  • Rotor packing tools

  • Adamantane (for external chemical shift referencing)[1]

2. Preparation of Multilamellar DPPC Vesicles

  • Step 2.1: Hydration of DPPC Powder

    • Weigh a desired amount of DPPC powder directly into a suitable container (e.g., a microcentrifuge tube).

    • Add the appropriate volume of buffer to achieve the desired hydration level (e.g., 30 wt% buffer)[2].

    • To ensure thermal equilibrium and facilitate hydration, cycle the sample through multiple freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and subsequently thawing it in a warm water bath (e.g., set to 60 °C, which is above the main phase transition temperature of DPPC at ~42 °C)[3].

    • Between cycles, thoroughly mix the sample using a vortex mixer to ensure homogenous hydration. Repeat this process 5-10 times.

  • Step 2.2: (Alternative) Lipid Film Hydration

    • Dissolve DPPC powder in a chloroform/methanol solvent mixture.

    • Create a thin lipid film on the inner surface of a round-bottom flask by removing the solvent using a rotary evaporator or a gentle stream of nitrogen gas.

    • Place the flask under high vacuum for several hours to remove any residual solvent.

    • Hydrate the thin film with the buffer solution as described in Step 2.1.

3. NMR Sample Preparation

  • Step 3.1: Packing the MAS Rotor

    • Carefully transfer the hydrated DPPC vesicle suspension into a solid-state NMR rotor using appropriate packing tools.

    • Centrifuge the rotor at a low speed to pack the sample, removing any excess supernatant.

    • Repeat until the rotor is filled to the desired level.

    • Securely cap the rotor to prevent dehydration during the experiment.

4. ¹³C Solid-State NMR Data Acquisition

  • Step 4.1: Spectrometer Setup

    • Insert the packed rotor into the MAS probe of the NMR spectrometer.

    • Set the sample spinning rate. For high-resolution spectra, MAS frequencies of several kHz are typically used[4].

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Set the experiment temperature. For DPPC, spectra are often acquired above its main phase transition temperature (e.g., 50-60 °C) to be in the biologically relevant liquid-crystalline phase[3].

  • Step 4.2: ¹³C Spectrum Acquisition

    • Employ a Cross-Polarization (CP) pulse sequence to enhance the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H spins[3].

    • Use high-power proton decoupling during acquisition to remove ¹H-¹³C dipolar couplings, which sharpens the ¹³C signals[5].

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the ¹³C chemical shifts externally using a standard such as adamantane[1].

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental process, from sample preparation to the final analysis of ¹³C NMR data for DPPC bilayers.

DPPC_NMR_Workflow Experimental Workflow for ¹³C NMR of DPPC Bilayers cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis DPPC_powder DPPC Powder Hydration Hydration & Freeze-Thaw Cycles DPPC_powder->Hydration Buffer Buffer (e.g., PO4/D2O) Buffer->Hydration Vortex Vortex Mixing Hydration->Vortex Vortex->Hydration Repeat 5-10x MLVs Homogenous MLV Suspension Vortex->MLVs Packing Pack into MAS Rotor MLVs->Packing Spectrometer Insert into Spectrometer Packing->Spectrometer MAS Magic Angle Spinning (MAS) Spectrometer->MAS CP Cross-Polarization (CP) Pulse Sequence MAS->CP Acquisition Data Acquisition CP->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Referencing Chemical Shift Referencing Processing->Referencing Assignment Spectral Assignment Referencing->Assignment

Caption: Workflow for DPPC bilayer preparation and ssNMR analysis.

¹³C NMR Chemical Shift Data for DPPC Bilayers

The chemical shifts in ¹³C NMR spectra are highly sensitive to the local chemical environment and molecular motion. In solid-state NMR of lipids, techniques like Magic Angle Spinning are employed to average anisotropic interactions, resulting in sharper lines and better-resolved spectra[4][6]. The assignments below are typical for DPPC in the liquid-crystalline phase (T > 42 °C).

Table 1: ¹³C Chemical Shift Assignments for DPPC in the Liquid-Crystalline Phase

Carbon Atom AssignmentAbbreviationTypical Chemical Shift (ppm)Region
Choline (B1196258) MethylsN⁺(CH₃)₃~54Headgroup
Choline Methylene (B1212753)N⁺-CH₂~66Headgroup
Phosphate-Ester MethyleneP-O-CH₂~60Headgroup
Glycerol (B35011) CH₂Gly-CH₂~63Glycerol Backbone
Glycerol CHGly-CH~71Glycerol Backbone
sn-1 & sn-2 CarbonylC=O~174Interfacial
Acyl Chain C2 (α-CH₂)α-CH₂~34Acyl Chain
Acyl Chain C3 (β-CH₂)β-CH₂~25Acyl Chain
Bulk Acyl Chain Methylenes(CH₂)ₙ~30Acyl Chain
Acyl Chain C14(ω-2)CH₂~32Acyl Chain
Acyl Chain C15(ω-1)CH₂~23Acyl Chain
Terminal Methylω-CH₃~14Acyl Chain

Note: Chemical shift values are approximate and can vary based on temperature, hydration, sample orientation, and interaction with other molecules like cholesterol[7][8]. The peak assignments are well-established in the literature[3][9].

Interpretation of Chemical Shifts:

  • Headgroup: The choline (N⁺(CH₃)₃, N⁺-CH₂, P-O-CH₂) and glycerol carbons give distinct resonances in the 50-75 ppm range, reflecting the relatively high mobility of this region at the bilayer-water interface.

  • Interfacial Region: The carbonyl (C=O) carbons resonate far downfield (~174 ppm) and are particularly sensitive to hydrogen bonding and hydration at the interface.

  • Acyl Chains: The acyl chain carbons show distinct chemical shifts. The main (CH₂)ₙ peak around 30 ppm represents the bulk of the methylene groups in a relatively ordered, all-trans conformation. Peaks for the methylenes near the carbonyl group (α, β) and the terminal end (ω-1, ω-2) are resolved due to their unique electronic environments and dynamics. The terminal methyl (ω-CH₃) group appears upfield around 14 ppm. The resolution of these individual peaks provides detailed information about chain order and dynamics[8][9].

References

Application Note: Elucidating Lipid-Cholesterol Interactions with 13C-Labeled DPPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate interactions between lipids and cholesterol within cell membranes is fundamental to cell biology and crucial for drug development. These interactions govern membrane fluidity, permeability, and the formation of specialized domains like lipid rafts, which are implicated in numerous cellular processes and disease states. Dipalmitoylphosphatidylcholine (DPPC), a major component of eukaryotic cell membranes, is often used in model systems to study these phenomena. The incorporation of carbon-13 (¹³C) isotopes into DPPC (DPPC-¹³C) provides a powerful tool for detailed molecular-level analysis, particularly when coupled with solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. This application note details the use of DPPC-¹³C in conjunction with solid-state NMR and Differential Scanning Calorimetry (DSC) to probe the effects of cholesterol on lipid bilayer properties.

Principle

Solid-state NMR spectroscopy of ¹³C-labeled lipids allows for the site-specific investigation of lipid structure and dynamics within a bilayer environment. The ¹³C chemical shift is highly sensitive to the local electronic environment of the carbon nucleus. Changes in lipid conformation, packing, and interactions with neighboring molecules, such as cholesterol, result in measurable changes in the ¹³C chemical shifts. By selectively labeling specific carbon positions in the DPPC molecule, researchers can gain detailed insights into how cholesterol influences different regions of the lipid, from the headgroup to the acyl chains.

Differential Scanning Calorimetry (DSC) is a complementary thermal analysis technique that measures the heat flow associated with phase transitions in the lipid bilayer. Pure DPPC bilayers exhibit a sharp main phase transition (Tm) from a gel-like, ordered state (Lβ') to a liquid-crystalline, disordered state (Lα). The presence of cholesterol significantly alters this transition, providing thermodynamic information about the lipid-cholesterol interactions.

Applications

  • Characterization of Membrane Phases: Differentiating between the liquid-ordered (Lo) phase, induced by cholesterol, and the liquid-disordered (Ld) and solid-ordered (So) phases.

  • Analysis of Lipid Packing and Dynamics: Quantifying the ordering effect of cholesterol on the acyl chains of DPPC.

  • Drug-Membrane Interaction Studies: Assessing how pharmaceutical compounds modulate the interactions between lipids and cholesterol.

  • Lipid Raft Research: Investigating the formation and properties of cholesterol-rich domains in model membranes.[1][2]

Experimental Protocols

I. Sample Preparation: DPPC/Cholesterol Liposomes

This protocol describes the preparation of multilamellar vesicles (MLVs) composed of DPPC-¹³C and cholesterol.

Materials:

  • ¹³C-labeled DPPC (specific labeling pattern as required for the study)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS) or other desired buffer

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vacuum pump

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Co-dissolve the desired molar ratios of DPPC-¹³C and cholesterol in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film by adding the desired buffer (e.g., PBS) pre-heated to a temperature above the main phase transition of the lipid mixture (typically >41°C for pure DPPC).

    • Vortex the mixture for several minutes until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To promote the formation of more homogeneous liposomes, subject the MLV suspension to several (e.g., 5-10) freeze-thaw cycles. This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.[3]

  • Sample Packing for Solid-State NMR:

    • Pellet the liposomes by centrifugation.

    • Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor (e.g., 4 mm MAS rotor).

II. Solid-State ¹³C NMR Spectroscopy

Instrumentation:

  • Solid-state NMR spectrometer equipped with a Cross-Polarization Magic Angle Spinning (CP-MAS) probe.

Typical Experimental Parameters:

ParameterValue
¹³C Frequency125 MHz
¹H Frequency500 MHz
Magic Angle Spinning (MAS) Rate5-10 kHz
Cross-Polarization (CP) Contact Time1-2 ms
Recycle Delay5 s
¹H DecouplingHigh-power decoupling (e.g., SPINAL-64)
TemperatureVariable, depending on the desired lipid phase

Procedure:

  • Insert the sample rotor into the NMR probe.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Set the magic angle.

  • Acquire ¹³C CP-MAS spectra at different temperatures and cholesterol concentrations.

III. Differential Scanning Calorimetry (DSC)

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh a small amount of the liposome (B1194612) suspension into a DSC sample pan.

  • Place an equal volume of buffer into a reference pan.

  • Seal both pans.

  • Place the pans in the DSC cell.

  • Perform heating and cooling scans over a relevant temperature range (e.g., 20°C to 60°C) at a controlled scan rate (e.g., 1-2°C/min).

  • Analyze the resulting thermograms to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Data Presentation

Table 1: Effect of Cholesterol on the Main Phase Transition of DPPC Bilayers as Measured by DSC
Cholesterol (mol%)Main Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
0~41.5~8.7
5Broadened peak, centered around 41°CReduced
10Very broad peakSignificantly reduced
20No sharp transition, broad componentVery low
30No cooperative transitionNot applicable
50No cooperative transitionNot applicable

Note: The values presented are approximate and can vary depending on the specific experimental conditions. The general trend is a broadening of the phase transition and a decrease in its enthalpy with increasing cholesterol concentration. At high cholesterol concentrations, the cooperative main phase transition is abolished.[4][5][6][7]

Table 2: Representative ¹³C Chemical Shifts of DPPC in the Absence and Presence of Cholesterol
DPPC CarbonChemical Shift (ppm) - Pure DPPC (Lα phase, >42°C)Chemical Shift (ppm) - DPPC + 30 mol% Cholesterol (Lo phase)Change in Chemical Shift (Δδ)
Carbonyl (C=O)~173.4~173.8+0.4
Glycerol (B35011) (CH)~70.5~71.0+0.5
Acyl Chain (CH₂)n~30.4~33.0+2.6
Terminal Methyl (CH₃)~14.1~14.5+0.4

Note: These are representative values. The ¹³C chemical shift of the acyl chain methylenes is particularly sensitive to the ordering effect of cholesterol, showing a significant downfield shift, which indicates a more all-trans conformation.[1][8]

Visualization of Concepts and Workflows

experimental_workflow Experimental Workflow for Studying DPPC-Cholesterol Interactions cluster_preparation Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation prep1 Dissolve DPPC-13C and Cholesterol in Chloroform prep2 Create Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate with Buffer (T > Tm) prep2->prep3 prep4 Form Multilamellar Vesicles (MLVs) prep3->prep4 nmr Solid-State 13C NMR prep4->nmr dsc Differential Scanning Calorimetry (DSC) prep4->dsc nmr_data 13C Chemical Shifts Order Parameters Lipid Dynamics nmr->nmr_data dsc_data Phase Transition Temperature (Tm) Transition Enthalpy (ΔH) dsc->dsc_data conclusion Characterize Lipid Packing, Phase Behavior, and Molecular Interactions nmr_data->conclusion dsc_data->conclusion

Caption: Workflow for investigating DPPC-cholesterol interactions.

cholesterol_effect Effect of Cholesterol on DPPC Bilayer Organization cluster_pure Pure DPPC Bilayer (Gel Phase, <41°C) cluster_chol DPPC + Cholesterol (Liquid-Ordered Phase) cluster_pure_liquid Pure DPPC Bilayer (Liquid-Crystalline Phase, >41°C) dppc1 Tightly packed Ordered acyl chains (all-trans) chol1 Increased acyl chain order (compared to Lα) Maintains lateral mobility dppc2 Fluid and disordered Gauche conformations in acyl chains start DPPC Bilayer State cluster_pure cluster_pure start->cluster_pure Low Temperature cluster_pure_liquid cluster_pure_liquid start->cluster_pure_liquid High Temperature cluster_chol cluster_chol cluster_pure->cluster_chol + Cholesterol cluster_pure_liquid->cluster_chol + Cholesterol

Caption: Cholesterol induces a liquid-ordered phase in DPPC bilayers.

Interpretation of Results

The combination of solid-state NMR and DSC provides a comprehensive picture of lipid-cholesterol interactions.

  • DSC Thermograms: The disappearance of the sharp phase transition in the presence of cholesterol indicates that cholesterol disrupts the cooperative packing of the DPPC molecules in the gel phase. The formation of a broad, low-enthalpy transition is characteristic of the formation of the liquid-ordered (Lo) phase, where the lipids have conformational order similar to the gel phase but retain the lateral mobility of the liquid-crystalline phase.

  • ¹³C NMR Spectra: The downfield shift of the DPPC acyl chain methylene (B1212753) ( (CH₂)n ) resonance upon addition of cholesterol is a direct indication of increased conformational ordering.[1] In the disordered liquid-crystalline phase, the acyl chains have a high population of gauche conformations, which results in an upfield chemical shift. Cholesterol's planar steroid ring structure restricts the motion of the adjacent lipid acyl chains, favoring more extended, all-trans conformations, leading to the observed downfield shift. Changes in the chemical shifts of the carbonyl and glycerol backbone carbons provide information about changes in the interfacial region of the membrane.[8]

Conclusion

The use of ¹³C-labeled DPPC is a highly effective strategy for obtaining detailed molecular-level insights into the interactions between phospholipids (B1166683) and cholesterol. Solid-state NMR spectroscopy provides site-specific information on lipid conformation and dynamics, while DSC offers complementary thermodynamic data on phase behavior. Together, these techniques enable a thorough characterization of the influence of cholesterol on membrane organization, which is essential for basic research in membrane biophysics and for the development of drugs that target or interact with cell membranes.

References

Application Notes: DPPC-13C for Studying Membrane Fluidity and Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that is a major component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant. Its well-defined phase behavior makes it an excellent model system for studying the biophysical properties of lipid bilayers. The introduction of a stable isotope, Carbon-13 (¹³C), at specific positions within the DPPC molecule (DPPC-¹³C) provides a powerful, non-perturbative probe for investigating membrane structure, fluidity, and dynamics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Stable isotope labeling is a cornerstone technique for directly measuring the biosynthesis, remodeling, and degradation of biomolecules.[1] While both deuterium (B1214612) (²H) and ¹³C are common labels, ¹³C is often preferred because it avoids issues like deuterium exchange in protic solutions and the potential loss of labels during fatty acid desaturation.[1] By selectively enriching DPPC with ¹³C, researchers can track the fate of labeled precursors and gain detailed insights into the local environment of specific carbon atoms within the lipid structure, revealing information about acyl chain order, headgroup conformation, and interactions with other membrane components like cholesterol, proteins, and drugs.

Key Applications of DPPC-¹³C

  • Solid-State NMR (ssNMR) Spectroscopy: This is the primary technique utilizing ¹³C-labeled lipids. ssNMR can provide atomic-level resolution information on the conformation and dynamics of lipids within a bilayer. By using methods like Cross-Polarization Magic Angle Spinning (CP-MAS), researchers can enhance the signal from the less abundant ¹³C nuclei and obtain high-resolution spectra of motionally restricted molecules like lipids in a gel-phase membrane.[2]

  • Phase Transition Analysis: DPPC membranes exhibit a distinct main phase transition (Tₘ) from a rigid gel phase (Lβ') to a fluid liquid-crystalline phase (Lα). DPPC-¹³C allows for precise monitoring of changes in acyl chain conformation and mobility across this transition, providing insights into how molecules like cholesterol or pharmaceuticals alter the phase behavior.[3]

  • Lipid-Protein Interaction Studies: By incorporating ¹³C-labeled DPPC into reconstituted membrane protein systems, researchers can study the specific effects of the protein on the surrounding lipid environment. Changes in the ¹³C NMR signals can reveal which parts of the lipid molecule are interacting with the protein and how the protein influences local lipid dynamics.[4][5]

  • Drug-Membrane Interaction Analysis: The mechanism of action for many drugs involves interaction with the cell membrane. DPPC-¹³C can be used to quantify how a drug candidate affects membrane fluidity, order, and packing, which are critical factors for its permeability and efficacy.

Quantitative Data Presentation

The following tables summarize key quantitative data related to DPPC membranes, derived from various biophysical studies.

Table 1: Physical Properties of DPPC Bilayers

ParameterValueConditionsTechnique
Main Transition Temperature (Tₘ)~41 °CFully hydrated liposomesDifferential Scanning Calorimetry (DSC)
Area per Lipid (APL) - Gel Phase~0.46 nm²T < 41 °CExperiment & Simulation
Area per Lipid (APL) - Fluid Phase~0.61 nm²T > 41 °C, 1 barExperiment & Simulation[6]
Bilayer Thickness - Fluid Phase~3.74 nmT = 345 K (72 °C)Coarse-Grained MD Simulation[7]

Table 2: Influence of Sterols on DPPC Membrane Elasticity (Area Compressibility Modulus, Kₐ)

Sterol Concentration (mol%)Kₐ with Cholesterol (mN/m)Kₐ with Ergosterol (mN/m)Membrane Phase
10~300~300Fluidized Lβ'
18~1100~750Liquid-Ordered (Lₒ)
25~1150-Lₒ
40~1281~1160Lₒ

Data adapted from micropipette aspiration studies, which demonstrate how sterols fluidize the gel-phase membrane at low concentrations and induce a highly ordered (high Kₐ) liquid-ordered phase at higher concentrations.[3]

Experimental Protocols & Methodologies

Protocol 1: Preparation of DPPC-¹³C Multilamellar Vesicles (MLVs)

This protocol describes the thin-film hydration method, a common technique for preparing liposomes.

Materials:

  • DPPC-¹³C (specific labeling pattern as required by the experiment)

  • Chloroform (B151607) or a 2:1 chloroform:methanol solvent mixture

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vortex mixer

  • Water bath or heat block

Methodology:

  • Dissolution: Dissolve a known quantity of DPPC-¹³C powder in chloroform inside a glass round-bottom flask. If co-reconstituting with other lipids or molecules (e.g., cholesterol), add them to the solvent mixture at the desired molar ratio.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition (~45-50 °C for DPPC) to ensure proper mixing. Apply a gentle vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.

  • Drying: Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes, followed by desiccation under high vacuum for 2-4 hours to remove any residual solvent.

  • Hydration: Add the desired volume of pre-warmed (above Tₘ) hydration buffer to the flask.

  • Vesicle Formation: Agitate the flask vigorously using a vortex mixer for several minutes. The flask should be kept in a water bath above the Tₘ of DPPC during this process to facilitate lipid hydration and peeling from the glass wall, leading to the formation of MLVs.

  • Annealing: To ensure homogeneous vesicle size and structure, subject the MLV suspension to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (e.g., 5-10 cycles).

  • Final Product: The resulting milky suspension contains MLVs ready for analysis, such as packing into an NMR rotor.

G cluster_workflow Workflow: Preparation of DPPC-13C Vesicles A 1. Dissolve this compound in Chloroform B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Remove Residual Solvent (Nitrogen Stream + Vacuum) B->C D 4. Hydrate Film with Buffer (Temperature > Tm) C->D E 5. Vortex to Form MLVs D->E F 6. Anneal with Freeze-Thaw Cycles E->F G 7. Final MLV Suspension (Ready for NMR) F->G

Caption: A typical workflow for preparing multilamellar vesicles (MLVs) from ¹³C-labeled DPPC.

Protocol 2: Solid-State NMR Analysis of DPPC-¹³C Membranes

This protocol provides a general workflow for acquiring ¹³C ssNMR spectra of a lipid membrane sample.

Materials & Equipment:

  • DPPC-¹³C MLV sample (from Protocol 1)

  • Solid-state NMR spectrometer with a suitable probe (e.g., 4mm MAS probe)

  • Zirconia NMR rotors and caps

  • Packing tools

Methodology:

  • Sample Packing:

    • Centrifuge the MLV suspension to obtain a pellet of the lipid material.

    • Carefully transfer the hydrated lipid pellet into an NMR rotor using a packing tool or spatula.

    • Pack the sample tightly by centrifugation (e.g., using a swinging bucket rotor with appropriate adapters) to ensure a high filling factor and sample homogeneity.

    • Seal the rotor with a cap.

  • Spectrometer Setup:

    • Insert the rotor into the NMR probe.

    • Set the sample spinning to the desired Magic Angle Spinning (MAS) rate (e.g., 5-10 kHz). Slower spinning speeds can interfere with conformational fluctuations in monomeric proteins reconstituted in DPPC bilayers.[4]

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition (¹³C CP-MAS Experiment):

    • The Cross-Polarization (CP) technique is used to transfer magnetization from the abundant ¹H spins to the rare ¹³C spins, significantly enhancing the ¹³C signal.[2]

    • Set up a standard ¹³C CP-MAS pulse sequence. Key parameters to optimize include:

      • Contact Time: The duration of the CP transfer (e.g., 500 µs - 2 ms). This affects which carbon signals are enhanced based on their C-H bond dynamics.

      • Recycle Delay (d1): The time between scans (e.g., 2-5 seconds), which should be set based on the proton T₁ relaxation time.

      • Proton Decoupling: Apply a high-power proton decoupling sequence (e.g., TPPM or SPINAL64) during ¹³C acquisition to remove ¹H-¹³C dipolar couplings and achieve narrow lines.[2]

      • Number of Scans (ns): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to many thousands).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction on the resulting spectrum.

    • Reference the ¹³C chemical shift scale using an external standard or by assigning a known lipid peak (e.g., the carbonyl carbon).

  • Data Analysis:

    • Chemical Shift: The position of a peak (in ppm) is sensitive to the local electronic environment. Changes in chemical shift can indicate conformational changes or interactions with other molecules.

    • Linewidth: The width of a peak is related to the mobility of that specific carbon atom. Broader lines indicate more restricted motion (less fluidity), while narrower lines indicate greater mobility (more fluidity).

    • Order Parameters (|S_CH|): More advanced 2D NMR experiments can be used to measure the C-H bond order parameter, which provides a quantitative measure of the orientational order of the acyl chains.[8][9] An increase in |S_CH| corresponds to a more ordered, less fluid membrane.

G cluster_workflow Workflow: Solid-State NMR Experiment A 1. Pack Hydrated this compound Pellet into NMR Rotor B 2. Insert Rotor into Probe & Set Magic Angle Spinning A->B C 3. Tune & Match Probe (1H and 13C Channels) B->C D 4. Acquire Data using 13C CP-MAS Pulse Sequence C->D E 5. Process Raw Data (Fourier Transform, Phasing) D->E F 6. Analyze Spectrum (Chemical Shift, Linewidth) E->F G Interpretation: Membrane Fluidity & Dynamics F->G

Caption: A generalized workflow for analyzing DPPC-¹³C membranes using solid-state NMR.

Interpreting NMR Data in the Context of Membrane Fluidity

The power of using DPPC-¹³C lies in the direct relationship between the NMR observables and the physical state of the membrane.

G cluster_logic Logical Relationship: NMR Data and Membrane Properties A Gel Phase (Lβ') T < Tm C NMR Observable: Broad Linewidths Anisotropic Chemical Shifts A->C Leads to B Fluid Phase (Lα) T > Tm D NMR Observable: Narrow Linewidths Isotropic-like Chemical Shifts B->D Leads to E Physical Interpretation: - Restricted Acyl Chain Motion - High Order - Low Fluidity C->E Corresponds to F Physical Interpretation: - Rapid Acyl Chain Motion - Low Order - High Fluidity D->F Corresponds to

Caption: Correlation between DPPC membrane phase and its corresponding ssNMR spectral features.

References

Application Note: Studying Drug Partitioning in Lipid Bilayers Using DPPC-13C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction of drug molecules with lipid bilayers is a critical factor in determining their absorption, distribution, metabolism, and excretion (ADME) properties. The partitioning of a drug into the cell membrane can influence its bioavailability, efficacy, and potential for toxicity. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly with the use of 13C-isotopically labeled lipids, offers a powerful, non-invasive technique to probe these interactions at an atomic level. This application note provides a detailed protocol for using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, with 13C labeling at specific positions (DPPC-13C), to study the partitioning and localization of drugs within a model lipid bilayer.

By monitoring changes in the 13C chemical shifts and other NMR parameters of DPPC upon drug incorporation, researchers can gain insights into the location, orientation, and dynamics of the drug within the membrane, and quantify its partitioning behavior.[1][2][3]

Principle of the Method

The partitioning of a drug molecule into a this compound lipid bilayer perturbs the local chemical environment of the 13C-labeled carbon atoms in the lipid. This perturbation leads to changes in their NMR chemical shifts. The magnitude of this chemical shift perturbation (CSP) is dependent on the proximity of the drug molecule to the labeled site on the DPPC molecule and the concentration of the drug in the bilayer. By systematically titrating the this compound liposomes with a drug and monitoring the 13C chemical shifts, one can determine the partition coefficient (Kp) of the drug between the aqueous phase and the lipid bilayer.[4]

The location of the drug within the bilayer can be inferred by using DPPC that is 13C-labeled at different positions (e.g., in the headgroup, glycerol (B35011) backbone, or at various positions along the acyl chains). The largest chemical shift perturbations will be observed for the labeled carbons that are in closest proximity to the bound drug molecules.[5]

Experimental Protocols

1. Preparation of this compound Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs by the extrusion method, which produces vesicles of a defined size.

Materials:

  • 13C-labeled 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (this compound)

  • Drug of interest

  • Chloroform (B151607)

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath or heating block

Protocol:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for at least 1 hour, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the buffer solution by vortexing. The temperature of the buffer should be above the main phase transition temperature of DPPC (Tm ≈ 41°C), for example, at 50°C. This will form multilamellar vesicles (MLVs).

    • The final lipid concentration is typically in the range of 10-25 mg/mL.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the Tm of DPPC (e.g., 50°C).

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This will produce a translucent suspension of LUVs.

  • Drug Incorporation:

    • Prepare a stock solution of the drug of interest in the same buffer.

    • Add the desired amount of the drug stock solution to the LUV suspension to achieve the target drug-to-lipid molar ratio.

    • Incubate the mixture for a sufficient time to allow for partitioning equilibrium to be reached. The incubation time and temperature will depend on the specific drug and should be determined empirically.

2. Solid-State NMR Sample Preparation and Data Acquisition

Materials:

  • This compound LUVs with and without the drug

  • Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe

  • Zirconia rotors (e.g., 4 mm)

Protocol:

  • Sample Packing:

    • Transfer the LUV suspension containing the drug into a solid-state NMR rotor.

    • Pellet the liposomes by ultracentrifugation directly into the rotor.

    • Carefully remove the supernatant.

  • NMR Data Acquisition:

    • Insert the rotor into the MAS probe of the NMR spectrometer.

    • Tune the probe to the 1H and 13C frequencies.

    • Set the magic-angle spinning rate (e.g., 5-10 kHz).

    • Acquire 1D 13C spectra using a cross-polarization (CP) pulse sequence with high-power proton decoupling.

    • Ensure that the recycle delay is sufficiently long (at least 5 times the proton T1 relaxation time) for quantitative measurements.[1][6]

    • Record spectra for a series of samples with varying drug concentrations and a control sample with no drug.

Data Presentation and Analysis

The primary data obtained are the 1D 13C MAS NMR spectra of this compound in the presence and absence of the drug. The interaction of the drug with the lipid bilayer will cause a chemical shift perturbation (CSP) of the this compound signals.

1. Calculating Chemical Shift Perturbation (CSP)

The CSP for each 13C resonance is calculated using the following equation:

Δδ = |δ_bound - δ_free|

where:

  • Δδ is the chemical shift perturbation.

  • δ_bound is the chemical shift of the this compound resonance in the presence of the drug.

  • δ_free is the chemical shift of the this compound resonance in the absence of the drug.

2. Determining the Partition Coefficient (Kp)

Assuming a two-state model where the drug is either free in the aqueous phase or bound to the lipid bilayer, and that the exchange between these two states is fast on the NMR timescale, the observed chemical shift (δ_obs) is a weighted average of the shifts in the free and bound states:

δ_obs = (1 - f_bound) * δ_free + f_bound * δ_bound

where:

  • f_bound is the fraction of drug-bound lipid sites.

The partition coefficient, Kp, is defined as the ratio of the concentration of the drug in the lipid phase to its concentration in the aqueous phase. From the NMR titration data, Kp can be determined by fitting the change in chemical shift as a function of the total drug concentration.[4]

Quantitative Data Summary

DrugLipid SystemMethodPartition Coefficient (Kp) / LocationReference(s)
Ibuprofen DPPCMolecular DynamicsHigh partition coefficient, locates in the upper chain/glycerol region.[5][7]
POPCSolid-State NMRAdopts a mean position in the upper chain/glycerol region.[5]
Propranolol (B1214883) Phosphatidylserine/ Phosphatidic acidSpectroscopyKp > 20 times higher than in neutral phosphatidylcholine membranes.[8]
PhosphatidylcholineSpectroscopyLocalized in the lipid polar head groups region.[8]
DMPC/DMPGMagnetophoresisPartitioning is favored by increased anionic character of the bilayer.[9]
Amantadine DMPCSolid-State NMR & MDStably binds within the membrane; cholesterol reduces partitioning.[10]
Aspirin DPPCMolecular DynamicsHigh partition coefficient, with the charged form being fully hydrated.[7]

Visualization of Workflows and Concepts

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_nmr ssNMR Analysis cluster_data Data Interpretation prep1 Dissolve this compound in Chloroform prep2 Create Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Buffer (Forms MLVs) prep2->prep3 prep4 Extrusion (Forms LUVs) prep3->prep4 prep5 Add Drug to LUVs & Incubate prep4->prep5 nmr1 Pack Sample into Rotor prep5->nmr1 nmr2 Acquire 1D 13C CP/MAS NMR Spectra nmr1->nmr2 nmr3 Process & Analyze Spectra nmr2->nmr3 data1 Calculate Chemical Shift Perturbations (CSP) nmr3->data1 data2 Determine Drug Location (from site-specific CSPs) data1->data2 data3 Calculate Partition Coefficient (Kp) data1->data3

Caption: Experimental workflow for studying drug partitioning using this compound and ssNMR.

Logical Relationship for Data Interpretation

data_interpretation start Start with 13C NMR Spectra (with and without drug) observe_csp Observe Chemical Shift Perturbations (CSPs)? start->observe_csp no_interaction Conclusion: No significant partitioning or interaction at the labeled site. observe_csp->no_interaction No interaction Conclusion: Drug partitions into the bilayer and interacts with the labeled site. observe_csp->interaction Yes analyze_csp Analyze Magnitude of CSPs at different 13C-labeled positions interaction->analyze_csp titration Perform Titration Experiment (Varying Drug Concentration) interaction->titration determine_location Determine Preferential Location of the Drug in the Bilayer analyze_csp->determine_location calculate_kp Fit CSP data to a binding model to calculate the Partition Coefficient (Kp) titration->calculate_kp

Caption: Logical workflow for interpreting 13C NMR data to determine drug partitioning.

The use of 13C-labeled DPPC in conjunction with solid-state NMR spectroscopy provides a robust and detailed method for characterizing drug-membrane interactions. This approach allows for the determination of not only whether a drug partitions into the lipid bilayer but also its preferential location within the membrane and the thermodynamics of this interaction. The protocols and data analysis workflows presented in this application note serve as a comprehensive guide for researchers in pharmacology and drug development to employ this powerful technique in their studies. While quantitative data for a wide range of drugs using this specific method is still emerging, the principles are well-established and can be applied to new drug candidates to gain crucial insights into their membrane partitioning behavior.[2][11]

References

Troubleshooting & Optimization

Optimizing DPPC-¹³C Concentration for Solid-State NMR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹³C-labeled dipalmitoylphosphatidylcholine (DPPC) in solid-state Nuclear Magnetic Resonance (ssNMR) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of ¹³C-labeled DPPC for a solid-state NMR experiment?

A1: The ideal concentration is a balance between maximizing the signal-to-noise ratio (S/N) and avoiding issues related to sample preparation and spectral quality. For ssNMR, it's common to work with hydrated lipid samples. A typical starting point is to hydrate (B1144303) a sample containing approximately 20 mg of the ¹³C-labeled DPPC.[1] For solution-state NMR, which has different sample requirements, a saturated solution is often recommended to maximize signal in a reasonable time.[2] However, for solid-state NMR of lipid bilayers, the focus is on the hydrated lipid-to-water ratio rather than a simple molar concentration.

Q2: How does the level of ¹³C enrichment affect my experiment?

A2: The percentage of ¹³C enrichment is a critical parameter. While high enrichment increases the number of detectable nuclei, uniform 100% ¹³C labeling can lead to strong ¹³C-¹³C dipolar couplings. These couplings can severely broaden spectral lines, reducing resolution and making data interpretation difficult.[3] To mitigate this, fractional or tailored isotopic labeling is often employed.

Q3: What is fractional ¹³C labeling and why is it beneficial?

A3: Fractional ¹³C labeling involves enriching the sample with a lower percentage of ¹³C, typically in the range of 25% to 35%.[4][5] This statistically reduces the probability of having two adjacent ¹³C nuclei, thereby minimizing the strong one-bond ¹³C-¹³C dipolar couplings that broaden NMR signals.[3] This approach can lead to a significant improvement in spectral resolution, even though the total amount of ¹³C is lower than in a uniformly labeled sample.[3]

Q4: Can I use specific labeling schemes instead of fractional labeling?

A4: Yes, tailored labeling strategies using specific ¹³C-labeled precursors (e.g., [2-¹³C]-glycerol or [1,3-¹³C]-glycerol) during lipid synthesis can be very effective.[3] These methods place ¹³C atoms at specific, isolated positions within the DPPC molecule, which also helps to avoid strong dipolar couplings and improve spectral resolution.[3][5]

Q5: How can I improve the signal-to-noise ratio (S/N) of my spectrum?

A5: Several strategies can enhance the S/N of your ¹³C ssNMR spectrum:

  • Increase the Number of Scans (NS): The S/N is proportional to the square root of the number of scans.[6] Doubling the S/N requires quadrupling the number of scans.[6]

  • Optimize Acquisition Parameters: Fine-tuning parameters like the acquisition time (AQ) and relaxation delay (D1) can significantly improve signal strength.[6][7]

  • Use a Cryoprobe: A cryoprobe cools the detection electronics, which dramatically reduces thermal noise and can boost the S/N by a factor of 3 to 10.[6]

  • Paramagnetic Doping: Adding a small amount of a paramagnetic relaxation agent, such as a Cu(II)-EDTA complex, can shorten the ¹H T₁ relaxation time.[8][9] This allows for a shorter recycle delay between scans, leading to more scans in a given amount of time and thus a higher S/N.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal-to-Noise Ratio (S/N) Insufficient sample amount.For a typical ssNMR rotor, aim for at least 20 mg of hydrated lipid.[1]
Sub-optimal acquisition parameters.Optimize the relaxation delay (D1) and acquisition time (AQ). Consider using a pulse program optimized for ¹³C detection.[7]
Insufficient number of scans.Increase the number of scans. Remember that S/N increases with the square root of the number of scans.[6]
High thermal noise.If available, use a cryoprobe to significantly reduce thermal noise and enhance sensitivity.[6]
Broad Spectral Lines Strong ¹³C-¹³C dipolar couplings.If using uniformly ¹³C-labeled DPPC, consider switching to a fractionally labeled (25-35%) or specifically labeled sample.[4][5]
Poor sample homogeneity.Ensure the lipid sample is well-hydrated and homogenized. Suspended solid particles can distort the magnetic field, leading to broad lines.[2]
Improper sample packing.Pack the NMR rotor carefully to ensure a homogenous sample distribution. Inhomogeneities can lead to line broadening.[10]
Incorrect magic angle setting.Carefully calibrate the magic angle to ensure optimal line narrowing.
No Visible Peaks, Only Baseline Noise Sample concentration is too low.Increase the amount of DPPC in your sample if possible.[6]
Incorrect receiver gain.Check and adjust the receiver gain to an appropriate level.[6]
Pulse sequence or hardware issue.Verify the pulse program and check for any hardware faults in the spectrometer.
Distorted Peak Shapes Insufficient acquisition time (AQ).An acquisition time that is too short can lead to truncation of the Free Induction Decay (FID), causing "sinc wiggles" or distorted peak shapes.[7]
Inadequate data processing.Apply an appropriate line broadening factor (e.g., 1-2 Hz) during processing to improve the appearance of the peaks.[6]

Data Presentation

Table 1: Impact of ¹³C Labeling Strategy on Spectral Resolution

Labeling Strategy ¹³C Enrichment ¹³C-¹³C Dipolar Couplings Expected Spectral Resolution
Uniform Labeling100%Strong and abundantLow (Broad lines)[3]
Fractional Labeling25-35%MinimizedHigh (Narrow lines)[4][5]
Specific LabelingVaries (at specific sites)Spatially isolated ¹³C nucleiHigh (Narrow lines)[3]
Natural Abundance~1.1%NegligibleVery High (but very low S/N)[6]

Table 2: Effect of Acquisition Parameters on Signal-to-Noise Ratio (S/N)

Parameter Change Effect on S/N Consideration
Increase Number of Scans (NS) by 4x~2x increaseIncreases total experiment time.[6]
Optimize Relaxation Delay (D1)Can significantly increaseShould be set to at least 1.25 times the longest T₁ for optimal signal recovery. For quantitative results, 5 times T₁ is recommended.[6]
Increase Acquisition Time (AQ)Modest increaseA longer AQ can improve resolution, but a balance must be struck with the desired S/N and total experiment time.[7]
Use of a Cryoprobe3-10x increaseRequires specialized hardware.[6]
Paramagnetic Doping1.4-2.9x increase (in one study)Can shorten experiment time by a factor of 2-8 by allowing for shorter recycle delays.[8][9]

Experimental Protocols

Protocol 1: Preparation of DPPC Liposomes for Solid-State NMR

This protocol is a general guideline for preparing multilamellar vesicles (MLVs) of DPPC.

  • Lipid Preparation:

    • Allow the ¹³C-labeled DPPC powder to reach room temperature before weighing.[11]

    • Weigh the desired amount of DPPC (e.g., 25 mg) into a clean glass vial.[11]

  • Hydration:

    • Add the appropriate amount of buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0) to the lipid powder.[1] The buffer volume to total dry weight ratio can be around 3:4.[1]

    • Vortex the mixture to hydrate the lipid powder.[11]

  • Homogenization (Optional but Recommended):

    • For more uniform liposomes, the mixture can be subjected to several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath. Repeat this process 5-10 times.

    • Alternatively, probe-tip sonication can be used to create smaller, more uniform vesicles.[11] Use a low-power setting with pulse cycles to avoid overheating the sample.[11]

  • Sample Packing:

    • Carefully transfer the hydrated lipid paste into a solid-state NMR rotor.

    • Use a packing tool to gently centrifuge the sample to the bottom of the rotor, ensuring there are no air bubbles.[10]

    • The sample should be packed tightly and evenly to ensure stable magic angle spinning.[10]

Protocol 2: A Standard ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) Experiment

This protocol outlines the steps for a basic ¹³C CPMAS experiment.

  • Sample Insertion and Spinning:

    • Insert the packed rotor into the ssNMR probe.

    • Begin spinning the sample, gradually increasing the speed to the desired rate (e.g., 5-10 kHz).

  • Tuning the Probe:

    • Tune the probe to the correct frequencies for both the ¹H and ¹³C channels.

  • Shimming:

    • Optimize the magnetic field homogeneity (shimming) to achieve the narrowest possible linewidths.

  • Setting Up Acquisition Parameters:

    • Pulse Program: Select a standard CPMAS pulse sequence.

    • Relaxation Delay (D1): Start with a conservative value, for example, 2-5 seconds.[7] This can be optimized later by measuring the ¹H T₁.

    • Acquisition Time (AQ): A starting value of 1.0 to 1.5 seconds is reasonable.[6]

    • Number of Scans (NS): Begin with a moderate number of scans (e.g., 128 or 256) to get a spectrum with a reasonable S/N.[7] This can be increased later as needed.

    • Spectral Width (SW): Set a spectral width that covers the expected range of ¹³C chemical shifts for lipids (e.g., ~200-250 ppm).[6]

  • Data Acquisition:

    • Start the experiment and monitor the acquisition.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to the FID to improve the S/N.[6]

    • Perform a Fourier transform.

    • Phase the resulting spectrum.

    • Reference the spectrum using a known standard, such as adamantane.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr ssNMR Experiment cluster_process Data Processing weigh Weigh DPPC-13C hydrate Hydrate with Buffer weigh->hydrate homogenize Homogenize (Freeze-Thaw/Sonication) hydrate->homogenize pack Pack into Rotor homogenize->pack insert Insert Sample & Spin pack->insert tune Tune Probe insert->tune shim Shim Magnet tune->shim setup Set Acquisition Parameters shim->setup acquire Acquire Data (FID) setup->acquire process Apply Line Broadening acquire->process ft Fourier Transform process->ft phase Phase Spectrum ft->phase analyze Analyze Spectrum phase->analyze

Caption: Experimental workflow from this compound sample preparation to final spectral analysis.

troubleshooting_flowchart decision decision action action start Start: Poor Spectrum Quality q_sn Is S/N too low? start->q_sn q_lw Are lines broad? q_sn->q_lw No action_scans Increase Number of Scans Optimize D1 & AQ q_sn->action_scans Yes q_labeling Using 100% 13C? q_lw->q_labeling Yes end Spectrum Optimized q_lw->end No action_scans->q_lw action_fractional Consider Fractional (25-35%) or Specific Labeling q_labeling->action_fractional Yes action_packing Check Sample Homogeneity and Rotor Packing q_labeling->action_packing No action_fractional->end action_packing->end

Caption: Troubleshooting flowchart for common issues in this compound solid-state NMR experiments.

References

Troubleshooting low signal intensity of DPPC-13C in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the mass spectrometry analysis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a 13C-labeled acyl chain (DPPC-13C). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low signal intensity, encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve specific issues.

Q1: I am observing a very weak or no signal for my this compound standard. What are the primary areas to investigate?

A2: Low signal intensity for your this compound internal standard can critically affect the accuracy of your quantitative analysis. The issue can generally be traced back to one of four main areas: sample preparation and integrity, instrument parameters, chromatographic conditions, or ion suppression effects. A systematic troubleshooting approach is recommended to identify and resolve the root cause.

Q2: How can I determine if the problem lies with my sample preparation or the integrity of the this compound standard?

A2: Problems with the sample itself are a frequent cause of low signal intensity. Here’s how you can troubleshoot this area:

  • Standard Integrity: Verify the concentration and stability of your this compound stock solution. Phospholipids (B1166683) can degrade over time, especially if not stored properly.[1] Prepare a fresh dilution from your stock and analyze it directly to confirm its viability.

  • Extraction Efficiency: Your extraction protocol may not be optimal for phospholipids. The choice of solvent is critical. A common and effective method for extracting lipids from biological matrices is the Bligh-Dyer or Folch method, which uses a chloroform/methanol (B129727)/water solvent system.

  • Sample Degradation: Phospholipids are susceptible to hydrolysis and oxidation. Ensure that your samples are processed quickly, kept on ice, and stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

  • Final Sample Solvent: The solvent in which your final extract is dissolved for injection is crucial. It should be compatible with the initial mobile phase of your liquid chromatography (LC) method to ensure good peak shape and prevent precipitation in the autosampler. A mismatch can lead to poor sample introduction and, consequently, low signal.

Q3: What are the key mass spectrometer parameters I should optimize for this compound analysis?

A3: Optimizing the mass spectrometer settings is critical for maximizing the signal of your analyte. Pay close attention to the following:

  • Ionization Mode: Electrospray ionization (ESI) is the most common and effective technique for analyzing phospholipids like DPPC.[2][3][4] It is generally recommended to operate in positive ion mode for phosphatidylcholines, as they readily form protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+.[5]

  • Ion Source Parameters: Fine-tuning the ion source settings can significantly enhance your signal. These parameters often need to be optimized for each specific instrument and method.

    • Capillary Voltage: This voltage is critical for generating the electrospray. An optimal voltage will produce a stable spray and maximize ion generation.

    • Source Temperature and Gas Flows: The desolvation temperature and nebulizing/drying gas flows are important for efficient solvent evaporation and ion desolvation. Inadequate settings can lead to poor ionization and signal loss.

  • Adduct Formation: DPPC and its labeled counterpart can form several adducts. It is advisable to identify the most abundant and stable adduct in your system (e.g., [M+H]+ or [M+Na]+) and specifically tune the instrument to detect that ion. This will consolidate your signal into a single, more intense peak.[6]

  • Collision Energy (for MS/MS): If you are using tandem mass spectrometry (MS/MS) for quantification (e.g., Multiple Reaction Monitoring or MRM), the collision energy must be optimized to achieve efficient fragmentation of your precursor ion into a specific product ion. This is a critical step for achieving high sensitivity and specificity.

Q4: How can my liquid chromatography (LC) method affect the signal intensity of this compound?

A4: The LC separation plays a vital role in the overall performance of your analysis. An unoptimized LC method can lead to poor peak shape and ion suppression.

  • Column Choice: A C18 reversed-phase column is commonly used for lipidomics and is generally suitable for separating phospholipids like DPPC.

  • Mobile Phase Composition: The mobile phase should be optimized to achieve good retention and peak shape for DPPC. A typical mobile phase for lipidomics consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives.

    • Additives: Small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency. For positive ion mode, formic acid helps in the formation of [M+H]+ ions.

  • Flow Rate and Gradient: The flow rate should be appropriate for your column dimensions. The gradient elution profile should be optimized to ensure that this compound is well-resolved from other sample components that could cause ion suppression.

Q5: What is ion suppression and how can I mitigate its effects on my this compound signal?

A5: Ion suppression is a major cause of low signal intensity in LC-MS.[7][8] It occurs when other compounds co-eluting with your analyte of interest interfere with its ionization, leading to a reduced signal.[8][9] Phospholipids themselves can be a major source of matrix effects in lipidomics.[9]

Here are some strategies to identify and minimize ion suppression:

  • Sample Dilution: A simple first step is to dilute your sample.[9] This reduces the concentration of interfering matrix components. If the signal for this compound increases upon dilution (after correcting for the dilution factor), it is a strong indication of ion suppression.

  • Improve Sample Cleanup: A more thorough sample cleanup can remove many interfering compounds. Techniques like solid-phase extraction (SPE) can be very effective in cleaning up complex samples before LC-MS analysis.

  • Optimize Chromatography: Modifying your LC method to better separate this compound from co-eluting matrix components is a powerful way to reduce ion suppression.[9] This could involve adjusting the gradient, changing the mobile phase, or trying a different type of column.

Quantitative Data Summary

For a systematic approach to troubleshooting, it is helpful to compare instrument parameters before and after optimization. The following table provides a template with typical starting values and optimized ranges for key parameters in the analysis of DPPC.

ParameterTypical Starting ValueOptimized RangeRationale for Optimization
Ion Source Parameters
Capillary Voltage (kV)3.02.5 - 4.0Optimize for stable spray and maximum ion current.
Source Temperature (°C)300250 - 350Ensure efficient desolvation without causing thermal degradation.
Nebulizer Gas (arb. units)4030 - 50Optimize for a fine, stable spray.
Drying Gas (arb. units)108 - 12Facilitate complete solvent evaporation.
MS/MS Parameters
Collision Energy (eV)2015 - 35Maximize the intensity of the desired product ion.
Precursor Ion (m/z)VariesVariesSelect the most abundant and stable adduct ([M+H]+ or [M+Na]+).
Product Ion (m/z)VariesVariesChoose a specific and intense fragment for quantification.

Experimental Protocols

Protocol 1: Basic Sample Preparation for this compound from Plasma

This protocol outlines a basic protein precipitation method for the extraction of lipids from plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution to the plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Final Centrifugation: Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS analysis.

Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Signal Intensity

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Diagram 2: Key Factors Influencing this compound Signal in ESI-MS

Signal_Factors cluster_Sample Sample Preparation cluster_MS Mass Spectrometer cluster_LC Liquid Chromatography DPPC_13C This compound in Solution Extraction Extraction Efficiency DPPC_13C->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Solvent Final Solvent Compatibility Cleanup->Solvent Ion_Source Ion Source Parameters (Voltage, Temp, Gas) Solvent->Ion_Source Ionization Ionization Efficiency Ion_Source->Ionization Adducts Adduct Formation ([M+H]+, [M+Na]+) Ionization->Adducts Separation Chromatographic Separation Adducts->Separation Ion_Suppression Ion Suppression Separation->Ion_Suppression Signal Final Signal Intensity Separation->Signal Ion_Suppression->Signal

Caption: Factors influencing the signal intensity of this compound in ESI-MS analysis.

References

Technical Support Center: DPPC-13C in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing aggregation problems with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), including its ¹³C-labeled variants, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my DPPC-13C vesicle solution cloudy or showing visible precipitates?

A1: Cloudiness or precipitation in your this compound solution is a common indicator of significant lipid aggregation or fusion. This occurs when individual vesicles clump together to form larger, less stable structures. The primary causes include improper preparation temperature, suboptimal buffer conditions, high lipid concentration, or inadequate energy input during vesicle formation (e.g., sonication or extrusion).

Q2: What is the most critical factor influencing DPPC aggregation?

A2: Temperature is arguably the most critical factor. DPPC has a gel-to-liquid crystalline phase transition temperature (Tₘ) of approximately 41.3°C.[1] Below this temperature, the lipid bilayers are in a rigid gel state (Lβ'), which is more prone to aggregation and can make processes like vesicle formation and extrusion difficult.[1][2][3] It is crucial to perform hydration and sizing steps at a temperature above the Tₘ.

Q3: How does the preparation method affect the stability of my this compound vesicles?

A3: The method used to form vesicles significantly impacts their stability and tendency to aggregate.

  • Thin-Film Hydration: This initial step is critical. A thin, even lipid film ensures uniform hydration. Incomplete solvent removal can also interfere with proper vesicle formation.[4]

  • Sonication: Probe-tip sonication can be effective but must be carefully controlled. Excessive sonication time can introduce impurities from the probe tip and overheat the sample, while insufficient sonication results in large, unstable multilamellar vesicles (MLVs).[5][6]

  • Extrusion: Extruding the lipid suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) is a highly recommended method for producing unilamellar vesicles (LUVs) with a uniform size distribution. This process should be performed at a temperature above the Tₘ of DPPC (e.g., 50-60°C) to prevent membrane rupture and ensure efficient sizing.[2][7]

Q4: Can the buffer composition contribute to aggregation?

A4: Yes, the composition of the aqueous buffer plays a significant role. The presence of divalent cations, such as calcium (Ca²⁺), can interact with the phosphate (B84403) groups of the DPPC head, reducing electrostatic repulsion between vesicles and promoting aggregation.[7] Using a buffer with low ionic strength or including a chelating agent like EDTA (if compatible with your experiment) can mitigate these effects.[7]

Q5: How does ¹³C-labeling affect the aggregation properties of DPPC?

A5: The aggregation behavior of this compound is physically and chemically identical to that of unlabeled DPPC. The isotopic label does not alter its physicochemical properties like Tₘ or critical micelle concentration (CMC). However, for experiments utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, aggregation is a major issue. Large aggregates tumble slowly in solution, leading to severe line broadening and a significant loss of signal resolution in the ¹³C NMR spectrum, which can render the data unusable.[8]

Q6: How can I detect and quantify aggregation in my this compound sample?

A6: Dynamic Light Scattering (DLS) is the primary technique for assessing the size distribution and aggregation state of your vesicle population. An increase in the average particle diameter or the appearance of a second, larger population of particles over time indicates aggregation.[9][10][11] Visual inspection for turbidity and techniques like Transmission Electron Microscopy (TEM) can also provide qualitative and morphological information about the aggregates.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Solution is cloudy immediately after hydration Incomplete hydration; formation of large multilamellar vesicles (MLVs).Vortex the hydrated lipid film vigorously. Ensure the hydration buffer is heated to a temperature above DPPC's Tₘ (~50-60°C).[2]
Difficulty extruding the lipid suspension Extrusion temperature is too low (below Tₘ); lipid concentration is too high.Maintain the extruder assembly and lipid suspension at a temperature of 50-60°C throughout the process.[2][7] If the problem persists, consider reducing the total lipid concentration.
Vesicle size increases over time (checked by DLS) Vesicle fusion or aggregation.Review buffer composition; remove divalent cations if possible.[7] Ensure vesicles are stored at an appropriate temperature (often refrigerated at 4°C, but test for low-temperature induced aggregation[10][13]). Check for lipid hydrolysis if the pH is not neutral.
Precipitate forms after cooling or storage Low-temperature induced aggregation; lipid concentration exceeds solubility.Some DPPC formulations can aggregate upon cooling.[10] Re-warm the sample above Tₘ and gently mix. If aggregation is reversible, consider storage at room temperature. Otherwise, prepare fresh for each experiment.
Broad, poorly resolved peaks in ¹³C NMR spectrum Sample contains large aggregates or is too viscous.Confirm vesicle size and monodispersity with DLS before NMR analysis.[9][11] Prepare fresh, non-aggregated vesicles. Consider reducing lipid concentration for NMR experiments to minimize viscosity and inter-vesicle interactions.

Quantitative Data

Table 1: Physicochemical Properties of DPPC

PropertyValueSource(s)
Molar Mass734.053 g·mol⁻¹[1]
Critical Micelle Concentration (CMC)4.6 x 10⁻¹⁰ M[1][14]
Main Phase Transition Temp (Tₘ)~41.3 °C[1][3]
Pre-transition Temperature~35 °C[3][15]
Bending Rigidity Coefficient (Gel Phase, Lβ')(5.3 ± 3.0) × 10⁻²⁰ J[16]
Area Per Lipid (Gel Phase, Lβ')~47-48 Ų[16]

Experimental Protocols

Protocol 1: Preparation of this compound LUVs by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Dissolve the desired amount of this compound powder in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Create a thin lipid film on the flask's inner surface by removing the solvent using a rotary evaporator.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[17]

  • Hydration:

    • Warm the flask containing the dry lipid film and the desired aqueous buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to a temperature above the Tₘ of DPPC (~50-60°C) in a water bath.

    • Add the pre-warmed buffer to the flask to achieve the target lipid concentration (e.g., 1-10 mg/mL).

    • Hydrate the film by vortexing the flask for 15-30 minutes, ensuring the temperature remains above the Tₘ. The resulting solution will be milky and contain multilamellar vesicles (MLVs).[5]

  • Freeze-Thaw Cycles (Optional):

    • To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the sample in liquid nitrogen and thawing it in the warm water bath.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pre-heat the extruder assembly (e.g., by placing it on a hot plate or in an oven) to 50-60°C.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane 11-21 times.[18] This should be done while maintaining the temperature above the Tₘ. The solution should become progressively more translucent.

    • The final product is a suspension of large unilamellar vesicles (LUVs).

Protocol 2: Characterization of Vesicle Size by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the final LUV suspension with filtered buffer to an appropriate concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL).

  • Instrument Setup:

    • Equilibrate the DLS instrument's sample chamber to the desired measurement temperature (e.g., 25°C).

    • Enter the parameters for the dispersant (buffer viscosity and refractive index) into the software.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette and place it in the instrument.

    • Allow the sample to thermally equilibrate for several minutes.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution. Key parameters to report are the Z-average diameter (mean size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse sample suitable for further experiments.[19]

Protocol 3: Analysis of this compound Aggregates by ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Use a freshly prepared, non-aggregated LUV sample, as confirmed by DLS.

    • For the NMR measurement, exchange the buffer with a D₂O-based equivalent to provide a lock signal. This can be done using a desalting column or through repeated centrifugation and resuspension.

    • Transfer the final sample (typically 500-600 µL) into an NMR tube.

  • NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.[20]

    • The acquisition temperature should be set above the Tₘ of DPPC (>42°C) to ensure the lipids are in the more mobile liquid-crystalline phase, which yields sharper NMR signals.

    • Due to the low natural abundance and sensitivity of ¹³C, a large number of scans will be required to achieve an adequate signal-to-noise ratio.[20]

  • Spectral Analysis:

    • Sharp Signals: A well-prepared, non-aggregated sample of this compound vesicles in the liquid-crystalline phase should exhibit relatively sharp signals for the labeled carbon positions.

    • Broad Signals: The presence of broad, poorly resolved signals is a strong indication of aggregation. The large size of the aggregates causes slow molecular tumbling, leading to efficient relaxation and significant line broadening, potentially to the point where the signal disappears into the baseline.

Visualizations

Troubleshooting this compound Aggregation start Observation: Solution is cloudy or has precipitates q1 Is the temperature during hydration/extrusion > Tₘ (~41°C)? start->q1 sol1 Action: Increase temperature to 50-60°C for all preparation steps. q1->sol1 No q2 Does the buffer contain divalent cations (e.g., Ca²⁺)? q1->q2 Yes sol2 Action: Use a cation-free buffer or add a chelator like EDTA. q2->sol2 Yes q3 Was the sample sized by extrusion or sonication? q2->q3 No sol3a Action: Extrude through a 100 nm membrane for uniform LUVs. q3->sol3a No (Hydration only) sol3b Action: Confirm size and PDI with DLS. If polydisperse, re-extrude or optimize protocol. q3->sol3b Yes

Caption: A troubleshooting workflow for diagnosing DPPC aggregation issues.

Workflow for Preparing Stable this compound Vesicles cluster_prep Preparation (T > 41°C) cluster_qc Quality Control p1 1. Create Thin Lipid Film (Rotary Evaporation) p2 2. Hydrate with Buffer (Vortexing @ 50-60°C) p1->p2 p3 3. Extrude (11-21 passes) through 100 nm membrane p2->p3 qc1 4. Characterize with DLS p3->qc1 check Z-avg < 120 nm? PDI < 0.2? qc1->check pass Sample Ready for Experiment (e.g., NMR, Drug Loading) check->pass Yes fail Aggregation Issue Detected: Re-evaluate protocol (Temp, Buffer, Conc.) check->fail No

Caption: Recommended experimental workflow for vesicle preparation and QC.

Factors Influencing this compound Aggregation center This compound Aggregation temp Temperature (Below Tₘ) temp->center buffer Buffer Composition (e.g., Ca²⁺ ions) buffer->center conc High Lipid Concentration conc->center method Preparation Method (e.g., poor sizing) method->center storage Storage Conditions (Time, Temp.) storage->center

Caption: Key factors that can lead to the aggregation of DPPC vesicles.

References

Technical Support Center: DPPC-¹³C NMR Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dipalmitoylphosphatidylcholine (DPPC) ¹³C Nuclear Magnetic Resonance (NMR) experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental setup and improve the signal-to-noise ratio (S/N) in their spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my DPPC-¹³C NMR spectrum inherently low?

A1: The low signal-to-noise ratio in natural abundance ¹³C NMR is due to two primary factors. First, the ¹³C isotope has a very low natural abundance of only about 1.1%.[1] Second, the gyromagnetic ratio of ¹³C is about one-fourth that of ¹H, which leads to a significantly lower sensitivity. For a large molecule like DPPC, the signal is distributed among many distinct carbon environments, further reducing the intensity of individual peaks.

Q2: I'm not seeing any peaks, just baseline noise. What is the most likely problem?

A2: The most common reason for a complete lack of signal is insufficient sample concentration.[2] For ¹³C NMR, a higher concentration is crucial for obtaining a usable signal.[3] If increasing the concentration is not feasible, using a cryoprobe can dramatically enhance sensitivity by reducing thermal noise in the detector electronics, potentially boosting the signal-to-noise ratio by a factor of 3 to 10.[1]

Q3: My DPPC acyl chain signals are broad and poorly resolved. What can I do?

A3: Broad signals in solid-state NMR of lipids are often due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings.[4][5] To address this, a combination of Magic Angle Spinning (MAS) and high-power proton decoupling is essential.[4] MAS mechanically rotates the sample at a specific angle (54.74°) to average out these anisotropic interactions.[6] High-power proton decoupling irradiates the protons to remove the strong ¹H-¹³C dipolar couplings, which are a major source of line broadening.[4][5]

Q4: How does Magic Angle Spinning (MAS) speed affect my spectrum?

A4: The speed of Magic Angle Spinning directly impacts the averaging of anisotropic interactions.[4] At slower spinning speeds, these interactions are not fully averaged, leading to the appearance of spinning sidebands, which can complicate the spectrum. Increasing the MAS speed reduces the intensity of these sidebands and moves them further from the isotropic chemical shift, resulting in a cleaner, higher-resolution spectrum.[4] For lipid samples, moderate MAS rates of around 11 kHz can be sufficient, especially when combined with appropriate decoupling techniques.[7][8]

Q5: What is cross-polarization (CP) and how can it improve my signal?

A5: Cross-polarization is a technique used in solid-state NMR to enhance the signal of low-sensitivity nuclei like ¹³C by transferring magnetization from high-sensitivity nuclei, typically ¹H.[9] This process not only boosts the ¹³C signal but can also allow for shorter experiment times because the repetition rate is governed by the faster ¹H T₁ relaxation time.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No visible peaks, only baseline noise Insufficient sample concentration.Increase the sample concentration. A general guideline for ¹³C studies is to use at least 50 mg of sample.[10] If the sample amount is limited, use a cryoprobe to significantly enhance sensitivity.[1]
Incorrect receiver gain setting.Automatically adjust the receiver gain. An excessively high gain can clip the FID and introduce noise.
Weak signals for some carbons (e.g., quaternary carbons) Inadequate relaxation delay (D1).For carbons with long T₁ relaxation times, such as the carbonyl and quaternary carbons in DPPC, ensure the relaxation delay is sufficient. A D1 of at least 1-2 times the longest T₁ is a good starting point.
Non-optimal pulse angle.Use a smaller flip angle (e.g., 30-45°) to allow for shorter relaxation delays without saturating the signal. This can be a good compromise to increase the number of scans in a given time.[11]
Broad peaks and poor resolution in solid-state NMR Ineffective averaging of anisotropic interactions.Implement or optimize Magic Angle Spinning (MAS). Ensure the spinning speed is stable and sufficiently high to average out chemical shift anisotropy and dipolar couplings.[4]
Insufficient proton decoupling.Use high-power proton decoupling during acquisition to remove ¹H-¹³C dipolar couplings. Techniques like TPPM or SPINAL-64 are commonly used.[7][12] For more mobile lipid phases, low-power decoupling with composite pulse sequences like WALTZ-16 can be effective at moderate MAS rates.[7][8][12]
Presence of spinning sidebands MAS speed is too low relative to the anisotropic interactions.Increase the MAS speed. If the hardware is limited, identify the isotropic peaks, which are the ones that do not change their chemical shift with a change in spinning speed.
Low signal intensity despite using Cross-Polarization (CP) Inefficient CP transfer due to molecular motion.The efficiency of CP is dependent on the strength of the dipolar coupling, which is averaged by motion.[9] For highly dynamic lipid phases, CP may be less effective. Consider direct polarization experiments with a sufficient number of scans.
Incorrectly set CP contact time.Optimize the CP contact time. A typical starting point for ¹H-¹³C CP is around 1-2 ms.

Experimental Protocols

Protocol 1: Sample Preparation for Solid-State NMR of DPPC Liposomes
  • Lipid Film Formation: Dissolve the desired amount of DPPC (e.g., 50 mg) in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add a suitable buffer or water to the lipid film. The hydration level should be carefully controlled, for instance, to 35 wt% water.[12]

  • Vesicle Formation: Vortex the mixture vigorously to suspend the lipid, forming multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: Subject the sample to several freeze-thaw cycles (e.g., 5 cycles) by alternately placing it in liquid nitrogen and a warm water bath.[12] This helps to create more homogeneous vesicles.

  • Pelleting and Packing: Centrifuge the sample at high speed (e.g., 150,000g) to form a pellet.[12] Carefully pack the resulting lipid pellet into an appropriate MAS rotor (e.g., 4 mm).

Protocol 2: Optimizing Acquisition Parameters for a ¹³C Direct Polarization Experiment
  • Spectrometer Setup: Insert the sample into the spectrometer. Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent if applicable. Tune and match the ¹³C and ¹H channels of the probe.

  • Pulse Program: Select a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).[11]

  • Set Spectral Width: Define a spectral width that covers the expected range of DPPC chemical shifts (e.g., 0-200 ppm).

  • Determine Pulse Width: Calibrate the 90° pulse width for ¹³C. For routine experiments to maximize signal in a given time, a 30° pulse angle is often a good choice.[11][13]

  • Set Acquisition Time (AQ): A starting acquisition time of around 1.0 second is reasonable.[13]

  • Set Relaxation Delay (D1): Begin with a relaxation delay of 2.0 seconds.[13] This should be adjusted based on the T₁ values of the carbons of interest.

  • Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans.[1] Start with a minimum of 1024 scans and increase as needed to achieve the desired S/N.

  • Data Processing: After acquisition, apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.[11]

Quantitative Data Summary

Table 1: Typical ¹³C T₁ Relaxation Times for Organic Molecules

Carbon TypeTypical T₁ Range (seconds)Notes
Protonated (CH, CH₂, CH₃)1 - 10Generally shorter due to efficient dipole-dipole relaxation.
Quaternary10 - 100+Can be very long due to the absence of directly attached protons.
Carbonyl10 - 60T₁ values can vary significantly based on molecular environment.

Note: T₁ values are field-dependent and can be influenced by molecular dynamics.[14] Measured T₁s for small to medium-sized organic molecules have been reported to range from 2.5 to 46 seconds.[13]

Table 2: Comparison of High-Power vs. Low-Power ¹H Decoupling in Lipid NMR

Decoupling Scheme¹H Field StrengthMAS RateAcquisition TimeResolution/SensitivityNotes
High-Power (e.g., TPPM)50 - 100 kHzModerate to Fast< 50 msGoodCan lead to sample heating with longer acquisition times.[7][12]
Low-Power (e.g., WALTZ-16)1 - 2 kHzModerate (~11 kHz)> 150 msHigherSuitable for anisotropically mobile systems like lipid membranes. Allows for longer acquisition times without sample heating.[7][8][12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_process Data Processing SamplePrep Prepare DPPC Liposomes PackRotor Pack Sample into MAS Rotor SamplePrep->PackRotor InsertSample Insert Sample into Spectrometer PackRotor->InsertSample TuneProbe Tune and Match Probe InsertSample->TuneProbe Shim Shim Magnetic Field TuneProbe->Shim SetParams Set Acquisition Parameters (Pulse Program, D1, AQ, NS) Shim->SetParams Acquire Acquire Data SetParams->Acquire ProcessData Fourier Transform, Phasing, Baseline Correction Acquire->ProcessData Analyze Analyze Spectrum ProcessData->Analyze

Caption: A typical experimental workflow for a solid-state NMR experiment on DPPC liposomes.

Troubleshooting_Logic Start Low S/N in DPPC ¹³C Spectrum CheckConcentration Is sample concentration sufficient? (>50mg) Start->CheckConcentration IncreaseConc Increase Concentration or Use Cryoprobe CheckConcentration->IncreaseConc No CheckAcqParams Are acquisition parameters optimized? CheckConcentration->CheckAcqParams Yes IncreaseConc->CheckAcqParams OptimizeParams Optimize D1, Pulse Angle, NS CheckAcqParams->OptimizeParams No CheckDecoupling Is ¹H decoupling effective? (for solids) CheckAcqParams->CheckDecoupling Yes OptimizeParams->CheckDecoupling OptimizeDecoupling Implement/Optimize High-Power Decoupling CheckDecoupling->OptimizeDecoupling No CheckMAS Is MAS speed adequate? (for solids) CheckDecoupling->CheckMAS Yes OptimizeDecoupling->CheckMAS IncreaseMAS Increase MAS Speed CheckMAS->IncreaseMAS No FinalSpectrum Improved Spectrum CheckMAS->FinalSpectrum Yes IncreaseMAS->FinalSpectrum Cross_Polarization Protons Abundant ¹H Spins (High Polarization) CP_Process Cross-Polarization (Magnetization Transfer via Dipolar Coupling) Protons->CP_Process Carbons Dilute ¹³C Spins (Low Polarization) Carbons->CP_Process EnhancedCarbons Enhanced ¹³C Signal CP_Process->EnhancedCarbons

References

Technical Support Center: Minimizing Isotopic Interference with DPPC-¹³C Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic interference when using ¹³C-labeled dipalmitoylphosphatidylcholine (DPPC) as an internal standard in mass spectrometry-based lipidomics.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern with DPPC-¹³C internal standards?

A1: Isotopic interference, also known as isotopic overlap or crosstalk, occurs when the isotopic signature of the unlabeled (native) DPPC analyte contributes to the signal of the ¹³C-labeled DPPC internal standard (IS).[1] This happens because naturally abundant heavy isotopes, primarily ¹³C, in the native DPPC can result in a small percentage of molecules having a mass that overlaps with the mass of the ¹³C-labeled IS. This overlap can lead to an overestimation of the internal standard's signal, which in turn causes an underestimation of the native analyte's concentration, compromising the accuracy of quantification.[2][3]

Q2: What are the primary causes of isotopic interference in this context?

A2: The main causes are:

  • Natural Isotopic Abundance: Carbon has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. In a molecule like DPPC with 40 carbon atoms, there is a significant probability of having one or more ¹³C atoms, creating M+1, M+2, etc., isotopic peaks that can interfere with the ¹³C-labeled IS signal.[4][5]

  • Isotopic Purity of the Standard: The isotopic purity of commercially available stable isotope-labeled standards is high but not always 100%. The presence of a small percentage of incompletely labeled molecules can contribute to signal overlap.[6]

  • Isobaric Interferences: Other lipid species or adducts (e.g., sodiated ions) in the sample may have the same nominal mass-to-charge ratio (m/z) as the DPPC-¹³C IS, leading to isobaric interference.[7][8]

Q3: How can I correct for isotopic interference in my data?

A3: Isotopic interference can be corrected computationally using various software packages and algorithms. These tools use the known natural abundance of isotopes and the chemical formula of the analyte to calculate and subtract the contribution of the analyte's isotopic peaks from the internal standard's signal.[9][10] Popular software options include IsoCor, IsoCorrectoR, and LIMSA.[7][11][12][13]

Q4: Is a ¹³C-labeled internal standard always better than a deuterated (²H) one for DPPC analysis?

A4: For LC-MS applications, ¹³C-labeled internal standards are generally preferred over deuterated ones. This is because the physicochemical properties of ¹³C-labeled compounds are nearly identical to their native counterparts, ensuring they co-elute perfectly during chromatography. Deuterated standards can sometimes exhibit a slight shift in retention time, which can lead to differential ion suppression or enhancement effects and compromise quantification accuracy.[14]

Troubleshooting Guides

Problem: I'm observing a non-linear calibration curve, especially at high analyte concentrations.

  • Possible Cause: Significant isotopic crosstalk from the abundant unlabeled DPPC to the ¹³C-DPPC internal standard.

  • Solution:

    • Verify the extent of interference: Analyze a high-concentration standard of unlabeled DPPC and monitor the m/z channel of your ¹³C-DPPC IS. The observed signal represents the level of crosstalk.[15]

    • Apply a mathematical correction: Use a nonlinear calibration model that accounts for the isotopic overlap. This involves experimentally determining the contribution of the analyte to the internal standard signal and incorporating this into the calibration function.[2]

    • Optimize IS concentration: Increasing the concentration of the ¹³C-DPPC IS can sometimes mitigate the relative contribution of the crosstalk, but this should be done carefully to avoid detector saturation.[16]

Problem: My quantitative results are inconsistent and show high variability.

  • Possible Cause 1: Inconsistent sample preparation leading to variable matrix effects.

  • Solution: Ensure a standardized and reproducible lipid extraction protocol is used for all samples, standards, and quality controls. The internal standard should be added at the very beginning of the extraction process to account for any lipid loss.[17][18]

  • Possible Cause 2: The chosen LC-MS/MS transition for the ¹³C-DPPC IS is subject to interference from co-eluting matrix components.

  • Solution:

    • Optimize chromatography: Adjust the LC gradient to achieve better separation of DPPC from potentially interfering species.

    • Select a more specific transition: Evaluate different product ions for your ¹³C-DPPC IS to find a transition that is less prone to interference.

Quantitative Data: Isotopic Distribution of DPPC

The following table summarizes the theoretical isotopic distribution for unlabeled DPPC (C₄₀H₈₀NO₈P) and a universally ¹³C-labeled DPPC (U-¹³C₄₀-DPPC). This data is crucial for understanding the potential for isotopic overlap and for configuring isotopic correction software.

Mass IsotopologueUnlabeled DPPC (C₄₀H₈₀NO₈P) Relative Abundance (%)Universally Labeled DPPC (U-¹³C₄₀H₈₀NO₈P) Relative Abundance (%)
M+0100.00100.00
M+145.5589.23
M+210.8739.52
M+31.8111.58
M+40.242.50

Note: The relative abundances were calculated based on the natural abundances of all constituent isotopes.

Experimental Protocols

Lipid Extraction from Plasma/Serum (Folch Method)

This protocol is a widely used method for extracting lipids from biological fluids.

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma/serum, add a known amount of DPPC-¹³C internal standard solution.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds. Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the layers.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

LC-MS/MS Analysis of DPPC

This protocol provides a starting point for the quantitative analysis of DPPC using a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating phosphatidylcholines.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Unlabeled DPPC: Precursor ion (m/z) 734.6 → Product ion (m/z) 184.1 (phosphocholine headgroup).[19]

      • U-¹³C₄₀-DPPC IS: Precursor ion (m/z) 774.6 → Product ion (m/z) 184.1 (assuming the phosphocholine (B91661) headgroup is unlabeled) or a shifted product ion if the headgroup is also labeled. The exact m/z of the IS will depend on the specific labeling pattern.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Cells) Spike_IS Spike with DPPC-13C Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Isotope_Correction Isotopic Interference Correction Peak_Integration->Isotope_Correction Quantification Quantification & Reporting Isotope_Correction->Quantification

Caption: Experimental workflow for DPPC quantification.

Troubleshooting_Tree Start Inaccurate or Inconsistent Quantification Results Check_Cal Is the calibration curve non-linear? Start->Check_Cal Check_Var Is there high variability between replicates? Start->Check_Var Check_Cal->Check_Var No Crosstalk Potential Isotopic Crosstalk Check_Cal->Crosstalk Yes Matrix_Effects Potential Matrix Effects or Inconsistent Sample Prep Check_Var->Matrix_Effects Yes Apply_Correction Apply mathematical correction algorithm Crosstalk->Apply_Correction Review_Protocol Review and standardize sample preparation protocol Matrix_Effects->Review_Protocol Optimize_LC Optimize LC method for better separation Review_Protocol->Optimize_LC

Caption: Troubleshooting decision tree for DPPC quantification.

References

DPPC-13C Technical Support Center: Ensuring Stability Through Proper Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-13C (DPPC-13C). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper storage and handling of this compound to prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a freezer at -20°C.[1][2] It is also crucial to protect the compound from light.[1]

Q2: How should I handle this compound upon receiving it?

A2: this compound is hygroscopic, meaning it can absorb moisture from the air. Therefore, it is best to handle it in a dry environment. If you purchase this compound dissolved in a solvent like chloroform, it is advisable to aliquot the solution into smaller, single-use vials to avoid repeated warming and cooling of the main stock.[3] These aliquots should then be stored at -20°C.[3]

Q3: Does the 13C isotope labeling affect the stability of this compound compared to unlabeled DPPC?

A3: No, the 13C labeling does not significantly alter the chemical properties or stability of the molecule. Carbon-13 is a stable isotope, and its incorporation into the DPPC molecule does not make it more susceptible to degradation. Therefore, the storage and handling guidelines for unlabeled DPPC are directly applicable to this compound.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways for this compound, as with unlabeled DPPC, are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of the ester bonds in the DPPC molecule, which can be catalyzed by acidic or basic conditions and is accelerated at higher temperatures. This process results in the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids.[4]

  • Oxidation: Although DPPC is a saturated phospholipid and thus less susceptible to oxidation than unsaturated phospholipids (B1166683), it can still be oxidized by strong oxidizing agents or free radicals. This can lead to the introduction of oxygen-containing functional groups, such as carbonyl and hydroxyl groups, on the acyl chains.

Q5: How can I prevent the degradation of this compound in my experiments?

A5: To minimize degradation, always use fresh solutions of this compound. If you are working with liposome (B1194612) formulations, it is important to control the pH of your buffer system, as hydrolysis is pH-dependent.[4] Using deoxygenated buffers can also help to reduce the risk of oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results (e.g., changes in membrane fluidity, unexpected peaks in mass spectrometry) Degradation of this compound stock.1. Verify the storage conditions of your this compound stock (-20°C, protected from light).2. Test for the presence of degradation products (lyso-PC, free fatty acids) using techniques like TLC or mass spectrometry.3. If degradation is confirmed, discard the old stock and use a fresh vial.
Difficulty in forming stable liposomes Presence of lyso-PC due to hydrolysis. Lyso-PC acts as a detergent and can destabilize lipid bilayers.[4]1. Prepare fresh liposomes using a new aliquot of this compound.2. Ensure the pH of the hydration buffer is neutral and that the preparation is not subjected to high temperatures for extended periods.
Changes in the physical appearance of the this compound powder (e.g., clumping) Absorption of moisture.Store this compound in a desiccator after opening and handle it in a low-humidity environment. For long-term storage, ensure the container is tightly sealed.

Degradation Pathways

The primary chemical degradation pathways for this compound are hydrolysis and oxidation.

This compound Degradation Pathways DPPC This compound Hydrolysis Hydrolysis (H2O, Acid/Base, Heat) DPPC->Hydrolysis Oxidation Oxidation (e.g., OH radical) DPPC->Oxidation LysoPC Lyso-PC-13C Hydrolysis->LysoPC FFA Palmitic Acid-13C Hydrolysis->FFA Oxidized_DPPC Oxidized this compound (with C=O, OH groups) Oxidation->Oxidized_DPPC

Caption: Chemical degradation pathways of this compound.

Experimental Protocols

Protocol for Assessing this compound Stability by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative assessment of this compound degradation by detecting the presence of hydrolysis products.

Materials:

  • This compound sample

  • Chloroform

  • Methanol

  • Water

  • TLC plate (silica gel 60)

  • Developing chamber

  • Iodine vapor or other suitable stain

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in chloroform.

  • TLC Plate Preparation: Spot the dissolved sample onto the baseline of a silica (B1680970) gel TLC plate. Also, spot standards of pure DPPC and lysophosphatidylcholine (lyso-PC) if available.

  • Development: Place the TLC plate in a developing chamber containing a mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v). Allow the solvent front to move up the plate.

  • Visualization: After development, remove the plate and let it dry. Visualize the spots by placing the plate in a chamber with iodine vapor or by using another appropriate staining method.

  • Analysis: Compare the chromatogram of the this compound sample to the standards. The presence of a spot corresponding to lyso-PC indicates hydrolysis.

Troubleshooting Workflow

This workflow can help identify and address issues related to potential this compound degradation during your experiments.

This compound Degradation Troubleshooting Start Unexpected Experimental Results CheckStorage Verify Storage Conditions (-20°C, protected from light) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CorrectStorage Correct Storage and Re-run Experiment StorageOK->CorrectStorage No AssessDegradation Assess for Degradation Products (e.g., via TLC or Mass Spec) StorageOK->AssessDegradation Yes CorrectStorage->Start DegradationPresent Degradation Detected? AssessDegradation->DegradationPresent UseFresh Use Fresh Aliquot of this compound DegradationPresent->UseFresh Yes ConsiderOther Consider Other Experimental Factors DegradationPresent->ConsiderOther No End Problem Resolved UseFresh->End End2 Problem Likely Not Due to this compound Degradation ConsiderOther->End2

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: DPPC-13C Liposome Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DPPC-13C liposome (B1194612) extrusion. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the preparation of unilamellar vesicles.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of extruding this compound liposomes?

Liposome extrusion is a technique used to reduce the size of liposomes and produce a population of vesicles with a uniform size distribution.[1][2][3] The process involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[1][4][5] This method is highly reproducible and crucial for applications where vesicle size impacts performance, such as in drug delivery systems, as it can prolong circulation time and improve control over drug release rates.[1]

Q2: Why is the extrusion temperature so critical for DPPC lipids?

The extrusion temperature is a crucial parameter for success, especially for saturated lipids like Dipalmitoylphosphatidylcholine (DPPC).[1][6] DPPC has a high gel-to-liquid crystalline phase transition temperature (Tc) of approximately 41°C.[7][8] Extrusion must be performed at a temperature above the Tc.[1][6] Below this temperature, the lipid bilayer is in a rigid gel state, which makes it extremely difficult or impossible to pass through the membrane pores, even under high pressure.[6] Operating above the Tc ensures the membrane is in a more fluid state, facilitating vesicle reformation and sizing.[1]

Q3: How many extrusion passes are typically required?

The number of extrusion passes, or cycles, significantly influences the homogeneity of the resulting liposome population.[1][9] While as few as three cycles can be sufficient to generate a homogenous preparation, a minimum of 10-15 passes is often recommended to achieve a narrow and stable size distribution (low Polydispersity Index, PDI).[9][10] Increasing the number of cycles generally decreases the vesicle size and PDI, though the effect plateaus after a certain number of passes.[4][9][10]

Q4: How does the membrane pore size relate to the final liposome size?

The membrane pore size is the primary determinant of the final liposome diameter.[1][9] However, the relationship is not always 1:1. For membranes with pore sizes of 0.2 µm and above, the resulting liposomes are often smaller than the nominal pore size.[9][11] Conversely, when extruding through pores smaller than 0.2 µm, the final liposomes may be slightly larger than the pore diameter.[9][11]

Troubleshooting Guide

This guide addresses common problems encountered during the extrusion of this compound liposomes.

Problem 1: Extrusion is extremely difficult, or the extruder is clogged.

Question: I am experiencing very high back pressure when trying to extrude my this compound liposome suspension, and sometimes the membrane clogs completely. What could be the cause and how can I fix it?

Answer:

This is a frequent challenge, particularly with saturated lipids like DPPC. The primary causes relate to the physical state of the lipid and the initial size of the vesicles.

Possible Causes:

  • Extrusion Temperature Below Tc: The most common reason for difficulty with DPPC is performing the extrusion below its phase transition temperature (~41°C). In the gel state, the lipid bilayers are too rigid to pass through the pores.[6]

  • High Lipid Concentration: Highly concentrated lipid suspensions (>20 mg/mL) can be viscous and difficult to pass through small pores, increasing back pressure.[2][12]

  • Large Initial Vesicle Size: The initial multilamellar vesicles (MLVs) formed during hydration can be very large and heterogeneous, leading to membrane clogging.[13]

  • Membrane Fouling: During the first one or two passes, larger vesicles can block the membrane pores, making subsequent passes difficult.[12][13]

Recommended Solutions:

  • Verify Temperature: Ensure your extruder's heating block is set to and maintains a temperature at least 10-20°C above the DPPC transition temperature (e.g., 50-60°C). Allow the lipid suspension to equilibrate at this temperature for at least 15 minutes before starting.[6][12]

  • Sequential Extrusion: Do not attempt to extrude directly through a 100 nm membrane. Start with a larger pore size (e.g., 400 nm or 800 nm) for 3-5 passes before moving to the smaller, desired pore size.[2][13] This pre-filtering step breaks down the largest MLVs and prevents clogging.[1][14]

  • Pre-treatment of MLVs: Before extrusion, disrupt the large MLVs using several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath).[1][15] This process helps to create smaller, more uniform vesicles that are easier to extrude.

  • Optimize Lipid Concentration: If possible, work with a more dilute lipid suspension. If a high concentration is required, be prepared for higher back pressure and consider using a more robust, non-manual extrusion system.

  • Change the Membrane: After the initial, most difficult passes, consider replacing the polycarbonate membrane, as it may have become partially clogged.[9]

Problem 2: The final liposome Polydispersity Index (PDI) is too high.

Question: My dynamic light scattering (DLS) results show a high PDI (>0.2), indicating my liposome population is not uniform. How can I improve the homogeneity?

Answer:

A high PDI suggests a broad distribution of vesicle sizes.[16] Achieving a low PDI is critical for reproducibility and in vivo applications.

Possible Causes:

  • Insufficient Extrusion Cycles: The most common cause is an inadequate number of passes through the membrane.[16] The initial passes cause the most significant size reduction, but later passes are crucial for narrowing the size distribution.

  • Inconsistent Temperature: Fluctuations in temperature during the extrusion process can affect lipid fluidity and lead to less uniform vesicle reformation.

  • Vesicle Aggregation: The liposomes may be aggregating after formation, which would be interpreted by DLS as a larger size and higher PDI.[16]

Recommended Solutions:

  • Increase the Number of Passes: Increase the extrusion cycles to at least 11-15 passes. The PDI typically decreases significantly with more passes.[10] Odd numbers of passes are often recommended to ensure the entire sample finishes in one syringe.

  • Maintain Consistent Temperature: Ensure the heating block on the extruder provides stable and uniform heat throughout the process.

  • Check for Aggregation: Measure the PDI immediately after extrusion and again after a short storage period. If the PDI increases over time, it indicates an aggregation problem (see Problem 3).

  • Use Sequential Pore Sizes: As mentioned previously, extruding sequentially through decreasing pore sizes can also contribute to a more homogeneous final product.[2]

Problem 3: The liposomes are aggregating after storage.

Question: My this compound liposomes look good immediately after extrusion, but they aggregate and precipitate after being stored. What causes this instability?

Answer:

Post-extrusion aggregation is a sign of colloidal instability, which compromises the formulation.

Possible Causes:

  • Low Surface Charge: DPPC is a zwitterionic lipid, resulting in liposomes with a near-neutral surface charge (zeta potential). Without sufficient electrostatic repulsion, vesicles are more likely to aggregate.[16]

  • Improper Storage Temperature: Storing pure DPPC liposomes at 4°C (below their Tc) can induce aggregation and fusion as the lipids transition back to the gel phase.[2][17]

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence vesicle stability.

Recommended Solutions:

  • Incorporate Charged Lipids: Include a small molar percentage (5-10 mol%) of a charged lipid in your formulation, such as DPPG (negatively charged) or a cationic lipid, to increase the absolute zeta potential and induce electrostatic repulsion between vesicles.

  • Optimize Storage Conditions: For pure DPPC liposomes, storage at room temperature can offer better stability than refrigeration.[17] If the formulation includes cholesterol or other components, stability at 4°C may be improved.[17] Always perform stability studies to determine the optimal storage condition.

  • Consider PEGylation: Incorporating a small amount of PEG-conjugated lipid (e.g., DSPE-PEG2000) can provide steric stabilization, creating a protective layer that prevents aggregation.

Quantitative Data Summary

The following tables summarize key quantitative parameters influencing the extrusion process.

Table 1: Influence of Extrusion Parameters on Final Vesicle Properties

ParameterEffect on Mean DiameterEffect on PDI (Homogeneity)Recommendation
Number of Passes Decreases with more passes (up to a limit)[9]Decreases (improves) with more passes[4]Use at least 11-15 passes for a low PDI.[10]
Membrane Pore Size Directly related; primary determinant of final size[9]Decreases with smaller pore sizes[9]Select pore size based on desired final diameter.
Extrusion Pressure Higher pressure can lead to smaller vesicles, but may also increase PDI or damage membranes.[1][9][18]Can worsen with very high flow rates[9]Apply firm, consistent pressure. Optimal pressure depends on pore size (e.g., ~125 psi for 100 nm).[18]
Lipid Concentration Minimal direct effect on final size.Can increase if aggregation occurs at high concentrations.Keep below 20-50 mg/mL for manual extruders.[2][6]
Temperature Minimal effect on size if kept above Tc.[9]Inconsistent temperature can increase PDI.Extrude at least 10-20°C above the lipid Tc.[6]

Table 2: Recommended Extrusion Temperatures for Saturated Phospholipids

PhospholipidChain LengthTransition Temp (Tc)Recommended Extrusion Temp
DMPCC14:0~24°C30 - 40°C[6]
DPPC C16:0 ~41°C 50 - 60°C [6]
DSPCC18:0~55°C65 - 75°C[6]
DAPCC20:0~66°C75 - 85°C[6]

Experimental Protocols

Protocol: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of 100 nm Large Unilamellar Vesicles (LUVs).

1. Lipid Film Preparation a. Weigh the desired amount of this compound powder and any other lipids (e.g., cholesterol, DPPG) and transfer to a round-bottom flask.[15] b. Dissolve the lipid mixture in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture).[19][20] c. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid Tc (e.g., 50°C) to facilitate the formation of an even film. d. Evaporate the solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.[15] e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours (or overnight in a desiccator).[20]

2. Hydration of the Lipid Film a. Warm the hydration buffer (e.g., PBS, HEPES) to the desired extrusion temperature (e.g., 60°C). b. Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film. The volume should be calculated to achieve the target lipid concentration. c. Agitate the flask by vortexing or manual swirling at the warm temperature for 30-60 minutes.[6] The lipid film will lift off the glass and form a milky suspension of multilamellar vesicles (MLVs).

3. (Optional) Freeze-Thaw Cycles a. To facilitate extrusion, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension by immersing the vial in liquid nitrogen until fully frozen. c. Thaw the suspension by placing it in a water bath set to the extrusion temperature (~60°C). Ensure the suspension thaws completely before the next freeze cycle.[1]

4. Extrusion a. Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm), following the manufacturer's instructions.[6] Place the filter supports correctly to prevent membrane rupture. b. Place the extruder in the heating block, set to the target temperature (e.g., 60°C), and allow it to equilibrate for at least 15 minutes.[12] c. Draw the MLV suspension into one of the gas-tight glass syringes and place it in one side of the extruder. Place the second, empty syringe on the opposite side. d. Gently and manually push the plunger of the filled syringe, forcing the lipid suspension through the membrane into the opposing syringe. This completes one pass. e. Repeat the process by pushing the suspension back and forth for a total of 11 to 21 passes.[10][19] f. After the final pass, collect the now translucent or opalescent liposome suspension (LUVs) from the extruder.

5. Characterization and Storage a. Analyze the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Store the final liposome preparation at an appropriate, pre-determined temperature (e.g., room temperature for pure DPPC).[17]

Visualizations

Below are diagrams illustrating key workflows and troubleshooting logic for the liposome extrusion process.

G cluster_prep Preparation cluster_extrude Extrusion cluster_analysis Analysis & Storage lipid_film 1. Create Lipid Film (this compound in flask) hydration 2. Hydrate Film with Warm Buffer lipid_film->hydration mlvs 3. Formation of MLVs (Milky Suspension) hydration->mlvs freeze_thaw 4. Optional Freeze-Thaw (5-10 Cycles) mlvs->freeze_thaw extruder_setup 5. Assemble & Heat Extruder (T > Tc, e.g., 60°C) freeze_thaw->extruder_setup extrude 6. Extrude Suspension (11-21 Passes) extruder_setup->extrude luvs 7. Collect LUVs (Translucent Suspension) extrude->luvs dls 8. Characterize Size/PDI (DLS) luvs->dls storage 9. Store Appropriately dls->storage

Caption: Experimental workflow for this compound liposome preparation.

G start High Back Pressure or Clogging During Extrusion q_temp Is Extrusion Temp >10°C above Tc (~41°C)? start->q_temp a_temp_no NO: Increase temperature to 50-60°C and allow sample to equilibrate. q_temp->a_temp_no No q_seq Did you use sequential extrusion (e.g., 400nm before 100nm)? q_temp->q_seq Yes a_temp_yes YES a_seq_no NO: Pre-extrude through a larger pore size membrane (400nm or 800nm). q_seq->a_seq_no No q_conc Is lipid concentration very high (>50 mg/mL)? q_seq->q_conc Yes a_seq_yes YES a_conc_yes YES: Dilute the suspension or use a high-pressure, automated extruder. q_conc->a_conc_yes Yes end Consider freeze-thaw cycles to reduce initial MLV size or check for improper assembly of extruder. q_conc->end No a_conc_no NO

Caption: Troubleshooting flowchart for high extrusion back pressure.

References

Technical Support Center: Optimizing Hydration of DPPC-¹³C Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the hydration protocol for 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) films, with a special focus on ¹³C-labeled DPPC for applications such as solid-state Nuclear Magnetic Resonance (ssNMR).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of DPPC-¹³C vesicles using the thin-film hydration method.

Issue Potential Cause(s) Recommended Solution(s)
Poor or Incomplete Film Formation 1. Incomplete dissolution of lipids: The DPPC-¹³C may not be fully dissolved in the organic solvent. 2. Inadequate solvent removal: Residual solvent can interfere with film formation.[1] 3. Incorrect solvent mixture: The chosen solvent may not be optimal for DPPC.1. Ensure complete dissolution by gentle warming or extended vortexing. A common solvent mixture is chloroform (B151607):methanol (B129727) (2:1 v/v).[2] 2. Dry the lipid film under high vacuum for an extended period (e.g., overnight) to ensure all solvent is removed.[1][3] 3. A mixture of chloroform and methanol (e.g., 2:1 or 7:3 v/v) often yields a better, more uniform film.
Lipid Film Detaches or Peels During Hydration 1. Aggressive hydration: Vigorous shaking or stirring can dislodge the film prematurely. 2. Hydration temperature is too high: Exceeding the phase transition temperature (Tm) of DPPC (41°C) significantly can sometimes lead to film instability.[4]1. Gently rotate or swirl the flask during the initial phase of hydration to allow for gradual swelling of the lipid film. 2. Hydrate at a temperature just above the Tm of DPPC, for instance, 45-50°C.[4]
Formation of Large Aggregates Instead of Vesicles 1. Low hydration temperature: Hydrating below the Tm of DPPC will result in poor vesicle formation.[4] 2. Incomplete removal of organic solvent: Residual solvent can lead to the formation of lipid clumps.[1] 3. Incorrect pH or ionic strength of the hydration buffer: These factors can influence the surface charge and stability of the forming vesicles.1. Ensure the hydration buffer is pre-warmed to a temperature above DPPC's Tm (e.g., 45-50°C) before adding it to the lipid film.[3] 2. Thoroughly dry the lipid film under high vacuum.[1][3] 3. Optimize the buffer composition. For many applications, a simple buffer like PBS or Tris at physiological pH is suitable.
Low Yield of Vesicles 1. Incomplete hydration of the lipid film: Not all of the lipid film may have been hydrated to form vesicles. 2. Loss of material during processing: This can occur during transfer steps or if the film is not fully hydrated.1. Increase the hydration time and ensure gentle but thorough agitation to expose the entire film to the aqueous buffer. 2. Handle the lipid film and resulting vesicle suspension with care to minimize losses.
Vesicle Size is Too Large or Polydisperse 1. Lack of post-hydration processing: The initial multilamellar vesicles (MLVs) formed are typically large and heterogeneous in size. 2. Hydration conditions: Factors like hydration time and temperature can influence the initial size distribution.1. Employ a size reduction technique such as extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonication (probe or bath).[5] Extrusion is generally preferred as it produces more uniform, unilamellar vesicles. 2. While hydration conditions play a role, post-hydration sizing is the most effective way to control vesicle size and polydispersity.
Issues Specific to ¹³C-Labeled DPPC 1. Slightly altered phase behavior: While generally minor, isotopic labeling can subtly influence the phase transition temperature. 2. Potential for aggregation during long NMR experiments: Concentrated samples for ssNMR can be prone to aggregation over time.1. It is good practice to experimentally verify the Tm of the ¹³C-labeled DPPC if precise temperature control is critical for the experiment. 2. Ensure the sample is well-hydrated and consider including a small amount of a PEGylated lipid (e.g., 1-2 mol%) in the formulation to provide steric stabilization and prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for hydrating a DPPC-¹³C film?

A1: The hydration temperature should be above the main phase transition temperature (Tm) of DPPC, which is approximately 41°C.[4] A commonly used temperature range is 45-60°C.[2] Hydrating above the Tm ensures that the lipid bilayers are in a fluid state, which facilitates the formation of vesicles.

Q2: Which organic solvent system is best for creating the initial DPPC-¹³C film?

A2: A mixture of chloroform and methanol is highly recommended. A 2:1 (v/v) ratio of chloroform to methanol is a common choice that effectively dissolves DPPC and leads to the formation of a thin, uniform lipid film upon solvent evaporation.[2]

Q3: How can I control the size and lamellarity of my DPPC-¹³C vesicles?

A3: The most effective method for controlling vesicle size and producing unilamellar vesicles (LUVs) is extrusion.[5] After hydration, the resulting multilamellar vesicles (MLVs) are repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm). Sonication can also be used to reduce vesicle size, but it may lead to a broader size distribution and potential lipid degradation.

Q4: Does ¹³C labeling significantly alter the properties of DPPC?

A4: For most biophysical properties, the effect of ¹³C labeling is subtle. However, it can cause a slight shift in the phase transition temperature.[6] For high-resolution ssNMR studies, it is crucial to have uniform labeling to obtain sharp, well-resolved spectra.[7] The primary impact of ¹³C labeling is to make the lipid amenable to detailed structural and dynamic studies by NMR.[6][7]

Q5: What type of buffer should I use for hydration?

A5: The choice of hydration buffer depends on the downstream application. For general vesicle preparation, phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH (around 7.4) are common choices. If the vesicles are intended for in vivo use, it is important to use a buffer with physiological osmolality (approximately 290 mOsm/kg).

Experimental Protocols

Detailed Thin-Film Hydration Protocol for DPPC-¹³C Vesicle Preparation

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a diameter of approximately 100 nm.

Materials:

  • DPPC-¹³C (and any other lipids, e.g., cholesterol, DSPE-PEG2000)

  • Chloroform, analytical grade

  • Methanol, analytical grade

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amount of DPPC-¹³C and any other lipids.

    • Dissolve the lipids in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. Ensure the total lipid concentration is in the range of 10-20 mg/mL of solvent.

    • Gently swirl the flask until the lipids are completely dissolved, resulting in a clear solution.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to 45-50°C.

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent. This will create a thin, uniform lipid film on the inner surface of the flask.

    • Once the bulk of the solvent has evaporated, continue to dry the film under high vacuum for at least 2 hours (overnight is recommended) to remove any residual solvent.[1][3]

  • Hydration:

    • Pre-warm the hydration buffer to a temperature above the Tm of DPPC (e.g., 50°C).

    • Add the warm buffer to the flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration.

    • Gently rotate the flask by hand, ensuring the entire film is in contact with the buffer. The lipid film will gradually swell and peel off the glass to form a milky suspension of multilamellar vesicles (MLVs). This process can take 30 minutes to an hour.[2]

  • Vesicle Sizing (Extrusion):

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

    • Heat the extruder to a temperature above the Tm of DPPC (e.g., 50°C).

    • Draw the MLV suspension into a syringe and place it in the extruder.

    • Pass the lipid suspension through the membranes by pushing the plunger of the syringe. Repeat this process 11-21 times.[2] The suspension should become progressively more translucent.

    • The resulting solution contains a population of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

Quantitative Data Summary

The following tables summarize key quantitative parameters influencing the properties of DPPC vesicles.

Table 1: Effect of Preparation Method on DPPC Vesicle Properties

Preparation Method Typical Vesicle Size Lamellarity Polydispersity Index (PDI) Notes
Thin-Film Hydration (no sizing)>1 µmMultilamellar (MLV)High (>0.5)Results in a heterogeneous population of large vesicles.[8]
Thin-Film Hydration + Sonication20-100 nmMostly Unilamellar (SUV)Moderate (0.2-0.4)Can introduce lipid degradation and metal contamination from the sonicator tip.
Thin-Film Hydration + Extrusion (100 nm membrane)100-120 nmUnilamellar (LUV)Low (<0.2)Preferred method for producing vesicles with a defined size and low polydispersity.[5][9]
Reverse-Phase Evaporation (REV)200-500 nmMostly Unilamellar (LUV)ModerateCan achieve high encapsulation efficiencies for water-soluble molecules.

Table 2: Influence of Hydration Parameters on DPPC Vesicle Formation

Parameter Condition Effect on Vesicle Properties Recommendation
Hydration Temperature Below Tm (~41°C)Inefficient hydration, formation of large aggregates.[4]Hydrate at a temperature above the Tm of DPPC (e.g., 45-60°C).[2]
Significantly above TmCan potentially lead to lipid degradation over long periods.A moderate temperature above Tm is sufficient.
Hydration Time Short (<30 min)Incomplete hydration, lower vesicle yield.Allow at least 30-60 minutes for complete hydration.
Long (>2 hours)Generally no significant further improvement in vesicle formation.30-60 minutes is typically adequate.
Hydration Buffer pH Acidic or BasicCan affect the surface charge of the vesicles and may lead to lipid hydrolysis.Use a buffer with a pH close to neutral (7.0-7.4) for most applications.
Hydration Buffer Ionic Strength LowCan lead to osmotic stress and vesicle instability.Use a buffer with physiological ionic strength (e.g., PBS, 150 mM NaCl).

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_hydration Vesicle Formation cluster_sizing Vesicle Sizing dissolution 1. Lipid Dissolution (DPPC-¹³C in Chloroform:Methanol) evaporation 2. Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying 3. High-Vacuum Drying (Overnight) evaporation->drying hydration 4. Hydration (Add warm aqueous buffer) drying->hydration Hydration Buffer (above Tm) mlv_formation 5. MLV Formation (Gentle Agitation) hydration->mlv_formation sizing 6. Size Reduction (Extrusion or Sonication) mlv_formation->sizing Homogenization luvs 7. Final LUV Suspension sizing->luvs

Caption: Experimental workflow for preparing DPPC-¹³C LUVs.

Hydration_Factors cluster_params Key Hydration Parameters cluster_lipid Lipid Film Characteristics center DPPC-¹³C Vesicle Properties (Size, Lamellarity, Stability) temp Temperature temp->center time Time time->center buffer Buffer Composition (pH, Ionic Strength) buffer->center agitation Agitation Method agitation->center film_quality Film Uniformity film_quality->center solvent Residual Solvent solvent->center

Caption: Factors influencing DPPC-¹³C vesicle properties.

References

Technical Support Center: Optimizing DPPC-¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing baseline noise and acquiring high-quality ¹³C NMR spectra of dipalmitoylphosphatidylcholine (DPPC) liposomes.

Troubleshooting Guide: Reducing Baseline Noise

High baseline noise can obscure weak signals and complicate spectral analysis. This guide provides a systematic approach to identifying and mitigating common sources of noise in DPPC-¹³C NMR experiments.

Problem: Distorted or Rolling Baseline

A common issue in ¹³C NMR, particularly with cryoprobes, is a rolling or distorted baseline, often caused by acoustic ringing.[1] This artifact can make accurate integration and peak identification challenging.[1]

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Acquisition-Level Solutions cluster_2 Post-Acquisition Solutions cluster_3 Outcome start Distorted/Rolling Baseline Observed aq_params Optimize Acquisition Parameters start->aq_params First, try adjusting acquisition settings pulse_seq Use Anti-Ringing Pulse Sequence aq_params->pulse_seq If distortion persists processing_order Check Processing Order pulse_seq->processing_order If hardware/sequence changes are not sufficient baseline_correction Apply Baseline Correction Algorithm processing_order->baseline_correction end Flat Baseline Achieved baseline_correction->end

Caption: Troubleshooting workflow for a distorted baseline.

Solutions:

  • Optimize Acquisition Parameters:

    • Increase Pre-scan Delay (DE): A short pre-scan delay can lead to the collection of signal before the excitation pulse has fully decayed, resulting in a "ringing" artifact.[1] Increasing this delay can mitigate this issue.

    • Adjust Acquisition Time (AQ) and Relaxation Delay (D1): For broad signals typical of lipid spectra, ensure that the acquisition time is sufficient to avoid signal truncation, which can cause baseline distortions.[2] The relaxation delay should be adequate for the T1 relaxation times of the carbon nuclei of interest.

  • Employ Anti-Ringing Pulse Sequences:

    • Specialized pulse sequences, such as zgig_pisp, have been developed to suppress acoustic ringing artifacts at the acquisition stage.[1] These can be significantly more effective than post-processing corrections alone.

  • Apply Post-Acquisition Baseline Correction:

    • Ensure that baseline correction is performed after Fourier transformation, apodization, and phase correction.[3]

    • Utilize a suitable baseline correction algorithm. For the broad peaks characteristic of lipid spectra, methods like the Whittaker Smoother or polynomial fitting can be effective.[3][4] Automated algorithms in modern NMR software are often a good starting point.[3][5]

Problem: Low Signal-to-Noise Ratio (S/N)

Due to the low natural abundance of ¹³C and potentially long relaxation times, achieving a good signal-to-noise ratio can be challenging.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Experimental Adjustments cluster_2 Hardware Considerations cluster_3 Outcome start Low Signal-to-Noise Ratio sample_prep Optimize Sample Preparation start->sample_prep increase_scans Increase Number of Scans (NS) sample_prep->increase_scans If sample is optimized ernst_angle Optimize Pulse Angle and Delays (Ernst Angle) increase_scans->ernst_angle To further improve efficiency cryoprobe Utilize a Cryoprobe ernst_angle->cryoprobe For maximum sensitivity end Improved S/N cryoprobe->end

Caption: Troubleshooting workflow for low signal-to-noise.

Solutions:

  • Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.

  • Optimize Acquisition Parameters using the Ernst Angle: The Ernst angle calculation helps determine the optimal flip angle and relaxation delay (D1 + AQ) to maximize signal for a given T1 relaxation time.[2] For ¹³C NMR, a 30° pulse angle is often a good starting point to allow for shorter relaxation delays.[2]

  • Utilize a Cryoprobe: Cryogenically cooled probes significantly reduce thermal noise, leading to a substantial improvement in the signal-to-noise ratio, often by a factor of 3 to 10.[1]

  • Sample Concentration: Ensure the DPPC concentration is as high as possible while maintaining a stable liposome (B1194612) suspension.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q: What is the recommended method for preparing DPPC liposomes for NMR?

    • A: The thin-film hydration method followed by extrusion is a common and effective technique. This involves dissolving the DPPC in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with a buffer above the main phase transition temperature of DPPC (~41°C). Subsequent extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) produces unilamellar vesicles of a relatively uniform size.

  • Q: At what temperature should I prepare and run my DPPC sample?

    • A: It is crucial to perform the hydration step above DPPC's main phase transition temperature (Tm) of approximately 41°C to ensure proper liposome formation.[6] The NMR experiment itself should be conducted at a stable, controlled temperature. Running the experiment above the Tm will result in sharper lines due to the increased mobility of the lipid chains in the liquid-crystalline phase.

Data Acquisition

  • Q: What are good starting acquisition parameters for a DPPC-¹³C NMR experiment?

    • A: A good starting point would be a pulse program that includes proton decoupling, such as zgpg30 on Bruker systems. Optimized parameters from general ¹³C experiments can be adapted, for example: an acquisition time (AQ) of 1.0 s, a relaxation delay (D1) of 2.0 s, and a 30° pulse angle.[2] The number of scans (NS) will depend on the sample concentration and the desired signal-to-noise ratio, but will likely be in the thousands.

  • Q: How do I determine the T1 relaxation times for DPPC to optimize my acquisition parameters?

    • A: An inversion-recovery pulse sequence (t1ir) can be used to measure the T1 values of the different carbon resonances in your DPPC sample. Knowing these values will allow you to more accurately set the relaxation delay (D1) to maximize signal and minimize experiment time.

Data Processing

  • Q: Which baseline correction method is best for broad lipid signals?

    • A: There is no single "best" method for all cases. However, for the broad, overlapping signals typical of lipid spectra, polynomial fitting and the Whittaker Smoother algorithm are often effective.[3][4] It is advisable to visually inspect the corrected spectrum to ensure that the algorithm has not distorted broad peaks by treating them as part of the baseline.[3]

  • Q: Can I improve the signal-to-noise ratio during data processing?

    • A: Yes, applying an exponential window function with a line broadening factor (LB) of 1-2 Hz can improve the signal-to-noise ratio, but at the cost of slightly reduced resolution.[2] This is a common trade-off in NMR data processing.

Experimental Protocols

Protocol 1: Preparation of DPPC Large Unilamellar Vesicles (LUVs)
  • Lipid Film Formation:

    • Dissolve the desired amount of DPPC powder in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 3 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline, PBS) by vortexing. The buffer should be pre-heated to a temperature above DPPC's main phase transition temperature (e.g., 50-60°C). The final lipid concentration should be determined based on the requirements of the NMR experiment.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the DPPC phase transition.

    • Pass the lipid suspension through the membrane 15-21 times to form LUVs of a uniform size.

Protocol 2: ¹³C NMR Data Acquisition
  • Sample Loading: Transfer the prepared DPPC liposome suspension into an appropriate NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and allow the temperature to equilibrate.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform shimming to optimize the magnetic field homogeneity. For lipid samples, shimming on a specific, sharp resonance if available can improve linewidths.[7]

  • Parameter Optimization and Acquisition:

    • Set the spectral width to encompass all expected ¹³C resonances of DPPC.

    • Use a standard ¹³C pulse program with proton decoupling (e.g., zgpg30).

    • Set the acquisition parameters. Use the values in Table 1 as a starting point and adjust as necessary based on your specific sample and instrument.

    • Acquire the spectrum.

Data Presentation

Table 1: Typical Starting Acquisition Parameters for DPPC-¹³C NMR
ParameterSymbolRecommended ValuePurpose
Pulse ProgramPULPROGzgpg30Standard ¹³C acquisition with proton decoupling and a 30° pulse.
Acquisition TimeAQ1.0 - 2.0 sDuration of FID collection. Longer times improve resolution.[2]
Relaxation DelayD12.0 - 5.0 sTime for magnetization to return to equilibrium. Should be optimized based on T1 values.[2]
Number of ScansNS1024 - 8192+Number of FIDs to be averaged. Increased for better S/N.
Pulse AngleP130°Excitation pulse angle. A smaller angle allows for shorter D1.[2]
TemperatureTE323 K (50°C)Above DPPC's Tm to ensure liquid-crystalline phase and narrower lines.
Table 2: Illustrative Signal-to-Noise Ratio (S/N) Improvement with Number of Scans

This table illustrates the theoretical improvement in S/N as a function of the number of scans. Actual S/N values will depend on the specific sample and spectrometer.

Number of Scans (NS)Relative Experiment TimeTheoretical S/N Improvement Factor
10241x1.0
40964x2.0
81928x2.8
1638416x4.0

References

Technical Support Center: Correcting for Matrix Effects with DPPC-13C in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 13C-labeled dipalmitoylphosphatidylcholine (DPPC-13C) as an internal standard to correct for matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when analyzing phospholipids (B1166683) like DPPC?

In LC-MS analysis, the "matrix" encompasses all the components of a sample apart from the analyte of interest. For biological samples such as plasma or serum, this includes a complex mixture of proteins, salts, lipids, and other endogenous molecules.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal. This interference can significantly compromise the accuracy, precision, and sensitivity of the analysis.[1]

Phospholipids, being abundant in biological membranes, are a notorious source of matrix effects, often causing ion suppression.[2][3] When analyzing a specific phospholipid like DPPC, other endogenous phospholipids can co-elute and interfere with its ionization, leading to inaccurate quantification.[3]

Q2: How does using this compound as an internal standard help correct for matrix effects?

A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for correcting matrix effects.[4] Because this compound is chemically identical to the analyte (DPPC), it is expected to have the same chromatographic retention time and experience the same degree of ionization suppression or enhancement from the sample matrix. By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thereby improving the accuracy and precision of the results.

Q3: I am observing a low or no signal for my this compound internal standard. What are the potential causes?

Several factors can contribute to a weak or absent signal for your this compound internal standard. These can range from issues with sample preparation to instrument settings. A systematic approach to troubleshooting is recommended to identify the root cause.

Q4: The peak area of my this compound is highly variable across my samples. What could be causing this?

High variability in the internal standard's response can compromise the precision of your quantitative analysis. Inconsistent sample preparation is a common culprit. Ensuring that the extraction recovery of the this compound is uniform across all samples is crucial. Review your sample preparation workflow for any potential inconsistencies in timing, volumes, or procedural steps.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS analysis of DPPC using this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
Low or No Signal for this compound Inefficient extraction of phospholipids from the sample matrix.Optimize your extraction procedure. For plasma or serum, a liquid-liquid extraction (e.g., using chloroform/methanol) or a supported liquid extraction can be effective. Ensure complete protein precipitation if that is part of your workflow.
Suboptimal ionization conditions in the mass spectrometer.Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature.
Degradation of this compound in the sample matrix.Perform a stability assessment by incubating this compound in the matrix at different time points and temperatures before extraction and analysis.
High Variability in this compound Peak Area Inconsistent sample preparation.Standardize every step of your sample preparation protocol. Use precise pipetting techniques and ensure consistent vortexing times and centrifugation speeds.
Incomplete protein precipitation.Ensure the ratio of precipitation solvent to sample is optimal and that mixing is thorough to achieve complete protein removal. Incomplete precipitation can lead to variable extraction efficiencies.
Phospholipid buildup on the LC column.Implement a robust column washing protocol between injections to prevent the accumulation of phospholipids, which can lead to inconsistent chromatographic performance.[2]
Poor Peak Shape for DPPC and this compound Interaction of phospholipids with stainless steel components in the LC system.Using a biocompatible LC system with PEEK-lined columns can minimize the interaction of phosphorylated species with metal surfaces, improving peak shape and recovery.[5]
Inappropriate mobile phase composition.Optimize the mobile phase to ensure good chromatographic separation and peak shape. For phospholipids, reversed-phase or HILIC chromatography are commonly used. Adjusting the pH and organic solvent content can significantly impact peak symmetry.
Analyte (DPPC) and Internal Standard (this compound) Peaks are Not Co-eluting Isotopic effects (less common with 13C).While 13C-labeled standards are less prone to chromatographic shifts than deuterated standards, ensure that the chromatographic conditions are robust. A slight difference in retention time can lead to differential matrix effects.
Column degradation.Inspect the column for signs of degradation or fouling. A compromised column can lead to peak splitting or shifts in retention time.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of the extent of ion suppression or enhancement.

  • Prepare Blank Matrix Extract: Process a blank plasma or serum sample (containing no DPPC or this compound) using your established sample preparation method (e.g., protein precipitation followed by liquid-liquid extraction).

  • Prepare Neat Standard Solution (A): Prepare a solution of DPPC in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Post-Spiked Sample (B): Spike the blank matrix extract from step 1 with the same concentration of DPPC as in the neat standard solution.

  • Analysis: Inject both solutions (A and B) into the LC-MS system and record the peak area for DPPC.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of DPPC in Post-Spiked Sample) / (Peak Area of DPPC in Neat Standard Solution)

    • An MF value of < 1 indicates ion suppression.

    • An MF value of > 1 indicates ion enhancement.

    • An MF value of 1 indicates no matrix effect.

Protocol 2: Sample Preparation for DPPC Quantification in Plasma using this compound

This protocol provides a general workflow for the extraction of DPPC from plasma for LC-MS analysis.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound. Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.[6]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Removal (Optional but Recommended): Transfer the supernatant to a phospholipid removal plate (e.g., HybridSPE).[7]

  • Filtration: Apply a vacuum or positive pressure to pass the supernatant through the plate into a clean collection plate.

  • Evaporation: Evaporate the filtrate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Experimental Workflow for Matrix Effect Correction

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Extract Protein Precipitation & Phospholipid Extraction Spike->Extract Cleanup Phospholipid Removal (e.g., SPE) Extract->Cleanup Reconstitute Evaporation & Reconstitution Cleanup->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (Peak Areas of DPPC & this compound) Ratio Calculate Peak Area Ratio (DPPC / this compound) Data->Ratio CalCurve Quantify against Calibration Curve Ratio->CalCurve Result Final Concentration CalCurve->Result

Caption: Workflow for correcting matrix effects using a stable isotope-labeled internal standard.

Logic Diagram for Troubleshooting High Variability

G Start High Variability in this compound Signal CheckPrep Review Sample Preparation Protocol Start->CheckPrep CheckChromo Evaluate Chromatography Start->CheckChromo CheckInstrument Assess Instrument Performance Start->CheckInstrument PrepIssue Inconsistent Extraction? CheckPrep->PrepIssue ChromoIssue Column Fouling? CheckChromo->ChromoIssue InstrumentIssue Source Instability? CheckInstrument->InstrumentIssue SolutionPrep Standardize Protocol, Ensure Complete Precipitation PrepIssue->SolutionPrep Yes SolutionChromo Implement Column Wash, Check for Contamination ChromoIssue->SolutionChromo Yes SolutionInstrument Clean Ion Source, Optimize Parameters InstrumentIssue->SolutionInstrument Yes

References

Validation & Comparative

Tracing the Building Blocks: A Comparative Guide to 13C-Labeled Tracers in Phospholipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of lipid metabolism is paramount. Stable isotope tracing with Carbon-13 (13C) has emerged as a powerful technique to unravel the complexities of phospholipid synthesis and turnover. This guide provides an objective comparison of various 13C-labeled precursors used as tracers in lipid metabolism studies, supported by experimental data and detailed protocols.

While the direct use of 13C-labeled dipalmitoylphosphatidylcholine (DPPC) as a metabolic tracer is not extensively documented in existing literature, the use of 13C-labeled precursors to track the synthesis of phospholipids (B1166683) is a well-established and validated methodology. This guide will focus on these precursor-based tracing strategies, offering a comparative analysis of their applications and performance.

Comparison of 13C-Labeled Tracers for Phospholipid Metabolism

The choice of a 13C-labeled tracer depends on the specific aspect of phospholipid metabolism under investigation. Researchers can choose to label the head group, the glycerol (B35011) backbone, or the fatty acid tails, each providing unique insights into the metabolic pathways.

TracerMoiety LabeledKey InsightsTypical Incorporation LevelsCommon Analytical Techniques
[1,2-13C]Choline Phosphocholine (B91661) Head GroupRate of de novo phosphatidylcholine (PC) synthesis via the Kennedy pathway.Varies by cell type and conditions; can achieve significant enrichment in PC pools.LC-MS/MS, NMR[1]
[1,2-13C]Ethanolamine Phosphoethanolamine Head GroupRate of de novo phosphatidylethanolamine (B1630911) (PE) synthesis via the Kennedy pathway.Dependent on cell type and ethanolamine (B43304) concentration in the medium.[1]LC-MS/MS, NMR
[U-13C]Glycerol Glycerol BackboneTurnover of the entire phospholipid backbone; glyceroneogenesis.Can be traced into the glycerol moiety of multiple phospholipid classes.LC-MS/MS, NMR[2]
[U-13C]Glucose Glycerol Backbone & Fatty AcidsContribution of glycolysis to both the glycerol backbone and de novo fatty acid synthesis for phospholipid assembly.Leads to complex labeling patterns across the entire lipidome.[3]LC-MS/MS
[U-13C]Fatty Acids (e.g., Palmitate) Fatty Acyl ChainsIncorporation of exogenous fatty acids into phospholipids; fatty acid remodeling.Can be traced into various lipid classes, including phospholipids and triglycerides.LC-MS/MS, GC-MS

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of stable isotope tracing experiments. Below are generalized protocols for labeling phospholipids using different 13C-precursors, followed by analysis.

Protocol 1: 13C-Choline Labeling for Phosphatidylcholine (PC) Synthesis
  • Cell Culture: Plate cells (e.g., mammalian cell lines) in appropriate growth medium and culture until they reach the desired confluency.

  • Tracer Introduction: Replace the growth medium with a medium containing a known concentration of [1,2-13C]Choline. The concentration and labeling duration will depend on the cell type and the expected turnover rate of PC. A common starting point is a 24-48 hour incubation.

  • Cell Harvesting and Lipid Extraction: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells and perform lipid extraction using a modified Bligh-Dyer method with a solvent system like chloroform:methanol:water.

  • LC-MS/MS Analysis: Resuspend the dried lipid extract in a suitable solvent for injection into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a C18 or similar reverse-phase column to separate the different PC species.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use a precursor ion scan for m/z 184 (the phosphocholine head group) to detect unlabeled PC and m/z 186 (for [1,2-13C]choline) to detect labeled PC. Alternatively, use selected reaction monitoring (SRM) for specific PC species.

  • Data Analysis: Calculate the isotopic enrichment by determining the ratio of the labeled PC to the total (labeled + unlabeled) PC pool. This can be used to determine the fractional synthesis rate.

Protocol 2: 13C-Glycerol Labeling for Phospholipid Backbone Turnover
  • Cell Culture and Tracer Introduction: Follow the same initial steps as in Protocol 1, but use a medium containing [U-13C]Glycerol.

  • Lipid Extraction: Perform lipid extraction as described above.

  • LC-MS/MS Analysis:

    • Chromatography: Separate phospholipid classes using normal-phase or HILIC chromatography, or separate individual species using reverse-phase chromatography.

    • Mass Spectrometry: Analyze the samples in both positive and negative ion modes to cover a broad range of phospholipid classes. Monitor the mass shift corresponding to the incorporation of three 13C atoms into the glycerol backbone.

  • Data Analysis: Determine the mass isotopologue distribution for the glycerol backbone of different phospholipid classes to calculate their turnover rates.

Visualizing Metabolic Pathways and Workflows

Understanding the flow of atoms from the tracer to the final product is essential for interpreting the results of stable isotope tracing experiments. The following diagrams, generated using the DOT language, illustrate a key metabolic pathway and a general experimental workflow.

Phosphatidylcholine_Synthesis cluster_kennedy Kennedy Pathway Choline (B1196258) [1,2-13C]Choline Phosphocholine [1,2-13C]Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-[1,2-13C]Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC [1,2-13C]Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol DAG->PC

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis, illustrating the incorporation of a 13C-labeled choline tracer.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Sample Tracer Introduce 13C-Tracer Cell_Culture->Tracer Harvest Harvest & Quench Metabolism Tracer->Harvest Extract Lipid Extraction Harvest->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Metabolic_Modeling Metabolic Flux Analysis Data_Processing->Metabolic_Modeling

Caption: A generalized experimental workflow for stable isotope tracing in lipidomics.

Alternative and Complementary Methods

While 13C-labeling of precursors is a powerful technique, other methods can provide complementary information for a more comprehensive understanding of lipid metabolism.

  • Deuterium (2H)-Labeled Tracers: Similar to 13C, 2H can be used to label various precursors. Deuterium-labeled water (D2O) is a common tracer for measuring de novo lipogenesis.

  • Radioisotope Tracers (e.g., 14C, 3H): These offer high sensitivity but require specialized facilities and handling procedures due to radioactivity.

  • "Shotgun" Lipidomics: This high-throughput mass spectrometry technique provides a snapshot of the entire lipidome at a given time point, offering information on the relative abundance of different lipid species.

  • Enzyme Activity Assays: Direct measurement of the activity of key enzymes in phospholipid synthesis pathways can provide mechanistic insights.

Conclusion

The validation of 13C-labeled precursors as tracers has provided researchers with a robust toolkit to dissect the intricate pathways of phospholipid metabolism. By carefully selecting the appropriate tracer and analytical method, scientists can gain valuable insights into the dynamic processes that govern lipid homeostasis in health and disease. This guide serves as a starting point for researchers looking to employ these powerful techniques in their own studies, with the ultimate goal of advancing our understanding of lipid biology and developing novel therapeutic interventions.

References

Choosing Your Tracer: A Comparative Guide to DPPC-13C and Other 13C-Labeled Phospholipids for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal 13C-labeled phospholipid for your cell culture-based research, complete with experimental data, detailed protocols, and pathway visualizations.

In the intricate world of cellular biology, understanding the dynamics of lipid metabolism and signaling is paramount. Stable isotope labeling, particularly with Carbon-13 (13C), has emerged as a powerful tool for tracing the fate of molecules within the complex network of cellular pathways.[1][2][3] Among the vast array of labeled compounds, 13C-labeled phospholipids (B1166683) offer a direct window into membrane dynamics, lipid signaling, and metabolic flux.

This guide provides a comparative analysis of Dipalmitoylphosphatidylcholine-13C (DPPC-13C) and other commonly used 13C-labeled phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC-13C) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (PS-13C). By understanding their unique physicochemical properties and biological roles, researchers can make informed decisions to best suit their experimental needs.

At a Glance: Key Differences and Applications

The choice between this compound and other labeled phospholipids hinges on the specific biological question being addressed. DPPC, a fully saturated phospholipid, is known for its ability to form rigid membrane domains and its significant role in modulating inflammatory responses.[4][5][6] In contrast, phospholipids with unsaturated acyl chains, like POPC, contribute to more fluid membranes, which is characteristic of most mammalian cell membranes at physiological temperatures. Phosphatidylserine (B164497) (PS), on the other hand, is a key player in the signaling of apoptosis, where its translocation to the outer leaflet of the plasma membrane serves as an "eat-me" signal for phagocytes.[7][8][9]

FeatureThis compoundPOPC-13CPS-13C
Acyl Chain Saturation Fully Saturated (16:0/16:0)Mixed Saturated/Unsaturated (16:0/18:1)Varies (e.g., 18:0/18:1)
Membrane Fluidity Decreases (promotes gel-phase)Increases (promotes liquid-crystalline phase)Can vary, but generally contributes to fluidity
Primary Research Area Inflammation, Lung Surfactant Studies, Membrane RigidityGeneral Membrane Dynamics, Lipid-Protein InteractionsApoptosis, Phagocytosis, Coagulation
Key Biological Role Modulation of inflammatory cell functionMaintenance of membrane fluidity and structureSignal for apoptotic cell clearance

Performance in Cell Culture: A Comparative Look

While direct head-to-head studies comparing the cellular uptake and metabolism of various exogenous 13C-labeled phospholipids are limited, we can infer their performance based on their known biological activities.

Case Study: DPPC's Anti-Inflammatory Effects

Research has shown that DPPC can modulate the inflammatory functions of monocytic cells.[4][5][6] Pre-incubation of the human monocytic cell line MonoMac-6 (MM6) with DPPC has been demonstrated to inhibit the oxidative burst and the release of the pro-inflammatory cytokine TNF-α.[4][5] This effect is not observed with phospholipids containing unsaturated fatty acids like 1-palmitoyl-2-arachidonoyl phosphatidylcholine (PAPC), highlighting the specificity of DPPC's action.[4][5]

Experimental ParameterControl (No Lipid)DPPC (125 µg/ml)PAPC (125 µg/ml)
Oxidative Response (% of control) 100%~70% (Inhibited)>100% (Enhanced)
TNF-α Release (% of control) 100%Significantly ReducedNo Significant Change

This data is a summary of findings reported in literature and is intended for comparative purposes.[4][5]

The immunomodulatory effect of DPPC is thought to be related to its ability to alter membrane fluidity, which in turn can affect the function of membrane-associated enzymes and receptors.[4][5] This makes this compound an excellent tool for researchers investigating the role of membrane composition in inflammatory signaling.

Signaling Pathways in Focus

The selection of a 13C-labeled phospholipid should be guided by the specific signaling pathway under investigation.

DPPC and the Modulation of Inflammatory Signaling

DPPC's influence on inflammatory responses is likely mediated through its impact on the physical properties of the cell membrane. By increasing membrane order (rigidity), DPPC may alter the organization and function of key signaling proteins, such as Toll-like receptors (TLRs) and their downstream effectors. This modulation appears to be independent of the p44/p42 and p38 MAPK pathways.[4]

DPPC_Inflammation cluster_membrane Cell Membrane DPPC_incorporation This compound Incorporation Membrane_Fluidity Decreased Membrane Fluidity (Increased Order) DPPC_incorporation->Membrane_Fluidity Signaling_Complex Altered Receptor/ Signaling Protein Organization (e.g., TLR4) Membrane_Fluidity->Signaling_Complex Downstream_Signaling Downstream Signaling (MyD88, TRIF) Signaling_Complex->Downstream_Signaling Modulation Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Signaling_Complex Inflammatory_Response Inhibited Inflammatory Response (e.g., ↓ TNF-α, ↓ Oxidative Burst) Downstream_Signaling->Inflammatory_Response

DPPC's potential mechanism for modulating inflammation.
Phosphatidylserine (PS) Externalization in Apoptosis

The externalization of PS is a hallmark of apoptosis.[7][8][9] This process is tightly regulated and involves the activation of scramblases and the inactivation of flippases, leading to the exposure of PS on the cell surface. This exposed PS acts as a signal for phagocytic cells to clear the apoptotic cell, preventing an inflammatory response.[10] Using PS-13C can allow for the tracing of this crucial step in the apoptotic pathway.

PS_Apoptosis cluster_cell Apoptotic Cell cluster_membrane Plasma Membrane Inner_Leaflet Inner Leaflet (PS-13C initially here) PS_Externalization PS-13C Externalization Inner_Leaflet->PS_Externalization Scramblase Outer_Leaflet Outer Leaflet Phagocyte_Recognition Phagocyte Recognition ('Eat-me' Signal) Outer_Leaflet->Phagocyte_Recognition Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation Flippase_Inactivation Flippase Inactivation Caspase_Activation->Flippase_Inactivation PS_Externalization->Outer_Leaflet

Signaling pathway of PS externalization during apoptosis.

Experimental Protocols

The successful application of 13C-labeled phospholipids in cell culture relies on robust experimental design. Below are generalized protocols for two common approaches: metabolic labeling with a 13C precursor and direct incorporation of exogenous 13C-labeled phospholipids.

General Workflow for 13C-Labeled Phospholipid Studies

Experimental_Workflow Cell_Culture 1. Cell Culture (Select appropriate cell line) Labeling 2. Isotopic Labeling Cell_Culture->Labeling Metabolic_Labeling 2a. Metabolic Labeling (e.g., 13C-Glucose, 13C-Choline) Labeling->Metabolic_Labeling Exogenous_Labeling 2b. Exogenous Phospholipid (e.g., this compound with a carrier) Labeling->Exogenous_Labeling Incubation 3. Incubation (Time course experiment) Metabolic_Labeling->Incubation Exogenous_Labeling->Incubation Harvesting 4. Cell Harvesting & Quenching Metabolism Incubation->Harvesting Lipid_Extraction 5. Lipid Extraction (e.g., Folch or Bligh-Dyer method) Harvesting->Lipid_Extraction Analysis 6. Analysis Lipid_Extraction->Analysis MS_Analysis 6a. Mass Spectrometry (LC-MS/MS for lipidomics) Analysis->MS_Analysis NMR_Analysis 6b. NMR Spectroscopy Analysis->NMR_Analysis Data_Analysis 7. Data Analysis (Isotopologue distribution, Flux analysis) MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

A generalized workflow for cell culture studies.

1. Metabolic Labeling with 13C Precursors

This approach allows for the endogenous synthesis of 13C-labeled phospholipids, providing insights into de novo lipogenesis and overall metabolic flux.[1][11][12]

  • Materials:

    • Cell line of interest

    • Culture medium deficient in the unlabeled precursor (e.g., glucose-free DMEM)

    • 13C-labeled precursor (e.g., [U-13C6]-glucose, 13C-choline)

    • Fetal Bovine Serum (dialyzed, if necessary)

    • Standard cell culture reagents and equipment

  • Procedure:

    • Culture cells to the desired confluency in standard medium.

    • Wash cells with phosphate-buffered saline (PBS).

    • Replace the standard medium with the precursor-deficient medium supplemented with the 13C-labeled precursor at the desired concentration.

    • Incubate cells for the desired labeling period (from hours to several days, depending on the turnover rate of the lipid of interest).

    • Harvest cells by scraping or trypsinization.

    • Quench metabolism by rapidly washing with ice-cold saline and snap-freezing the cell pellet.

    • Proceed with lipid extraction.

2. Direct Incorporation of Exogenous 13C-Labeled Phospholipids

This method is ideal for studying the uptake, trafficking, and remodeling of specific phospholipid species.

  • Materials:

    • Cell line of interest

    • 13C-labeled phospholipid (e.g., this compound, POPC-13C)

    • Carrier molecule (e.g., methyl-β-cyclodextrin or BSA)

    • Standard cell culture medium and reagents

  • Procedure:

    • Prepare a stock solution of the 13C-labeled phospholipid complexed with the carrier molecule in a suitable buffer.

    • Culture cells to the desired confluency.

    • Replace the culture medium with fresh medium containing the 13C-labeled phospholipid-carrier complex at the desired final concentration.

    • Incubate for the desired time period to allow for phospholipid uptake and incorporation.

    • Wash cells thoroughly with PBS to remove any unincorporated labeled lipid.

    • Harvest cells and quench metabolism as described above.

    • Proceed with lipid extraction.

Lipid Extraction (Brief Protocol)

A common method for lipid extraction is the Folch method:

  • Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Vortex thoroughly and incubate to allow for lipid extraction.

  • Add a saline solution to induce phase separation.

  • Centrifuge to separate the organic (lower) and aqueous (upper) phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a suitable solvent for analysis by mass spectrometry or NMR.

Conclusion

The choice of a 13C-labeled phospholipid for cell culture studies is a critical decision that should be driven by the specific biological question at hand. This compound is an invaluable tool for investigating the role of membrane rigidity in cellular processes, particularly in the context of inflammation. For studies on general membrane dynamics and lipid-protein interactions in a more fluid membrane environment, POPC-13C may be a more suitable choice. To specifically trace the events of apoptosis, PS-13C provides a direct means to follow one of the key molecular signals of programmed cell death. By carefully considering the properties of these labeled lipids and employing robust experimental protocols, researchers can unlock new insights into the dynamic world of cellular lipid metabolism and signaling.

References

Cross-Validation of DPPC-13C Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dipalmitoylphosphatidylcholine (DPPC), a key component of pulmonary surfactant and a widely used excipient in drug delivery systems, is critical. The use of isotopically labeled internal standards, such as DPPC-13C, in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become a gold standard for achieving high accuracy and precision. However, cross-validation of this method with other established analytical techniques is essential for robust assay development and validation. This guide provides an objective comparison of this compound quantification by LC-MS/MS with two other common analytical methods: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.

Comparative Overview of Analytical Methods

The choice of analytical method for DPPC quantification depends on various factors, including the required sensitivity, specificity, accuracy, and the nature of the sample matrix. While LC-MS/MS with a ¹³C-labeled internal standard offers high sensitivity and specificity, HPLC-ELSD provides a more universal detection approach for non-chromophoric compounds, and ³¹P-NMR offers a non-destructive and inherently quantitative analysis of all phospholipid classes.

Table 1: Comparison of Quantitative Performance for DPPC Analysis

ParameterLC-MS/MS with ¹³C-DPPCHPLC-ELSD³¹P-NMR
Linearity (R²) ≥ 0.99[1]≥ 0.99[2][3][4]Not explicitly stated, but inherently linear[5]
Limit of Quantification (LOQ) 2 ng/mL[1]0.36 mg/mL (for DMPC)[2]0.3 mM
Precision (%RSD) < 6.5% (inter-day)[1]< 5%[2][4]2%
Accuracy (% Recovery) Within 111.2%[1]90-110%[2][4]Not explicitly stated, but highly accurate[5][6][7]
Specificity High (mass-based)Moderate (separation-based)High (for phosphorus-containing compounds)
Throughput HighHighLower
Sample Preparation Moderate (extraction often required)Moderate (extraction often required)Minimal[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the quantification of DPPC using LC-MS/MS, HPLC-ELSD, and ³¹P-NMR.

Quantification of this compound by UPLC-MS/MS

This method utilizes a ¹³C-labeled internal standard for accurate quantification, compensating for matrix effects and variations in sample preparation and instrument response.[8]

a) Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, tissue homogenate), add a known amount of DPPC-¹³C internal standard solution.

  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform:methanol).

  • Vortex the mixture and centrifuge to separate the phases.

  • Transfer the organic (lower) phase to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection.

b) UPLC-MS/MS Conditions:

  • Column: A suitable HILIC or reversed-phase column (e.g., HILIC Silica Column, 2.1 mm × 50 mm, 5 µm)[1].

  • Mobile Phase: A gradient of two solvents, such as:

  • Flow Rate: 0.3 mL/min[1].

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • DPPC: Monitor the transition of the parent ion to a specific product ion.

    • DPPC-¹³C: Monitor the corresponding transition for the labeled internal standard.

  • Quantification: The concentration of DPPC is determined by the ratio of the peak area of the analyte to that of the internal standard, calculated against a calibration curve.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Area Ratio (DPPC/DPPC-13C) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for this compound quantification by UPLC-MS/MS.

Quantification of DPPC by HPLC-ELSD

This method is suitable for quantifying lipids without a UV chromophore and offers a universal response based on mass.[2][3][4]

a) Sample Preparation:

  • Extract lipids from the sample using a method similar to that for LC-MS/MS.

  • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for HPLC injection.

b) HPLC-ELSD Conditions:

  • Column: A reversed-phase C18 column (e.g., Agilent TC-C18, 4.6 mm × 250 mm, 5 µm)[3].

  • Mobile Phase: An isocratic or gradient elution with a mixture of solvents such as methanol (B129727) and water with 0.1% acetic acid[3].

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 30°C[3].

  • ELSD Settings:

    • Drift Tube Temperature: 30°C[3].

    • Nebulizer Gas (Nitrogen) Pressure: 350 KPa[3].

  • Quantification: The peak area of DPPC is measured and quantified against a calibration curve prepared with DPPC standards.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Lipid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC ELSD ELSD Detection HPLC->ELSD Integration Peak Area Integration ELSD->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for DPPC quantification by HPLC-ELSD.

Quantification of DPPC by ³¹P-NMR

³¹P-NMR is a powerful tool for the quantitative analysis of all phospholipid classes in a sample without the need for chromatographic separation.[5][6][7]

a) Sample Preparation:

  • Extract the lipids from the sample.

  • Dissolve the dried lipid extract in a deuterated solvent mixture (e.g., chloroform-d/methanol-d4/water with a chelating agent like EDTA) containing a known amount of a phosphorus-containing internal standard (e.g., phosphoserine)[6][7].

b) ³¹P-NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer.

  • Pulse Program: A quantitative ³¹P pulse program with proton decoupling.

  • Key Parameters:

    • Pulse Angle: Typically 90°.

    • Relaxation Delay (d1): Sufficiently long (e.g., 5 times the longest T1 of the phosphorus nuclei) to ensure full relaxation of all signals for accurate integration.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

  • Quantification: The concentration of DPPC is determined by comparing the integral of its characteristic ³¹P signal to the integral of the internal standard's signal.

P31_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Extraction Lipid Extraction Sample->Extraction Dissolution Dissolve in Deuterated Solvent with Internal Standard Extraction->Dissolution NMR 31P-NMR Acquisition Dissolution->NMR Integration Signal Integration NMR->Integration Quantification Quantification by Integral Ratio Integration->Quantification

Caption: Workflow for DPPC quantification by ³¹P-NMR.

Conclusion

The cross-validation of DPPC quantification methods is a critical step in ensuring data reliability and accuracy. LC-MS/MS with a DPPC-¹³C internal standard stands out for its high sensitivity and specificity, making it ideal for complex biological matrices. HPLC-ELSD offers a robust and more universal approach for routine analysis, while ³¹P-NMR provides an inherently quantitative and non-destructive method for analyzing the entire phospholipid profile. The choice of the most appropriate technique will be dictated by the specific requirements of the research or application, including sample type, required sensitivity, and available instrumentation. For the highest level of confidence, employing two of these orthogonal methods for cross-validation is a recommended practice in analytical method development.

References

Purity Analysis of DPPC-¹³C for Quantitative NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for isotopically labeled lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-¹³C (DPPC-¹³C) is critical for its application in quantitative Nuclear Magnetic Resonance (qNMR) studies, particularly in fields like drug delivery, membrane biophysics, and metabolic research. This guide provides an objective comparison of qNMR-based methods for purity assessment of DPPC-¹³C against other analytical techniques, supported by detailed experimental protocols and illustrative data.

Comparative Analysis of Purity Assessment Methods

Quantitative NMR (qNMR) stands out as a primary analytical method for purity determination as the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard of the analyte itself. For phospholipids (B1166683) like DPPC, both ³¹P and ¹³C NMR can be utilized for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is another widely used technique for purity assessment, offering high sensitivity and the ability to separate complex mixtures.

The following table summarizes the performance of these methods for the purity analysis of phospholipids. The data presented is illustrative and aims to highlight the key performance characteristics of each technique.

Parameter¹³C qNMR³¹P qNMRHPLC-ELSD
Principle Signal intensity of ¹³C nuclei is proportional to molar concentration.Signal intensity of ³¹P nuclei is proportional to molar concentration.Light scattering intensity of evaporated analyte particles is measured.
Purity Assay (%) 99.2 ± 0.399.5 ± 0.299.0 ± 0.5
Selectivity High for carbon-containing impurities.Specific for phosphorus-containing compounds.Good for non-volatile compounds.
Sensitivity Low to moderate.High for phospholipids.High.
Analysis Time ~1-4 hours (requires long relaxation delays)~15-30 minutes~20-40 minutes
Primary Method YesYesNo (requires reference standards)
Common Impurities Detected Lysophospholipids, free fatty acids, residual solvents, stereochemical impurities.[1]Lysophospholipids, other phospholipids.[2][3]Lysophospholipids, free fatty acids, other lipid species.

Experimental Protocols

Quantitative ¹³C NMR (¹³C qNMR) Spectroscopy

This protocol is designed for the absolute purity determination of DPPC-¹³C using an internal standard.

a) Sample Preparation:

  • Accurately weigh 15-25 mg of DPPC-¹³C and a suitable, accurately weighed amount of a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) into a clean, dry vial. The internal standard should have a simple ¹³C spectrum with at least one signal that does not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent system, such as chloroform-d/methanol-d₄ (2:1, v/v).

  • Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

b) NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire ¹³C NMR spectra using a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Ensure complete relaxation of all ¹³C nuclei by setting the relaxation delay (d1) to at least five times the longest T₁ relaxation time of the signals of interest (for quaternary carbons in lipids, this can be 30 seconds or longer).

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

c) Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from DPPC-¹³C (e.g., the labeled carbonyl carbon at the sn-1 position) and a signal from the internal standard.

  • Calculate the purity of DPPC-¹³C using the following equation:

    Where:

    • I = Integral value

    • N = Number of carbons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • DPPC = DPPC-¹³C

    • IS = Internal Standard

Quantitative ³¹P NMR (³¹P qNMR) Spectroscopy

³¹P qNMR is a rapid and highly effective method for quantifying phospholipids.[3][4]

a) Sample Preparation:

  • Accurately weigh 5-10 mg of DPPC-¹³C into a vial.

  • Add a known amount of an internal standard containing phosphorus (e.g., triphenyl phosphate).

  • Dissolve the sample in a solvent system that ensures sharp signals. A common method involves creating mixed micelles by dissolving the lipids in a deuterated solvent mixture containing a detergent like sodium cholate (B1235396) (e.g., CDCl₃/CD₃OD/aqueous cholate solution).[2]

  • Transfer the clear solution to a 5 mm NMR tube.

b) NMR Data Acquisition:

  • Acquire ³¹P NMR spectra with proton decoupling.

  • Use a relaxation delay (d1) of at least 5 times the T₁ of the phosphorus nuclei (typically 5-10 seconds is sufficient).

  • A relatively small number of scans (e.g., 64-128) is usually sufficient due to the high sensitivity of ³¹P.

c) Data Processing and Purity Calculation:

  • Process the spectrum with phasing and baseline correction.

  • Integrate the signal from DPPC-¹³C and the internal standard.

  • Calculate the purity using a similar equation as for ¹³C qNMR, adjusting for the number of phosphorus atoms (N=1 for both DPPC and the standard).

Visualizing the Workflow and Decision Process

The following diagrams illustrate the experimental workflow for qNMR purity analysis and a decision-making process for selecting the appropriate analytical method.

experimental_workflow Experimental Workflow for qNMR Purity Analysis cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh Accurate Weighing of DPPC-13C & Internal Standard dissolve Dissolution in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tuning, Shimming) transfer->setup acquire Acquire Spectrum (Set Parameters: d1, ns) setup->acquire process Phasing & Baseline Correction acquire->process integrate Signal Integration process->integrate calculate Purity Calculation integrate->calculate result result calculate->result Purity Result

qNMR Purity Analysis Workflow

decision_tree Method Selection Guide start Start: Purity Analysis of this compound question1 Need absolute quantification? start->question1 method_qnmr Use qNMR (13C or 31P) question1->method_qnmr Yes method_hplc Use HPLC question1->method_hplc No (relative purity is sufficient) question2 Primary goal is to quantify all phospholipid species? question3 Need to identify a wide range of impurities? question2->question3 No method_31p_qnmr Use 31P qNMR question2->method_31p_qnmr Yes question3->method_31p_qnmr No (focus on P-containing) method_13c_qnmr Use 13C qNMR question3->method_13c_qnmr Yes method_qnmr->question2

Decision Tree for Method Selection

Conclusion

For the definitive purity assessment of DPPC-¹³C, quantitative NMR offers significant advantages as a primary method. ³¹P qNMR is particularly powerful for the rapid and accurate quantification of phospholipid content due to the high sensitivity and natural abundance of the ³¹P nucleus.[4] While ¹³C qNMR requires longer acquisition times, it provides a comprehensive purity profile by detecting a wider range of carbon-containing impurities. HPLC serves as a valuable orthogonal technique, especially for routine quality control and the detection of non-volatile impurities. The choice of method should be guided by the specific analytical requirements, including the need for absolute versus relative purity, the types of impurities to be monitored, and the desired sample throughput. For a comprehensive characterization of DPPC-¹³C, a combination of these techniques is often the most robust approach.

References

DPPC-13C vs. Deuterated Lipids: A Comparative Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isotopic labeling of lipids is an indispensable tool for researchers in biophysics, drug development, and cell biology, enabling the detailed study of membrane structure, dynamics, and interactions. While both deuterium (B1214612) (²H) and carbon-13 (¹³C) labeling are widely used, ¹³C-labeled dipalmitoylphosphatidylcholine (DPPC-13C) offers distinct advantages over its deuterated counterparts in specific, high-precision applications. This guide provides an objective comparison, supported by experimental data and protocols, to help researchers select the optimal labeling strategy for their needs.

Section 1: Superiority in Solid-State NMR Spectroscopy

In the study of lipid bilayer dynamics, ¹³C NMR spectroscopy often provides a more detailed and less ambiguous picture than ²H NMR. The primary advantages lie in its higher spectral resolution and the less perturbative nature of the ¹³C isotope.

Key Advantages:

  • Higher Resolution and Model Discrimination: Natural abundance ¹³C spin-lattice (T1) relaxation time measurements, especially when conducted over a wide range of magnetic field strengths, provide a rich dataset.[1][2] This allows for a more rigorous testing of molecular dynamics models. For instance, plots of the relaxation rate (T1⁻¹) versus the square root of the resonance frequency (ωc⁻¹/²) yield linear results for ¹³C NMR data, which strongly supports collective bilayer fluctuation models over other theories.[2] This clear distinction is less apparent with the more limited data points typically obtained from ²H NMR studies.[2]

  • Minimal Isotopic Perturbation: Deuteration involves replacing a light hydrogen atom with a heavier one, which can subtly alter the physicochemical properties of the lipid, including acyl chain packing and phase transition temperature.[3] Furthermore, deuteration directly affects the local electronic environment, which can change the chemical shifts of nearby ¹³C nuclei and reduce the efficiency of crucial NMR techniques like dipolar-assisted rotational resonance (DARR) for ¹³C-¹³C polarization transfer.[4] ¹³C labeling, which involves swapping one carbon isotope for another, is far less perturbative, ensuring that the observed dynamics more accurately reflect the native state of the membrane.

Comparative Data: ¹³C vs. ²H NMR for Lipid Bilayer Analysis
FeatureDPPC-¹³C (¹³C NMR)Deuterated DPPC (²H NMR)Advantage of DPPC-¹³C
Isotopic Perturbation Minimal; negligible impact on lipid physicochemical properties.Can alter acyl chain packing, phase behavior, and local electronic environment.[3][4]More accurate representation of the native membrane state.
Spectral Resolution Higher; allows for better separation and assignment of individual carbon signals along the acyl chain.Lower; spectra can be complicated by broad lineshapes and overlapping signals.[5]Unambiguous, site-specific analysis of dynamics.
Dynamic Model Testing Excellent; comprehensive frequency-dependent data allows for clear discrimination between competing models of molecular motion.[1][2]Good, but often provides fewer data points, making it harder to definitively rule out certain dynamic models.[2]Higher confidence in the interpretation of molecular dynamics.
Experimental Protocol: ¹³C T1 Relaxation Measurement in DPPC Vesicles

This protocol is adapted from methodologies used in seminal studies of lipid bilayer dynamics.[1][3][6][7]

  • Vesicle Preparation:

    • Dissolve a known quantity of this compound (specific labeling site as required) in chloroform (B151607) or a chloroform/methanol mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.

    • Place the tube under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2) by vortexing extensively above the lipid's phase transition temperature (~41°C for DPPC).

    • To form unilamellar vesicles, subject the resulting multilamellar vesicle suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • NMR Sample Preparation:

    • Transfer the vesicle suspension to a suitable solid-state NMR rotor.

    • Pellet the vesicles by ultracentrifugation (e.g., 100,000 x g at 4°C) and carefully remove the supernatant.

  • Solid-State NMR Spectroscopy:

    • Acquire ¹³C NMR spectra on a high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

    • Perform spin-lattice (T1) relaxation measurements using an inversion-recovery pulse sequence under MAS conditions.

    • Collect data at multiple magnetic field strengths (and thus, multiple resonance frequencies) to obtain the frequency dependence of the T1 relaxation times.[1][6]

    • Ensure the temperature is precisely controlled and maintained in the liquid-crystalline phase (e.g., 50°C for DPPC).

Visualization: Solid-State NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start This compound in Solvent film Lipid Film Formation start->film Evaporation hydrate Hydration (Buffer) film->hydrate Vortexing extrude Extrusion hydrate->extrude Freeze-Thaw pellet Pelleting (Ultracentrifugation) extrude->pellet rotor Pack into NMR Rotor pellet->rotor acquire Acquire 13C Spectra (Inversion-Recovery @ MAS) rotor->acquire process Calculate T1 Relaxation Times acquire->process plot Plot T1 vs. Frequency process->plot model Fit to Dynamic Models plot->model

Caption: General workflow for preparing this compound vesicles and analyzing them via solid-state NMR.

Section 2: The Gold Standard for Quantitative Mass Spectrometry

In LC-MS-based lipidomics, accurate quantification is critical but often challenging due to matrix effects, ion suppression, and variations in instrument response.[8][9] While deuterated lipids are commonly used as internal standards (IS), ¹³C-labeled lipids are considered superior for achieving the highest levels of accuracy and precision.[9][10]

Key Advantages:

  • Perfect Co-elution: ¹³C-labeled standards are chemically identical to their endogenous counterparts, ensuring they have the exact same retention time in liquid chromatography.[9] Deuterated standards can sometimes elute slightly earlier or later than the non-labeled analyte. This separation can lead to inaccurate quantification if the analyte and the IS experience different levels of ion suppression as they elute.[9]

  • Enhanced Precision and Accuracy: By perfectly mimicking the analyte during extraction, chromatography, and ionization, ¹³C-labeled internal standards provide more effective normalization. Experimental data shows that using a biologically generated ¹³C-IS mixture for normalization results in a significant reduction in the coefficient of variation (CV%) compared to using either total ion count (TIC) normalization or a commercially available deuterated internal standard mixture.[8][11][12]

  • Isotopic Stability: ¹³C atoms are stable and do not exchange with other atoms during sample preparation or analysis. Deuterium atoms, particularly those in certain chemical positions, can be susceptible to back-exchange with protons from the solvent, which would compromise quantification.[10]

Comparative Data: Internal Standard Performance in Lipidomics
Normalization MethodAverage CV% (Human Plasma)Advantage of DPPC-¹³C
No Normalization (Raw Data) 11.01%-
Total Ion Count (TIC) ~7-8%-
¹³C-Labeled Internal Standards 6.36%Highest precision and most reliable quantification.
Deuterated Internal Standards Higher CV% than ¹³C-IS observed in some studies.[11][12]-
(Data adapted from a study using a complex ¹³C-IS mixture in human plasma samples)[12]
Experimental Protocol: LC-MS Lipidomics with ¹³C Internal Standards

This protocol outlines a general lipid extraction and analysis workflow using a ¹³C-labeled internal standard.[13][14]

  • Sample Preparation & Extraction:

    • To a biological sample (e.g., 50 µL of plasma or a cell pellet), add a pre-determined amount of a this compound solution as the internal standard.

    • Add 225 µL of ice-cold methanol, followed by 750 µL of methyl tert-butyl ether (MTBE).

    • Vortex the mixture vigorously for 10 minutes at 4°C to ensure thorough mixing and protein precipitation.

    • Induce phase separation by adding 188 µL of LC-MS grade water. Vortex briefly (20 seconds) and allow the mixture to stand for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase, which contains the lipids, into a new tube.

  • Sample Processing & Analysis:

    • Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the LC system (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).

    • Transfer the reconstituted sample to an LC-MS vial.

    • Perform analysis using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UHPLC-QTOF-MS/MS).

  • Data Normalization:

    • Integrate the peak areas for both the endogenous (unlabeled) DPPC and the this compound internal standard.

    • Calculate a response ratio for each sample by dividing the peak area of the endogenous DPPC by the peak area of the this compound IS.

    • Use these response ratios for relative quantification across different samples, as they have been corrected for variations in sample handling and instrument performance.[13]

Visualization: Logic of ¹³C-IS Advantage in LC-MS

MS_Advantage cluster_result Quantification Result Analyte Endogenous DPPC Suppression Ion Suppression Zone Analyte->Suppression Elutes through IS_13C This compound (Internal Standard) IS_13C->Suppression Co-elutes perfectly, experiences identical suppression IS_D Deuterated DPPC (Internal Standard) IS_D->Suppression Elutes slightly differently, may experience different suppression Accurate Accurate Quantification Suppression->Accurate Ratio of Analyte/IS_13C is preserved Inaccurate Potential Inaccuracy Suppression->Inaccurate Ratio of Analyte/IS_D may be altered

References

The Gold Standard: Evaluating the Accuracy and Precision of DPPC-13C as an Internal Standard in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of Dipalmitoylphosphatidylcholine-13C (DPPC-13C) with other common internal standards, supported by experimental data and detailed methodologies, to establish its superior performance in mass spectrometry-based lipidomics.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, effectively compensating for variations in sample preparation, extraction efficiency, and matrix effects that can plague lipid analysis.[1][2] Among these, 13C-labeled standards are often preferred over deuterated (2H-labeled) analogues due to their chemical stability and minimal chromatographic shift from the analyte of interest, ensuring accurate co-elution and correction.[3] This guide focuses on the performance of this compound, a crucial tool for the accurate quantification of one of the most abundant phospholipids (B1166683) in mammalian systems.

Performance of this compound: A Quantitative Comparison

While specific validation data for this compound is not always published in extensive detail, the performance of 13C-labeled phosphatidylcholines (PCs) in validated lipidomics methods provides a strong indication of its accuracy and precision. The following tables summarize typical performance characteristics for the quantification of PCs using a 13C-labeled internal standard, based on established methodologies.[4][5]

Table 1: Method Validation Parameters for Phosphatidylcholine Quantification using a 13C-Labeled Internal Standard

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 5 fmol
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90% - 115%

Data synthesized from representative validated LC-MS/MS methods for phospholipids.[4][6][7]

Comparison with Alternative Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. While other types of internal standards are used in lipidomics, they often present limitations that are overcome by the use of 13C-labeled analogues like this compound.

Table 2: Comparison of Internal Standard Types for Phosphatidylcholine Quantification

Internal Standard TypeAdvantagesDisadvantages
This compound (Stable Isotope Labeled) Co-elutes with the analyte, corrects for matrix effects and extraction variability with high fidelity.[3]Higher cost compared to other alternatives.
Deuterated PC (e.g., PC-d3) Similar chemical properties to the analyte.Potential for isotopic exchange and slight chromatographic shifts.[5]
Odd-Chain PC (e.g., PC(17:0/17:0)) Not naturally abundant in most biological samples.Different fragmentation patterns and ionization efficiencies compared to endogenous even-chain PCs.[8]
Non-endogenous Phospholipid Class Can be used for class-specific quantification.Does not account for variations in individual lipid species within the class.

Experimental Protocols

Achieving high accuracy and precision with this compound requires a robust and well-defined experimental workflow. Below are detailed protocols for lipid extraction and LC-MS/MS analysis.

Experimental Protocol 1: Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: To 100 µL of plasma, add a known amount of this compound internal standard solution.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[1]

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve clear phase separation.[1]

  • Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Experimental Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of phosphatidylcholine species.[8]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipid species.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for the detection of phosphatidylcholines.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the endogenous DPPC and the this compound internal standard. For PCs, the characteristic product ion is m/z 184.1, corresponding to the phosphocholine (B91661) headgroup.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams illustrate the lipidomics workflow and the rationale for using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound Internal Standard Sample->Add_IS Add known amount Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: A typical experimental workflow for quantitative lipidomics.

Internal_Standard_Logic Analyte Endogenous DPPC Extraction Extraction Variability Analyte->Extraction Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effects Instrument_Drift Instrumental Drift Analyte->Instrument_Drift IS This compound (Internal Standard) IS->Extraction IS->Matrix_Effects IS->Instrument_Drift Result Accurate Quantification IS->Result Normalizes for Variations Instrument_Drift->Result

Caption: Rationale for using a stable isotope-labeled internal standard.

References

A Head-to-Head Comparison: Isotopic Enrichment Analysis of DPPC-13C by Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic tracer studies, the accurate quantification of isotopically labeled molecules is paramount. Dipalmitoylphosphatidylcholine (DPPC), a major component of pulmonary surfactant and a key constituent of cell membranes, is frequently studied using stable isotope labeling to elucidate its metabolic fate. This guide provides a comprehensive comparison of two primary analytical techniques for the isotopic enrichment analysis of 13C-labeled DPPC (DPPC-13C): Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document will delve into the experimental protocols for each method, present quantitative performance data in clearly structured tables, and provide visual workflows to aid in the selection of the most appropriate technique for specific research needs.

At a Glance: Mass Spectrometry vs. NMR for this compound Analysis

FeatureMass Spectrometry (LC-MS/MS & MALDI-TOF)NMR Spectroscopy (¹³C NMR)
Principle Measures the mass-to-charge ratio of ionized molecules and their fragments.Measures the nuclear magnetic resonance of ¹³C nuclei in a magnetic field.
Sensitivity High (picomole to femtomole range).[1]Lower (micromole to nanomole range).
Precision High, with coefficients of variation (CVs) often below 10%.[2]High, with precision better than 0.3% reported for some applications.
Accuracy High, with accuracy of more than 85% reported in stable isotope labeling studies.[2]High, with accuracy better than 1‰ achievable with specific protocols.
Structural Information Provides molecular weight and fragmentation patterns, which can infer structural information.Provides detailed information about the chemical environment of each carbon atom, allowing for unambiguous structural elucidation and positional isotope analysis.[3]
Sample Throughput High, especially with direct infusion or rapid chromatography methods.Lower, as longer acquisition times are often required to achieve sufficient signal-to-noise.[4]
Instrumentation Cost Varies widely, from mid-range for basic systems to very high for high-resolution instruments.High initial investment for the spectrometer and probes.
Data Analysis Complexity Can be complex, requiring specialized software for data processing and isotopologue analysis.[5][6]Can be complex, requiring expertise in spectral interpretation and quantification.

Mass Spectrometry-Based Approaches

Mass spectrometry is a powerful and widely used technique for the analysis of lipids due to its high sensitivity and specificity. The two most common MS approaches for analyzing this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. This technique is well-suited for analyzing complex biological samples.[7][8]

  • Lipid Extraction: Lipids, including this compound, are extracted from the biological matrix (e.g., cells, tissues, biofluids) using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.

  • Sample Preparation: The extracted lipids are dried and reconstituted in a solvent compatible with the LC mobile phase. An internal standard (e.g., a deuterated or other isotopically labeled lipid standard) may be added at this stage for absolute quantification.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is commonly used for lipid separation.

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) is employed to separate different lipid species.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique for phospholipids.

    • MS/MS Detection: The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both unlabeled DPPC and the anticipated this compound isotopologues are monitored. For example, a precursor ion corresponding to [DPPC+H]⁺ would be selected and fragmented, and a specific fragment ion (e.g., the phosphocholine (B91661) headgroup at m/z 184) would be detected.

  • Data Analysis: The peak areas of the different this compound isotopologues are measured and compared to the peak area of unlabeled DPPC to determine the isotopic enrichment.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a high-throughput technique that is particularly useful for the analysis of large biomolecules and for imaging the spatial distribution of lipids in tissue sections.[5][9]

  • Sample Preparation: For tissue analysis, thin tissue sections are mounted onto a MALDI target plate. For extracted lipids, a small aliquot of the lipid extract is mixed with a MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid) and spotted onto the target plate.

  • MALDI-TOF MS Analysis:

    • A laser is fired at the sample spot, causing desorption and ionization of the analyte molecules.

    • The ions are accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum will show peaks corresponding to unlabeled DPPC and the various this compound isotopologues. The relative intensities of these peaks are used to calculate the isotopic enrichment. MALDI imaging software can be used to visualize the spatial distribution of different isotopologues within a tissue section.[5][6]

Performance Comparison of Mass Spectrometry Techniques
ParameterLC-MS/MSMALDI-TOF MS
Sample Type Complex biological extractsTissue sections, purified lipids
Separation Excellent (via LC)None (direct analysis)
Throughput ModerateHigh
Quantitative Precision HighModerate to High
Spatial Information NoYes (Imaging)
Ion Suppression Effects Minimized by LC separationCan be significant in complex mixtures

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and accurate quantification of isotopic enrichment. It is particularly advantageous for determining the specific positions of ¹³C labels within a molecule.[3][4]

Experimental Protocol: ¹³C NMR Analysis of this compound
  • Lipid Extraction and Purification: A larger amount of sample is typically required for NMR compared to MS. Lipids are extracted as described for MS and may require further purification to remove interfering substances.

  • Sample Preparation: The purified lipid extract is dissolved in a suitable deuterated solvent (e.g., chloroform-d (B32938) or methanol-d).

  • NMR Data Acquisition:

    • ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Quantitative ¹³C NMR requires specific acquisition parameters to ensure accurate integration of signals, including a long relaxation delay and the use of an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).[10]

  • Data Analysis: The integral of the signals corresponding to the ¹³C-labeled carbon atoms is compared to the integral of the signals from the naturally abundant ¹³C in the unlabeled portion of the molecule or to an internal standard to determine the isotopic enrichment.

Performance of NMR Spectroscopy
Parameter¹³C NMR Spectroscopy
Sensitivity Lower than MS
Precision High
Accuracy High
Positional Information Excellent, can distinguish between different labeled positions
Throughput Low
Non-destructive Yes

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the typical workflows for LC-MS/MS and ¹³C NMR analysis of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample extraction Lipid Extraction start->extraction prep Sample Prep & Internal Standard Spiking extraction->prep lc LC Separation prep->lc ms MS/MS Detection (SRM/MRM) lc->ms analysis Peak Integration & Isotopic Enrichment Calculation ms->analysis

LC-MS/MS workflow for this compound analysis.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis start Biological Sample (larger amount) extraction Lipid Extraction & Purification start->extraction prep Dissolution in Deuterated Solvent extraction->prep nmr Quantitative ¹³C NMR Acquisition prep->nmr analysis Spectral Integration & Isotopic Enrichment Calculation nmr->analysis

¹³C NMR workflow for this compound analysis.

Making the Right Choice

The selection of the optimal analytical technique for this compound isotopic enrichment analysis depends on the specific research question, sample availability, and desired level of detail.

  • For high-throughput screening and analysis of complex biological mixtures where high sensitivity is required, LC-MS/MS is often the method of choice. Its ability to separate different lipid species prior to analysis minimizes ion suppression and allows for accurate quantification.

  • For spatial analysis of this compound distribution within tissues, MALDI-TOF imaging is a unique and powerful tool.

  • When detailed structural information, including the precise location of the ¹³C label, is critical, and when sample amounts are not limiting, ¹³C NMR is the superior technique. Its non-destructive nature also allows for further analysis of the same sample.

By understanding the strengths and limitations of each of these powerful analytical methods, researchers can design robust experiments to gain deeper insights into the dynamic metabolism of DPPC and other important lipids.

References

Validating Lipidomics Data: A Comparative Guide to Using DPPC-13C Spike-in for Enhanced Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

The complexity of the lipidome and the inherent variability in analytical platforms, from sample preparation to mass spectrometry analysis, pose significant challenges to obtaining precise and accurate quantification of lipid species. The use of internal standards is a cornerstone of rigorous quantitative lipidomics, enabling correction for sample loss during extraction, variations in ionization efficiency, and other analytical inconsistencies. Among the various types of internal standards, stable isotope-labeled compounds, such as 13C-labeled lipids, are considered the gold standard due to their chemical identity and co-elution with their endogenous counterparts.

This guide specifically explores the application of 13C-labeled DPPC (DPPC-13C) as a spike-in internal standard for the validation of lipidomics data, offering a detailed workflow and comparison with alternative approaches.

Experimental Workflow for Lipidomics Data Validation using this compound Spike-in

The following diagram outlines the key steps involved in a typical lipidomics workflow incorporating a this compound internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Validation Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike-in with known amount of this compound Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Spike->Extraction LC Liquid Chromatography (Separation of Lipids) Extraction->LC MS Tandem Mass Spectrometry (Detection and Fragmentation) LC->MS Quant Quantification (Ratio of endogenous lipid to this compound) MS->Quant Validation Data Validation (Accuracy and Precision Assessment) Quant->Validation G Start Start: Need for Quantitative Lipidomics Accuracy High Accuracy and Precision Required? Start->Accuracy Budget Budget Constraints? Accuracy->Budget Yes No_IS Proceed with Relative Quantification (No Internal Standard) Accuracy->No_IS No Availability Specific Standard Available? Budget->Availability Low DPPC_13C Use this compound (or other 13C-labeled standard) Budget->DPPC_13C High Availability->DPPC_13C Yes Odd_Chain Use Odd-Chain Lipid Standard Availability->Odd_Chain No

A Researcher's Guide to Site-Specific 13C Labeling of DPPC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in their work, site-specific carbon-13 (13C) isotopic labeling is a powerful tool for elucidating molecular structure, dynamics, and interactions within lipid bilayers. The choice of the labeled carbon position—be it in the hydrophilic headgroup, the interfacial carbonyl groups, or the hydrophobic acyl chains—profoundly influences the experimental outcomes. This guide provides an objective comparison of DPPC labeled with 13C at different carbon positions, supported by experimental data and detailed methodologies to aid in the selection of the optimal labeled lipid for your research needs.

The strategic placement of a 13C isotope in the DPPC molecule serves as a sensitive, non-perturbative probe for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. Different labeled positions offer unique advantages for studying specific regions of the lipid and their responses to various stimuli, such as temperature changes, the introduction of membrane-active peptides, or the incorporation of cholesterol.

Comparative Analysis of 13C-Labeled DPPC Positions

The selection of a 13C-labeled DPPC variant is dictated by the specific research question. Labeling within the choline (B1196258) headgroup is ideal for probing the hydration layer and electrostatic interactions at the membrane surface. Carbonyl labeling offers insights into the interfacial region, a critical area for enzyme binding and the initiation of lipid metabolism. Acyl chain labeling, in turn, provides detailed information on the order and dynamics of the hydrophobic membrane core.

Below is a summary of key experimental parameters for DPPC labeled at various carbon positions, compiled from solid-state NMR studies. These values are crucial for designing experiments and interpreting spectral data.

Labeled PositionTypical 13C Chemical Shift (ppm)Key ApplicationsAdvantagesDisadvantages
Headgroup (Choline)
N-(CH₃)₃~54Studying headgroup dynamics and interactions with solutes in the aqueous phase.High signal intensity due to the three equivalent methyl groups.Limited information about the membrane interior.
α-CH₂~60Probing the orientation and motion of the phosphocholine (B91661) moiety.Sensitive to changes in headgroup conformation.Can be influenced by interactions with the glycerol (B35011) backbone.
β-CH₂~66Investigating the flexibility of the choline headgroup.Reports on the segment of the headgroup extending into the aqueous phase.May have lower sensitivity compared to the methyl signal.
Glycerol Backbone
sn-1, sn-2, sn-3~60-75Characterizing the conformation and packing of the glycerol backbone.Provides a link between the headgroup and acyl chains.Spectral overlap can be a challenge.
Carbonyl Groups
sn-1 C=O~173Probing the interfacial region, hydration, and hydrogen bonding.Sensitive to the local electrostatic environment and binding events.Chemical shift can be influenced by both the headgroup and acyl chains.
sn-2 C=O~173Differentiating the two acyl chains and their respective environments.[1]Allows for the study of chain-specific interactions and enzyme activity.Synthesis can be more complex than for singly labeled chains.
Acyl Chains
C2~34Investigating the dynamics of the upper portion of the acyl chains.Provides information on the region of the bilayer with the highest order.Signal can be broad due to restricted motion.
Methylene Chain~30Mapping the order parameter profile along the acyl chain.Allows for a detailed analysis of membrane fluidity and thickness.Requires multiple specifically labeled lipids to map the entire chain.
Terminal Methyl (ω)~14Probing the dynamics at the center of the bilayer.Narrower signals due to higher mobility.Less sensitive to changes at the membrane surface.

Experimental Protocols

The following provides a generalized methodology for solid-state NMR spectroscopy of 13C-labeled DPPC, a common technique for which these labeled lipids are employed.

Sample Preparation: Multilamellar Vesicles (MLVs)
  • Dissolution: Dissolve the desired amount of 13C-labeled DPPC (and any other components like cholesterol or peptides) in an appropriate organic solvent (e.g., chloroform/methanol 2:1 v/v).

  • Solvent Evaporation: Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline) to a final lipid concentration of 20-50% (w/w). The hydration should be performed above the main phase transition temperature of DPPC (~41°C).

  • Vortexing and Freeze-Thaw Cycles: Vortex the hydrated sample vigorously to form a milky suspension of MLVs. Subject the sample to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) to promote the formation of homogeneous vesicles.

  • Sample Packing: Carefully transfer the hydrated lipid dispersion into a solid-state NMR rotor.

Solid-State NMR Spectroscopy
  • Spectrometer Setup: Tune the NMR probe to the 13C frequency. Set the magic angle spinning (MAS) speed to an appropriate rate (e.g., 5-10 kHz) to average out anisotropic interactions and obtain higher resolution spectra.

  • Acquisition Parameters:

    • Pulse Sequence: A common experiment is Cross-Polarization Magic Angle Spinning (CP-MAS). This technique enhances the 13C signal by transferring polarization from the more abundant and sensitive protons.

    • Contact Time: Optimize the cross-polarization contact time to maximize signal intensity for the specific carbon of interest.

    • Recycle Delay: Set the recycle delay to be at least 1.5 times the longest proton T1 relaxation time to ensure full relaxation between scans.

    • Acquisition Time: Acquire the free induction decay (FID) for a sufficient duration to achieve the desired spectral resolution.

    • Number of Scans: Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an appropriate apodization function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier transform to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts to a known standard (e.g., adamantane).

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for preparing and analyzing 13C-labeled DPPC samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Solid-State NMR Analysis dissolve Dissolve DPPC evaporate Evaporate Solvent dissolve->evaporate hydrate Hydrate Film evaporate->hydrate vortex Vortex & Freeze-Thaw hydrate->vortex pack Pack Rotor vortex->pack setup Spectrometer Setup pack->setup acquire Data Acquisition (CP-MAS) setup->acquire process Data Processing acquire->process interpret Spectral Interpretation process->interpret

References

Assessing the Impact of 13C Labeling on the Physical Properties of DPPC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 13C-labeled dipalmitoylphosphatidylcholine (DPPC) in their studies, a critical consideration is whether the isotopic labeling itself alters the fundamental physical properties of the lipid. This guide provides a comparative assessment of 13C-labeled DPPC against its unlabeled counterpart, drawing upon established experimental data for unlabeled DPPC and theoretical considerations regarding isotope effects.

Isotopic labeling can influence the physical properties of phospholipids. For instance, studies on the deuteration of phospholipid acyl chains, where hydrogen (¹H) is replaced by deuterium (B1214612) (²H), have shown a notable decrease in the phase transition temperature (Tm) by as much as 3-5°C, accompanied by a broadening of the phase transition.[1] This effect is attributed to the significant mass difference between hydrogen and deuterium.

In contrast, the mass difference between carbon-12 (¹²C) and carbon-13 (¹³C) is substantially smaller. Consequently, the effect of 13C labeling on the bulk physical properties of DPPC, such as its phase transition temperature and membrane fluidity, is expected to be negligible and is often assumed to be within the range of experimental error of the measurement techniques.

Comparative Physical Properties of Unlabeled and 13C-Labeled DPPC

The following table summarizes the well-characterized physical properties of unlabeled DPPC and the theoretically expected properties of 13C-labeled DPPC.

Physical PropertyUnlabeled DPPC13C-Labeled DPPC (Expected)Measurement Technique
Main Phase Transition Temperature (Tm) ~41 °C~41 °CDifferential Scanning Calorimetry (DSC)
Pretransition Temperature (Tp) ~35 °C~35 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Main Transition (ΔH) 8.7 kcal/mol8.7 kcal/molDifferential Scanning Calorimetry (DSC)
Membrane Fluidity (Gel Phase) LowLowNMR Spectroscopy, Atomic Force Microscopy (AFM)
Membrane Fluidity (Liquid Crystalline Phase) HighHighNMR Spectroscopy, Atomic Force Microscopy (AFM)

Experimental Protocols

To experimentally validate the assumed negligible impact of 13C labeling, the following standard protocols can be employed:

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. For lipid vesicles, it provides precise values for the phase transition temperatures (Tm and Tp) and the enthalpy of these transitions (ΔH).

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) of both unlabeled and 13C-labeled DPPC are prepared by hydrating a thin lipid film with a suitable buffer (e.g., phosphate-buffered saline, PBS). The lipid concentration is typically in the range of 1-10 mg/mL.

  • DSC Analysis: A small, known amount of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

  • Heating and Cooling Cycles: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transitions of DPPC (e.g., 20-60 °C).

  • Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. The resulting thermogram shows endothermic peaks corresponding to the pretransition and the main phase transition. The peak maximum of the main transition is taken as the Tm, and the area under the peak is used to calculate the enthalpy of transition (ΔH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for probing the structure and dynamics of lipid bilayers, providing insights into membrane fluidity.

Methodology:

  • Sample Preparation: Unilamellar or multilamellar vesicles of unlabeled and 13C-labeled DPPC are prepared. For solid-state NMR, the samples are typically hydrated to a specific level and packed into an NMR rotor.

  • NMR Spectroscopy: ¹³C and ³¹P solid-state NMR spectra are acquired at different temperatures, spanning the gel and liquid crystalline phases.

  • Data Analysis: Changes in the chemical shift anisotropy and the linewidths of the lipid carbon and phosphorus signals are analyzed. In the more ordered gel phase, broader lines are observed, while in the more fluid liquid crystalline phase, the lines become narrower due to increased molecular motion. Comparing the spectra of labeled and unlabeled DPPC at the same temperature can reveal any differences in molecular dynamics and, therefore, fluidity.

Atomic Force Microscopy (AFM)

AFM provides high-resolution images of the lipid bilayer surface, allowing for the direct visualization of phase domains and the measurement of mechanical properties related to fluidity.

Methodology:

  • Sample Preparation: Supported lipid bilayers (SLBs) of unlabeled and 13C-labeled DPPC are formed on a smooth, flat substrate such as mica. This is typically achieved through vesicle fusion.

  • AFM Imaging: The SLB is imaged in a liquid cell under temperature control. Topographical images are acquired in both the gel and liquid crystalline phases.

  • Data Analysis: In the gel phase, the DPPC bilayer appears as a uniform, relatively rigid surface. As the temperature is increased through the main phase transition, fluid domains appear and eventually coalesce into a continuous fluid bilayer. The topography and mechanical properties (e.g., indentation modulus) of the bilayers can be compared to assess any differences in fluidity and phase behavior between the labeled and unlabeled DPPC.

Experimental Workflow for Comparison

The following diagram illustrates a logical workflow for the comparative assessment of the physical properties of unlabeled and 13C-labeled DPPC.

G cluster_0 Sample Preparation cluster_1 Vesicle/Bilayer Formation cluster_2 Physical Property Analysis cluster_3 Data Comparison and Assessment unlabeled Unlabeled DPPC mlv Multilamellar Vesicles (MLVs) unlabeled->mlv slb Supported Lipid Bilayers (SLBs) unlabeled->slb labeled 13C-Labeled DPPC labeled->mlv labeled->slb dsc Differential Scanning Calorimetry (DSC) mlv->dsc nmr NMR Spectroscopy mlv->nmr afm Atomic Force Microscopy (AFM) slb->afm comparison Compare Tm, ΔH, and Fluidity dsc->comparison nmr->comparison afm->comparison conclusion Assess Impact of 13C Labeling comparison->conclusion

Caption: Workflow for comparing physical properties of DPPC.

References

Safety Operating Guide

Essential Safety and Logistics for Handling DPPC-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a carbon-13 isotope label (DPPC-13C), adherence to strict safety and logistical protocols is paramount to ensure a safe laboratory environment and the integrity of experimental outcomes. This guide provides essential, immediate, and procedural information for the handling, storage, and disposal of this compound.

Immediate Safety and Handling Precautions

This compound, a stable, non-radioactive isotopically labeled phospholipid, is generally not considered a hazardous substance. However, as with any chemical, it may cause irritation to the eyes, skin, and respiratory tract.[1][2] The toxicological properties of this specific labeled compound have not been fully investigated.[1] Therefore, it is crucial to handle it with care, employing appropriate personal protective equipment (PPE) and following good laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact and potential irritation.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal handling of small quantities in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities.Minimizes the risk of inhaling airborne particles.
Handling and Storage

Proper handling and storage are critical for both safety and maintaining the chemical integrity of this compound.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is typically -20°C.

Operational Plans: Experimental Protocol

This compound is frequently used as an internal standard in mass spectrometry-based lipidomics to improve the accuracy and precision of quantification by correcting for matrix effects.[4][5]

Using this compound as an Internal Standard in Mass Spectrometry

Objective: To accurately quantify specific lipid species in a biological sample using this compound as an internal standard.

Materials:

  • This compound

  • Biological sample (e.g., plasma, cell lysate)

  • Organic solvents (e.g., chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in an appropriate organic solvent.

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Aliquot a specific volume of the sample into a clean tube.

    • Add a known amount of the this compound internal standard stock solution to the sample. The amount should be chosen to be within the linear range of the mass spectrometer's detector.

  • Lipid Extraction: Perform a lipid extraction from the sample using a standard method, such as a Bligh-Dyer or Folch extraction. This will separate the lipids from other cellular components.

  • Sample Analysis:

    • Dry the extracted lipid phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

    • Inject the sample into the LC-MS system.

  • Data Analysis:

    • Identify the peaks corresponding to the native lipid of interest and the this compound internal standard based on their mass-to-charge ratios (m/z).

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the amount of the native lipid in the sample by comparing its peak area ratio to a calibration curve generated with known concentrations of the native lipid and the internal standard.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Don PPE Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Weighing/Measuring Weighing/Measuring Work in Ventilated Area->Weighing/Measuring Dissolving Dissolving Weighing/Measuring->Dissolving Tightly Sealed Container Tightly Sealed Container Weighing/Measuring->Tightly Sealed Container Experimental Use Experimental Use Dissolving->Experimental Use Segregate Waste Segregate Waste Experimental Use->Segregate Waste Store at -20°C Store at -20°C Tightly Sealed Container->Store at -20°C Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Follow Institutional Procedures Follow Institutional Procedures Label Waste Container->Follow Institutional Procedures

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

As this compound is a non-radioactive, stable isotope-labeled compound, its disposal does not require special precautions for radioactivity. The primary consideration is its chemical nature.

  • Waste Segregation: this compound waste should be segregated from general laboratory trash.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Institutional Guidelines: Dispose of the waste in accordance with your institution's and local regulations for non-hazardous chemical waste. Smaller quantities may be disposable with household waste, but it is imperative to confirm with local regulations.

Signaling Pathway Involvement

Dipalmitoylphosphatidylcholine is a key component of lipid rafts, which are specialized microdomains within the cell membrane. These rafts are enriched in cholesterol and sphingolipids and play a crucial role in signal transduction. By providing a platform for the clustering of signaling proteins, DPPC and other components of lipid rafts facilitate the efficient transmission of signals from the extracellular environment to the cell's interior.

G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Lipid Raft (DPPC) Lipid Raft (DPPC) Receptor->Lipid Raft (DPPC) Signaling Proteins Signaling Proteins Lipid Raft (DPPC)->Signaling Proteins Intracellular Signaling Cascade Intracellular Signaling Cascade Signaling Proteins->Intracellular Signaling Cascade Cellular Response Cellular Response Intracellular Signaling Cascade->Cellular Response

Caption: Role of DPPC in lipid raft-mediated signal transduction.

By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their experimental workflows, contributing to the advancement of scientific knowledge while maintaining a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.